Lithium tartrate monohydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
dilithium;2,3-dihydroxybutanedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Li.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDOSKKVQUGWFB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Li2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594089 | |
| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6108-32-3 | |
| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of High-Purity Lithium Tartrate Monohydrate
Abstract: This guide provides a detailed, first-principles approach to the synthesis, purification, and rigorous characterization of high-purity lithium tartrate monohydrate (Li₂C₄H₄O₆·H₂O). Intended for researchers, chemists, and professionals in pharmaceutical and materials science, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale behind each procedural choice. By integrating field-proven methodologies with advanced analytical validation, this guide establishes a self-validating protocol to reliably produce this compound meeting stringent purity requirements.
Introduction and Significance
Lithium tartrate, an organic salt derived from tartaric acid, is a compound of increasing interest in diverse scientific fields.[1] In pharmaceutical development, it serves as a crucial component in certain drug formulations.[1] Furthermore, its unique properties are leveraged in analytical chemistry as a standard and in biochemical research as a buffer component.[1] The monohydrate form, specifically, is a stable crystalline solid, making it suitable for applications requiring precise stoichiometry and high purity.
The core of this guide is to present a robust and reproducible methodology for synthesizing this compound, with a paramount focus on achieving exceptional purity. This is accomplished through a controlled aqueous precipitation reaction followed by a critical recrystallization step, and validated by a suite of modern analytical techniques.
Foundational Chemical Principles
The synthesis of this compound is fundamentally an acid-base neutralization reaction. L-(+)-tartaric acid, a diprotic organic acid, reacts with a stoichiometric amount of a lithium base, typically lithium hydroxide monohydrate, in an aqueous medium.
Reaction Equation: C₄H₆O₆ (aq) + 2 LiOH·H₂O (aq) → Li₂C₄H₄O₆·H₂O (s)↓ + 2 H₂O (l)
The choice of precursors is the first control point for purity. Utilizing high-purity starting materials, such as battery-grade lithium hydroxide (>99.5%), is essential to minimize the introduction of metallic and anionic contaminants from the outset.[2] Precise stoichiometric control is equally critical; ensuring a complete reaction prevents the contamination of the final product with unreacted tartaric acid or excess lithium hydroxide.
Synthesis and Purification Workflow
The following protocol details a laboratory-scale synthesis and purification process. The causality behind each step is explained to provide a deeper understanding of the methodology.
// Nodes A [label="Reagent Preparation\n(High-Purity LiOH·H₂O & Tartaric Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Controlled Reaction\n(Aqueous Neutralization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Precipitation & Cooling\n(Crude Product Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Isolation via Filtration\n(Separation of Crude Solid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Recrystallization\n(Dissolution in Hot DI Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Slow Cooling & Crystallization\n(Formation of Pure Crystals)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Final Isolation & Washing\n(Collection of Purified Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Drying under Vacuum\n(Yields Stable Monohydrate)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="High-Purity Li₂C₄H₄O₆·H₂O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B [label="Stoichiometric Ratio"]; B -> C [label="Exothermic Reaction"]; C -> D [label="Mother Liquor Removed"]; D -> E [label="Crude Product"]; E -> F [label="Saturated Solution"]; F -> G [label="Impurities Remain in Solution"]; G -> H [label="Washed with Cold DI Water"]; H -> I; }
Caption: Overall workflow for the synthesis and purification of this compound.Detailed Experimental Protocol: Synthesis
-
Reagent Preparation:
-
Accurately weigh a stoichiometric quantity of L-(+)-tartaric acid and dissolve it in high-purity deionized water in a separate beaker with gentle heating if necessary.
-
In a main reaction vessel equipped with a magnetic stirrer, dissolve a corresponding 2-molar equivalent of high-purity lithium hydroxide monohydrate in deionized water.
-
-
Reaction:
-
Slowly add the tartaric acid solution to the stirred lithium hydroxide solution using a dropping funnel. The slow addition is crucial to control the exothermic nature of the neutralization reaction.
-
Maintain continuous stirring throughout the addition to ensure homogeneity and complete reaction.
-
-
Precipitation and Isolation:
-
Upon completion of the addition, a white precipitate of lithium tartrate will have formed.
-
Cool the reaction mixture in an ice bath to further decrease the solubility of the lithium tartrate and maximize the yield of the crude product.
-
Collect the crude lithium tartrate precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove soluble unreacted starting materials and byproducts.
-
Detailed Experimental Protocol: Purification by Recrystallization
Recrystallization is the most critical step for achieving high purity. It exploits the differential solubility of lithium tartrate and impurities at varying temperatures.[3]
-
Dissolution: Transfer the crude lithium tartrate to a clean beaker. Add a minimal volume of deionized water and heat the suspension with continuous stirring until the solid completely dissolves, forming a clear, saturated solution.
-
Controlled Cooling: Cover the beaker and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling is paramount for the formation of large, well-ordered crystals, which inherently exclude impurities.[4][5]
-
Crystal Collection: Collect the purified, recrystallized this compound by vacuum filtration.
-
Final Wash and Drying: Wash the crystals on the filter with a small portion of ice-cold deionized water to remove the impurity-laden mother liquor. Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to constant weight. This yields the stable monohydrate form.
Quality Control and Analytical Characterization
Rigorous characterization is a self-validating system that confirms the identity, purity, and structural integrity of the synthesized compound.
// Nodes Start [label="Final Product:\nLi₂C₄H₄O₆·H₂O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Purity [label="Purity Assessment", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Structural & Phase ID", fillcolor="#F1F3F4", fontcolor="#202124"]; Thermal [label="Thermal Properties", fillcolor="#F1F3F4", fontcolor="#202124"]; ICP [label="ICP-OES / ICP-MS\n(Elemental Impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC [label="Ion Chromatography\n(Anionic Impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRD [label="X-Ray Diffraction (XRD)\n(Crystalline Phase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FTIR [label="FTIR Spectroscopy\n(Functional Groups & Hydration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGA [label="TGA / DSC\n(Water Content & Stability)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Purity; Start -> Structure; Start -> Thermal; Purity -> ICP; Purity -> IC; Structure -> XRD; Structure -> FTIR; Thermal -> TGA; }
Caption: A multi-pronged approach for the analytical characterization of this compound.Purity Assessment
-
Elemental Analysis (ICP-OES/ICP-MS): Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or the more sensitive ICP-Mass Spectrometry (ICP-MS) are indispensable for quantifying trace metallic impurities.[6][7][8] Elements such as sodium, potassium, calcium, magnesium, and various transition metals should be analyzed to ensure they are below specified limits.[2][6]
-
Anionic Analysis (Ion Chromatography): Ion Chromatography (IC) is employed to detect and quantify residual anionic impurities, such as chlorides and sulfates, which may originate from the starting materials.[8]
Structural and Phase Identification
-
X-ray Diffraction (XRD): XRD analysis is performed to confirm the crystalline phase of the final product. The resulting diffraction pattern should match the reference pattern for this compound, confirming phase purity and the absence of other crystalline forms or impurities.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular fingerprint of the compound. The spectrum should exhibit characteristic absorption bands for the carboxylate groups (C=O), hydroxyl groups (O-H) of the tartrate backbone, and a broad band corresponding to the water of hydration, thus confirming the chemical identity.[9][10]
Thermal Analysis
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): TGA measures the change in mass as a function of temperature. For this compound, TGA will show a distinct mass loss step corresponding to the loss of one water molecule, allowing for the experimental confirmation of the hydration state. DSC measures heat flow and can reveal information about melting point and thermal decomposition, defining the material's thermal stability.[11][12]
Summary of Key Data
The following tables summarize the specifications and expected results for this protocol.
Table 1: Reagent Specifications and Stoichiometry
| Reagent | Formula | Purity Specification | Molar Mass ( g/mol ) | Stoichiometric Ratio |
|---|---|---|---|---|
| L-(+)-Tartaric Acid | C₄H₆O₆ | ≥ 99.5% | 150.09 | 1 equivalent |
| Lithium Hydroxide Monohydrate | LiOH·H₂O | ≥ 99.5% (Battery Grade) | 41.96 | 2 equivalents |
Table 2: Typical Yield and Purity Results
| Parameter | Typical Value | Method |
|---|---|---|
| Yield (after recrystallization) | 80 - 90% | Gravimetric |
| Purity (Assay) | ≥ 99.9% | Titration / HPLC |
| Key Metallic Impurities (Na, Ca, Fe) | < 10 ppm each | ICP-OES |
Table 3: Key Characterization Parameters
| Technique | Parameter | Expected Result |
|---|---|---|
| TGA | Mass loss due to dehydration | ~10.0% (corresponding to one water molecule) |
| FTIR | Key Absorption Bands | ~3400 cm⁻¹ (O-H, water), ~1600 cm⁻¹ (C=O, carboxylate) |
| XRD | Crystalline Structure | Matches reference pattern for Li₂C₄H₄O₆·H₂O |
Conclusion
This guide has detailed a comprehensive and scientifically rigorous protocol for the synthesis of high-purity this compound. By grounding the experimental procedure in fundamental chemical principles and mandating a thorough, multi-technique analytical validation, this methodology provides a reliable pathway for producing material suitable for demanding research and development applications. The emphasis on understanding the "why" behind each step empowers the scientist to troubleshoot and adapt the process, ensuring consistent and high-quality outcomes.
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An In-Depth Technical Guide to the Crystal Structure Analysis of Lithium Tartrate Monohydrate
This guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of lithium tartrate monohydrate (Li₂C₄H₄O₆·H₂O). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and reproducible scientific outcome. While a definitive, publicly accessible, peer-reviewed crystal structure of dithis compound is not available in the searched literature, this guide establishes a complete procedural framework based on established crystallographic principles and analogous tartrate structures.
Introduction: The Significance of Crystalline Form
Lithium tartrate, an organic salt of tartaric acid, finds applications in various fields, including pharmaceuticals as a stabilizing agent, analytical chemistry, and potentially in material science.[1] The monohydrate form incorporates water into its crystal lattice, which plays a crucial role in stabilizing the structure through hydrogen bonding.
The precise three-dimensional arrangement of atoms and molecules in a crystal, its crystal structure, governs the macroscopic properties of the material. For a pharmaceutical compound, understanding the crystal structure is paramount as it directly influences critical parameters such as:
-
Solubility and Bioavailability: Different crystal packing and hydrogen bond networks can affect how readily a compound dissolves.
-
Stability and Shelf-life: The thermodynamic stability of a crystalline form impacts its shelf-life and handling requirements.
-
Mechanical Properties: Hardness, morphology, and flowability, which are crucial for formulation and manufacturing, are dictated by the crystal structure.
Therefore, a thorough analysis is not merely an academic exercise but a foundational step in the development and quality control of crystalline materials. The primary technique for this determination is single-crystal X-ray diffraction (XRD).[2]
Foundational Principles: From Crystal to Structure
The determination of a crystal structure via X-ray diffraction is a multi-step process that transforms a diffraction pattern into a detailed atomic model.[2] The entire workflow is designed as a self-validating system, where the quality of the final model is continuously assessed against the experimental data.
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Figure 1: High-level workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Step-by-Step Guide
Step 1: High-Quality Crystal Growth
The adage 'garbage in, garbage out' is particularly true for crystallography; the quality of the crystal dictates the quality of the final structure. The first and often most challenging step is to grow a single crystal of this compound that is of sufficient size (typically >0.1 mm in all dimensions), free of significant defects, cracks, or twinning.[2]
Protocol: Slow Evaporation Method
This is the most common and accessible method for growing crystals from solution.
-
Preparation of a Saturated Solution: Prepare a saturated solution of lithium tartrate by dissolving the powder in deionized water at a slightly elevated temperature (e.g., 40°C) to increase solubility. A common synthesis route for lithium tartrate is the reaction of tartaric acid with lithium carbonate.
-
Filtration: Filter the warm, saturated solution through a fine-pore filter (e.g., 0.22 µm) into a clean, dust-free beaker or vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
-
Controlled Evaporation: Cover the container with a perforated film (e.g., Parafilm with a few pinholes). This prevents rapid evaporation and contamination while allowing the solvent to evaporate slowly over days or weeks.
-
Incubation: Place the container in a vibration-free environment at a constant, controlled temperature. Temperature fluctuations can lead to rapid precipitation and the formation of polycrystalline powder rather than single crystals.
-
Harvesting: Once well-formed, transparent crystals appear, carefully harvest them from the solution using a spatula or forceps.
Causality Insight: The goal is to maintain the solution in a state of slight supersaturation for an extended period. Slow evaporation ensures that molecules have sufficient time to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects.
Step 2: Data Collection using a Single-Crystal X-ray Diffractometer
The selected crystal is mounted on a goniometer and placed in a stream of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of these spots are meticulously recorded by a detector.[3]
Experimental Setup and Parameters
| Parameter | Typical Value/Choice | Rationale & Expertise |
| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) | Mo is common for small molecules. Cu provides greater diffraction intensity but may cause fluorescence with certain elements. |
| Temperature | 100 K (Cryostream) | Cooling the crystal reduces thermal vibrations of the atoms, leading to sharper diffraction spots at higher angles and a more precise final structure.[3] |
| Detector | CCD, CMOS, or Pixel Array | Modern detectors offer high sensitivity and rapid data acquisition. |
| Data Collection Strategy | Full sphere of data (e.g., ω and φ scans) | Collecting a complete, redundant dataset is crucial for accurate data reduction, space group determination, and absorption correction. |
Structure Solution and Refinement
Data Reduction and Space Group Determination
The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects). The software then analyzes the systematic absences in the diffraction data to determine the crystal system and the space group, which describes the symmetry of the crystal lattice. For example, many tartrate compounds crystallize in monoclinic or orthorhombic systems.[4]
Structure Solution: Solving the Phase Problem
The diffraction experiment measures the intensities (related to the square of the structure factor amplitude) but not the phases of the diffracted waves. Determining these lost phases is known as the "phase problem." For small molecules like lithium tartrate, Direct Methods are typically employed.[3] This is an intrinsic, mathematical approach that uses statistical relationships between the intensities of strong reflections to derive initial phase estimates.
Structure Refinement: Optimizing the Atomic Model
Once initial phases are obtained, a Fourier transform is calculated to generate the first electron density map. Atomic positions are identified from the peaks in this map. This initial model is then refined using a least-squares algorithm, which iteratively adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|).
The quality of the refinement is monitored by the R-factor (R1), which should typically be below 5% for a well-determined small-molecule structure.
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} endom
Figure 2: The iterative process of structure solution and refinement.
Analysis of the Crystal Structure
A complete analysis involves a detailed examination of the geometric parameters and intermolecular interactions.
Crystallographic Data
While the specific data for this compound is not available, a typical output would be summarized as follows. For illustrative purposes, data for a related tartrate compound is often presented in a similar format.
Table 1: Illustrative Crystallographic Data (Note: This is example data based on typical tartrate structures and should not be considered as the determined structure of this compound.)
| Parameter | Value |
| Chemical Formula | C₄H₄Li₂O₆·H₂O |
| Formula Weight | 179.97 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 8.8 |
| α (°) | 90 |
| β (°) | 110.5 |
| γ (°) | 90 |
| Volume (ų) | 630.2 |
| Z (formula units/cell) | 4 |
| Calculated Density (g/cm³) | 1.898 |
| R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.15 |
Molecular Geometry and Coordination
The analysis would confirm the expected geometry of the tartrate dianion. Key aspects to investigate are:
-
Coordination of the Lithium Ion: Lithium ions typically exhibit tetrahedral or octahedral coordination geometry, bonding to oxygen atoms from the carboxylate and hydroxyl groups of the tartrate anions, and potentially the water molecule.
-
Bond Lengths and Angles: These are compared to standard values to identify any unusual strain or bonding features. For instance, the C-O bond lengths in the carboxylate groups are expected to be intermediate between a single and double bond.
The Role of Hydrogen Bonding
In a hydrated crystal, the water molecule is a critical structural component, acting as both a hydrogen bond donor and acceptor. A comprehensive analysis requires tabulating all hydrogen bonds. The tartrate hydroxyl groups are also key hydrogen bond donors. This network of O-H···O interactions creates a robust three-dimensional framework that stabilizes the crystal lattice.
Table 2: Example Hydrogen Bond Geometry
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O(water)-H···O(carboxylate) | 0.85 | 1.95 | 2.78 | 168 |
| O(hydroxyl)-H···O(water) | 0.82 | 2.01 | 2.81 | 172 |
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} endom
Figure 3: Conceptual diagram of lithium coordination and hydrogen bonding.
Conclusion and Validation
The final step in the process is rigorous validation. The crystallographic information file (CIF) is checked using software like PLATON or the IUCr's checkCIF service. This ensures the data is consistent, the structure is sound, and the report meets publication standards. The result is a detailed, three-dimensional model of the atomic arrangement within the crystal, providing invaluable insights into the properties of this compound. This foundational knowledge is indispensable for its effective application in research and industry.
References
-
PubChem. Dilithium tartrate. National Center for Biotechnology Information. [Link]
-
Weil, M., & Tillmanns, E. (2014). Crystal structure of lead(II) tartrate: a redetermination. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), i43–i45. [Link]
-
Fukami, T., Hiyajyo, Y., Tahara, Y., & Yasuda, N. (2019). Crystal Structures and Thermal Properties of L-MnC4H4O6·2H2O and DL-MnC4H4O6·2H2O. Journal of Physical Science and Application, 9(2), 25-34. [Link]
-
Wikipedia. X-ray crystallography. Wikimedia Foundation. [Link]
Sources
The Thermal Decomposition Pathway of Lithium Tartrate Monohydrate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the thermal decomposition pathway of lithium tartrate monohydrate (Li₂C₄H₄O₆·H₂O). As a compound of interest in various fields, including as a precursor for lithium-ion battery materials, understanding its thermal stability and degradation mechanism is paramount for controlled synthesis and application. This document delineates the multi-stage decomposition process, from initial dehydration to the formation of the final lithium oxide product. We will explore the key intermediate species and the gaseous byproducts generated at each thermal event. Furthermore, this guide details the essential experimental protocols, leveraging techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR), to provide a robust framework for researchers, scientists, and drug development professionals to investigate and validate this decomposition pathway.
Introduction: The Significance of Understanding Thermal Decomposition
This compound, a salt of tartaric acid, serves as a valuable precursor in the synthesis of advanced materials, including certain cathode materials for lithium-ion batteries. The precise control of the thermal decomposition process is critical in achieving the desired stoichiometry, crystal structure, and purity of the final product. A thorough understanding of the decomposition pathway, including the temperature ranges of stability, the nature of intermediate compounds, and the identity of evolved gases, is essential for process optimization, safety, and quality control.
This guide moves beyond a simple recitation of procedural steps, offering insights into the causality behind the experimental design and data interpretation. By integrating established principles of thermal analysis with field-proven methodologies, we present a self-validating system for the comprehensive characterization of this compound's thermal degradation.
The Multi-Stage Thermal Decomposition Pathway
The thermal decomposition of this compound is a sequential process that can be broadly categorized into three distinct stages. The precise temperatures can vary depending on experimental conditions such as heating rate and atmospheric environment.
Stage 1: Dehydration
The initial stage of decomposition involves the loss of the water of hydration. This is an endothermic process where the crystalline structure of the monohydrate is transformed into its anhydrous form.
-
Reaction: Li₂C₄H₄O₆·H₂O(s) → Li₂C₄H₄O₆(s) + H₂O(g)
-
Expected Temperature Range: 100°C - 200°C
-
Key Observations: A distinct mass loss corresponding to one mole of water will be observed in the TGA curve. The DSC curve will show an endothermic peak associated with this dehydration.
Stage 2: Decomposition of the Anhydrous Tartrate
Following dehydration, the anhydrous lithium tartrate undergoes a more complex decomposition. This stage involves the breakdown of the tartrate anion, leading to the formation of a stable intermediate, lithium carbonate, and the evolution of various gaseous byproducts. This is a significantly exothermic process.
-
Plausible Reaction: Li₂C₄H₄O₆(s) → Li₂CO₃(s) + CO(g) + CO₂(g) + other volatile organic fragments
-
Expected Temperature Range: 250°C - 500°C
-
Key Observations: A significant and often rapid mass loss will be observed in the TGA data. The DSC will show a strong exothermic peak, or a series of exothermic events, indicating the energetic nature of the tartrate anion's decomposition. The exact composition of the evolved gases can be complex and may include carbon monoxide, carbon dioxide, and hydrocarbons.
Stage 3: Decomposition of Lithium Carbonate
The final stage of decomposition involves the breakdown of the intermediate lithium carbonate into lithium oxide and carbon dioxide. This process typically occurs at a much higher temperature.
-
Reaction: Li₂CO₃(s) → Li₂O(s) + CO₂(g)
-
Expected Temperature Range: > 600°C
-
Key Observations: A final mass loss corresponding to the release of carbon dioxide from lithium carbonate will be seen in the TGA curve. The DSC may show an endothermic peak associated with this final decomposition. The ultimate solid residue is lithium oxide.
The following diagram illustrates the proposed thermal decomposition pathway of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Characterization: A Validating Workflow
A multi-technique approach is essential for a comprehensive and validated understanding of the thermal decomposition pathway. The following experimental workflow provides a robust methodology for characterizing this compound.
Caption: Integrated experimental workflow for decomposition analysis.
Thermogravimetric Analysis (TGA)
TGA is a cornerstone technique for this investigation, providing quantitative data on mass changes as a function of temperature.[1]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. An inert atmosphere is recommended to avoid oxidative side reactions.
-
Heating Rate: A controlled heating rate of 10°C/min is standard. Slower rates can improve resolution of thermal events.
-
Temperature Range: Heat the sample from ambient temperature to approximately 900°C to ensure all decomposition stages are observed.
-
-
Data Analysis:
-
Identify the onset and end temperatures for each distinct mass loss step on the TGA curve.
-
Calculate the percentage mass loss for each step and correlate it with the theoretical mass loss for the proposed reactions (dehydration, tartrate decomposition, carbonate decomposition).
-
The derivative of the TGA curve (DTG) can be used to precisely identify the temperature of the maximum rate of mass loss for each step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, identifying endothermic and exothermic transitions.[2]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan. Crimp a lid onto the pan, potentially with a pinhole to allow for the escape of evolved gases.
-
Instrument Setup:
-
Atmosphere: Similar to TGA, an inert atmosphere of nitrogen is recommended.
-
Heating Rate: Use the same heating rate as the TGA experiment (e.g., 10°C/min) to allow for direct correlation of the data.
-
Temperature Range: The temperature range should also mirror the TGA experiment.
-
-
Data Analysis:
-
Identify endothermic peaks (e.g., dehydration, melting) and exothermic peaks (e.g., decomposition of the organic anion).
-
Correlate the temperatures of these thermal events with the mass loss steps observed in the TGA data.
-
X-ray Diffraction (XRD)
XRD is crucial for identifying the crystalline phases of the solid material at different stages of decomposition.
Protocol:
-
Sample Preparation:
-
Obtain the XRD pattern of the initial this compound.
-
Heat separate samples of this compound to temperatures corresponding to the plateaus observed in the TGA curve (i.e., after dehydration and after the main decomposition step). This can be done in a furnace that mimics the TGA conditions.
-
Gently grind the resulting solid residues into a fine powder.
-
-
Instrument Setup:
-
Use a diffractometer with a standard X-ray source (e.g., Cu Kα radiation).
-
Scan a 2θ range appropriate for identifying lithium salts and oxides (e.g., 10-80°).
-
-
Data Analysis:
-
Compare the obtained XRD patterns with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present at each stage. This will be key to confirming the formation of anhydrous lithium tartrate, lithium carbonate, and finally lithium oxide.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy provides information about the chemical bonds present in the material, offering a complementary method for identifying the starting material, intermediates, and final product.
Protocol:
-
Sample Preparation: Prepare samples of the initial material and the solid residues from each decomposition stage, as described for XRD. The samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing KBr pellets.
-
Instrument Setup:
-
Collect spectra over a standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Analyze the spectra for characteristic absorption bands. For example:
-
This compound: Broad O-H stretching bands (from water and hydroxyl groups), C-H stretching, C=O stretching (carboxylate), and C-O stretching.
-
Anhydrous Lithium Tartrate: Disappearance or significant sharpening of the water-related O-H bands.
-
Lithium Carbonate: Strong, characteristic absorption bands for the carbonate ion (CO₃²⁻).
-
Lithium Oxide: The spectrum will be simpler, with characteristic absorptions for the Li-O bond.
-
-
Summary of Expected Quantitative Data
The following table summarizes the expected quantitative data from the thermal analysis of this compound. The exact values will be dependent on the specific experimental conditions.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | DSC Event |
| Dehydration | 100 - 200 | ~10.2% | Endothermic |
| Tartrate Decomposition | 250 - 500 | ~44.3% | Exothermic |
| Carbonate Decomposition | > 600 | ~25.0% | Endothermic |
Conclusion
The thermal decomposition of this compound is a well-defined, multi-stage process that can be thoroughly characterized using a combination of thermal analysis and spectroscopic techniques. This guide provides a robust framework for researchers to not only determine the decomposition pathway but also to understand the underlying chemical transformations. By following the outlined experimental protocols and principles of data interpretation, scientists and engineers can gain the necessary insights to control and optimize processes that utilize this compound as a precursor, ensuring the desired outcomes in their research and development endeavors.
References
-
Mettler-Toledo. (n.d.). Thermal Analysis of Lithium-Ion Batteries. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020, August 17). Thermal Stability of Lithium Ion Battery Electrolyte. Retrieved from [Link]
-
MKS Instruments. (2020, May 15). FTIR Analysis of Li-ion Battery Thermal Runaway. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA-MS analysis of various lithium containing reference.... Retrieved from [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
PublicationsList.org. (2014, June 21). Thermal stability of lithium-rich manganese-based cathode. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Stability of Lithium-Ion Batteries: A Review of Materials and Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of Thermal Decomposition of Li1-x(Ni1/3Mn1/3Co1/3)0.9O2 Using In-Situ High-Energy X-Ray Diffraction | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2025, January 8). An infrared, Raman, and X-ray database of battery interphase components. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition Mechanism of Lithium Methyl Carbonate in Solid Electrolyte Interphase Layer of Lithium-ion battery. Retrieved from [Link]
-
AZoM. (2023, August 30). Lithium Carbonate Quality Control via X-Ray Diffraction (XRD) Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). XRD patterns of the precipitated Li 2 CO 3 and standard powder.... Retrieved from [Link]
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solubility of lithium tartrate monohydrate in organic solvents
An In-Depth Technical Guide to the Solubility of Lithium Tartrate Monohydrate in Organic Solvents
Introduction
This compound (C₄H₄Li₂O₆·H₂O) is an organic lithium salt of L-tartaric acid with diverse applications across various scientific disciplines.[1][2] It serves as a crucial component in pharmaceutical formulations, particularly in medications for bipolar disorder, where it functions to stabilize mood.[2] In the realm of analytical chemistry, its unique chemical properties make it a valuable standard for techniques like NMR spectroscopy.[2] Furthermore, it finds utility in biochemical research as a buffering agent to maintain stable pH levels in enzymatic reactions.[2]
While the aqueous solubility of lithium tartrate is well-documented as being quite good, its behavior in organic solvents is less characterized in publicly available literature.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical principles governing the solubility of this compound in non-aqueous media and offers a robust experimental framework for its quantitative determination.
Theoretical Principles Governing Solubility in Organic Solvents
The dissolution of an ionic compound like this compound in any solvent is a complex process governed by the interplay of energetic factors. The overall free energy change of dissolution (ΔG_sol) must be favorable for the process to occur spontaneously. This is primarily influenced by the lattice energy of the solid and the solvation energy of the ions in the solvent.
The Role of Solvent Polarity and Dielectric Constant
The adage "like dissolves like" is a fundamental principle in solubility.[3] Ionic and polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The polarity of a solvent is quantitatively expressed by its dielectric constant (ε). A high dielectric constant indicates a greater ability of the solvent to separate and stabilize ions by weakening the electrostatic forces between them.[4][5] Water, for instance, has a very high dielectric constant, which contributes to its excellent ability to dissolve many salts. Organic solvents exhibit a wide range of dielectric constants, and this property is a primary predictor of their ability to dissolve ionic compounds like this compound.[3][4]
Lattice Energy and Solvation Energy
For dissolution to occur, the energy released upon solvation of the ions must be sufficient to overcome the lattice energy that holds the ions together in the crystal.
-
Lattice Energy: This is the energy required to separate one mole of a solid ionic compound into its gaseous constituent ions. The strong electrostatic attractions between the Li⁺ cations and the tartrate anions in the crystal lattice of this compound result in a significant lattice energy that must be overcome.
-
Solvation Energy: This is the energy released when the gaseous ions are surrounded and stabilized by solvent molecules. In polar organic solvents, the negative end of the solvent dipole interacts with the Li⁺ cations, and the positive end interacts with the tartrate anions.
The overall enthalpy of solution (ΔH_sol) can be approximated as:
ΔH_sol = Lattice Energy + Solvation Energy
A negative or small positive ΔH_sol, combined with a positive entropy of solution, will result in a favorable (negative) Gibbs free energy of dissolution, leading to appreciable solubility.
Hydrogen Bonding
The tartrate anion possesses hydroxyl (-OH) and carboxyl (-COO⁻) groups, which can act as both hydrogen bond donors and acceptors. Organic solvents that can participate in hydrogen bonding, such as alcohols (e.g., methanol, ethanol), can enhance the solubility of this compound by forming strong intermolecular interactions with the tartrate anion.
Caption: Dissolution of this compound in an organic solvent.
Predicted Solubility Behavior
Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in various common organic solvents can be made. It is expected to be sparingly soluble to practically insoluble in most organic solvents, with solubility increasing with the polarity and hydrogen bonding capability of the solvent.
| Solvent | Dielectric Constant (at 20°C) | Polarity | Hydrogen Bonding | Predicted Solubility |
| Hexane | 1.88 | Nonpolar | None | Very Low / Insoluble |
| Diethyl Ether | 4.34 | Slightly Polar | Acceptor | Very Low / Insoluble |
| Acetone | 20.7 | Polar Aprotic | Acceptor | Low |
| Ethanol | 24.55 | Polar Protic | Donor & Acceptor | Low to Moderate |
| Methanol | 32.6 | Polar Protic | Donor & Acceptor | Low to Moderate |
| Acetonitrile | 37.5 | Polar Aprotic | Acceptor | Low |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Acceptor | Moderate |
Experimental Determination of Solubility
Due to the lack of readily available quantitative data, experimental determination is essential. The following protocol describes the equilibrium saturation method, a reliable technique for determining the solubility of a sparingly soluble salt in an organic solvent.
Principle
An excess of the solute (this compound) is equilibrated with the solvent at a constant temperature until the solution becomes saturated. The concentration of the dissolved solute in the clear supernatant is then determined using a suitable analytical method.
Apparatus and Reagents
-
This compound (≥99% purity)
-
Organic solvents of interest (analytical grade)
-
Constant temperature bath with precise temperature control (±0.1°C)
-
Glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Drying oven
-
For Gravimetric Analysis: Evaporating dishes
-
For ICP-OES Analysis: Inductively Coupled Plasma - Optical Emission Spectrometer, volumetric flasks, pipettes, and appropriate standards.
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Sample Preparation:
-
To a series of glass vials, add a known mass (e.g., 10 g) of the chosen organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired temperature.
-
Stir the mixtures vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully draw the clear supernatant into a syringe and immediately filter it through a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any suspended microcrystals.
-
-
Concentration Analysis:
-
Method A: Gravimetric Analysis
-
Accurately weigh the collected filtrate.
-
Place the container with the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the lithium tartrate (e.g., 60-80°C).
-
Continue drying until a constant weight of the dry residue is achieved.
-
The mass of the residue corresponds to the mass of dissolved this compound.
-
-
Method B: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
-
Accurately weigh the collected filtrate.
-
Quantitatively dilute the filtrate with a suitable solvent to a known volume, ensuring the lithium concentration is within the linear range of the ICP-OES instrument. Note that analyzing organic solutions by ICP-OES can be challenging and may require specific instrument configurations and standards prepared in the same solvent matrix to avoid plasma instability and carbon deposition.[6][7]
-
Analyze the diluted solution for its lithium concentration.
-
-
-
Data Calculation and Reporting:
-
For Gravimetric Analysis:
-
Solubility ( g/100 g solvent) = (mass of residue / (mass of filtrate - mass of residue)) * 100
-
-
For ICP-OES Analysis:
-
First, calculate the mass of lithium in the original filtrate based on the measured concentration and dilution factor.
-
Then, convert the mass of lithium to the mass of this compound using their respective molar masses.
-
Finally, calculate the solubility as described for the gravimetric method.
-
-
Conclusion
While specific quantitative data on the is not widely published, a strong understanding of the principles of solubility allows for qualitative predictions. The solubility is expected to be low in most organic solvents but should increase with solvent polarity and hydrogen bonding capability. For drug development and other research applications requiring precise solubility data, the experimental protocol detailed in this guide provides a reliable and self-validating method for its determination. Careful execution of these procedures will yield accurate and reproducible solubility data, enabling informed decisions in formulation, process development, and fundamental research.
References
-
The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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How to carry out the ICP-OES analysis of an organic soluton to measure the Li+ concentration? (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
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The Dielectric Constant in Solubility and Solvent Systems. (2019). FTLOScience. Retrieved January 22, 2026, from [Link]
-
Determination of Solubility by Gravimetric Method. (n.d.). Mustaqbal University College. Retrieved January 22, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
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Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. (2018). UC Berkeley. Retrieved January 22, 2026, from [Link]
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A Practical Guide To Elemental Analysis of Lithium Ion Battery Materials Using ICP-OES. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]
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Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. (2017). OSTI.GOV. Retrieved January 22, 2026, from [Link]
-
Analysis of Elemental Impurities in Lithium-Ion Battery Electrolyte Solvents by ICP-MS. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]
-
How does the solubility of the ionic compounds depend on the dielectric constant of the medium? (2021). Quora. Retrieved January 22, 2026, from [Link]
-
Do solvents with similar dielectric constants have similar solubility? (2021). Reddit. Retrieved January 22, 2026, from [Link]
-
Solubility and dielectric constant? (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
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Solubility and Solubility Product Determination of a Sparingly Soluble Salt: A First-Level Laboratory Experiment. (2012). ERIC. Retrieved January 22, 2026, from [Link]
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Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. (n.d.). eScholarship. Retrieved January 22, 2026, from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 22, 2026, from [Link]
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LITHIUM TARTRATE. (2024). ChemBK. Retrieved January 22, 2026, from [Link]
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Dissolution behavior of lithium compounds in ethanol. (n.d.). JOPSS. Retrieved January 22, 2026, from [Link]
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Lithium tartrate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Dissolution behavior of lithium compounds in ethanol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Lithium carbonate. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Lithium Carbonate / Official Monographs for Part I. (n.d.). Retrieved January 22, 2026, from [Link]
-
Measure Solubility of Lithium Acetate in Different Solvents. (n.d.). Patsnap. Retrieved January 22, 2026, from [Link]
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Are there any organic solvents which can dissolve lithium carbonate? (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
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Lithium methoxide. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Lithium. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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The pseudo-orthorhombic crystal structure of monoclinic trilithium citrate tetrahydrate, Li3HOC(COO)(CH2COO)2 · 4H2O. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Dissolution of Lithium in Methanol. (2018). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]
-
Composition and Density of Saturated Solutions of Lithium Sulfate + Water + Methanol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 22, 2026, from [Link]
-
Application of Dimethyl Sulfoxide as Solvent of Electrolyte Solution in Rechargeable Lithium Metal Batteries. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Use of DMSO as a co-solvent for aqueous lithium-ion batteries. (2023). University of Milano-Bicocca. Retrieved January 22, 2026, from [Link]
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A Comprehensive Guide to the Spectroscopic and Thermal Characterization of Lithium Tartrate Monohydrate
Abstract
Lithium tartrate monohydrate (Li₂C₄H₄O₆·H₂O) is a compound of significant interest in fields ranging from pharmaceutical development to materials science, where it serves as a precursor, a reagent, or an active component.[1][2] A thorough understanding of its structural and thermal properties is paramount for quality control, formulation, and predicting its behavior in various applications. This technical guide provides an in-depth exploration of the essential analytical techniques used for the comprehensive characterization of this compound. We will delve into the principles and practical applications of vibrational spectroscopy (FTIR and Raman), Nuclear Magnetic Resonance (NMR), UV-Visible spectroscopy, and thermal analysis (TGA/DSC), offering not just protocols but the scientific rationale behind the multi-technique approach required for a complete material profile.
Introduction: The Molecular Profile of this compound
This compound, with the chemical formula C₄H₆Li₂O₇ and a molecular weight of approximately 180.0 g/mol , is the hydrated salt of tartaric acid.[3] Its structure consists of a tartrate dianion, two lithium cations, and one molecule of water of crystallization. This water molecule is not merely an impurity but an integral part of the crystal lattice, influencing the compound's stability, solubility, and spectroscopic signature. The subsequent sections will detail the analytical methodologies that allow for the elucidation of its molecular structure, functional groups, and thermal behavior.
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy is a cornerstone of solid-state characterization, providing a "fingerprint" of a molecule's functional groups and crystal structure. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. FTIR measures the absorption of infrared light by molecules, exciting their vibrational modes, while Raman spectroscopy measures the inelastic scattering of laser light.
Causality of Technique Selection: Combining FTIR and Raman is crucial because some vibrational modes may be strong in Raman and weak or absent in IR, and vice versa, according to quantum mechanical selection rules. This dual analysis provides a more complete vibrational profile, especially for identifying the metal-oxygen bonds and the role of the water of hydration.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is particularly sensitive to polar functional groups, making it ideal for identifying the hydroxyl (O-H), carboxylate (COO⁻), and carbon-oxygen (C-O) bonds within the this compound structure.
-
Sample Preparation: A small amount of the crystalline this compound powder is placed directly onto the diamond crystal of the ATR accessory. No further preparation is needed, which prevents potential polymorphic changes from grinding or pellet pressing.
-
Instrumentation: An FTIR spectrometer, such as a Shimadzu IRTracer-100 equipped with a single reflection diamond ATR accessory, is used.[4]
-
Data Acquisition:
-
Data Analysis: The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands.
Raman Spectroscopy
Raman spectroscopy excels at identifying non-polar bonds and is highly effective for studying the carbon backbone of the tartrate molecule and the low-frequency lattice modes involving the lithium ions.
-
Sample Preparation: The crystalline powder can be placed in a sample holder or on a microscope slide. For detailed structural studies, a single crystal can be oriented with respect to the incident laser.[6]
-
Instrumentation: A dispersive Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used to avoid fluorescence.
-
Data Acquisition:
-
The laser is focused onto the sample.
-
Scattered light is collected and passed through a spectrograph.
-
A sufficient number of accumulations are averaged to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The spectrum of Raman intensity versus Raman shift (cm⁻¹) is plotted and analyzed for characteristic peaks.
Interpretation of Vibrational Spectra
The combination of FTIR and Raman spectra provides a comprehensive vibrational assignment for this compound. Key vibrational modes are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Technique | Rationale |
| ~3400 | O-H Stretch (Water of Hydration) | FTIR / Raman | The presence of a broad band in this region is a definitive indicator of the water of crystallization.[6] |
| ~2980 | C-H Stretch | FTIR / Raman | Corresponds to the stretching vibration of the C-H bonds on the tartrate backbone. |
| ~1590 | COO⁻ Asymmetric Stretch | FTIR | The carboxylate group's asymmetric stretch is typically strong in the IR spectrum.[5] |
| ~1400 | COO⁻ Symmetric Stretch | FTIR / Raman | The symmetric stretch of the carboxylate group is active in both IR and Raman. |
| ~1100 - 1000 | C-O Stretch | FTIR / Raman | Associated with the stretching of the carbon-oxygen single bonds in the tartrate structure. |
| < 700 | Li-O Stretch / Lattice Modes | FTIR / Raman | These low-frequency modes involve the vibration of the lithium cation against the oxygen atoms of the tartrate and water, providing insight into the crystal lattice structure.[5] |
Caption: Workflow for Vibrational Spectroscopy Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for obtaining atom-specific information about the chemical structure and environment within a molecule.[7] For this compound, NMR can be used to confirm the structure of the tartrate backbone (¹H and ¹³C NMR) and to probe the local coordination environment of the lithium ions (⁷Li NMR).
Causality of Technique Selection: While FTIR and Raman confirm functional groups, NMR provides direct evidence of the connectivity of the carbon skeleton and the chemical state of the lithium ions, making it a powerful tool for structural verification and purity assessment.
Experimental Protocol: Solution-State ¹H and ¹³C NMR
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in deuterium oxide (D₂O). D₂O is chosen as the solvent to avoid a large, interfering solvent signal in the ¹H NMR spectrum.
-
Instrumentation: A high-resolution solution-state NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Standard pulse programs for ¹H and ¹³C{¹H} acquisitions are used.
-
The spectra are referenced to an internal or external standard.
-
-
Data Analysis: The chemical shifts (δ), signal integrals, and coupling patterns are analyzed. For the tartrate anion (⁻OOC-CH(OH)-CH(OH)-COO⁻), one would expect to see a single signal for the two equivalent C-H protons in the ¹H spectrum and two signals in the ¹³C spectrum (one for the C-H carbons and one for the COO⁻ carbons) due to the molecule's symmetry.
Experimental Protocol: Solid-State ⁷Li NMR
-
Sample Preparation: The crystalline powder is packed into a zirconia rotor suitable for solid-state NMR analysis.
-
Instrumentation: A solid-state NMR spectrometer equipped with a probe for detecting ⁷Li nuclei.
-
Data Acquisition:
-
Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain higher-resolution spectra.
-
A simple pulse-acquire experiment is typically sufficient.
-
-
Data Analysis: The chemical shift of the ⁷Li signal provides information about its coordination. ⁷Li is a quadrupolar nucleus, which can lead to broader signals compared to spin-½ nuclei.[8] The peak position can distinguish between different lithium environments in a sample.
Caption: Workflow for NMR Spectroscopy Characterization.
UV-Visible Spectroscopy for Quantification
UV-Visible spectroscopy measures the electronic transitions within a molecule. The tartrate ion itself does not possess strong chromophores that absorb in the near-UV or visible range. However, this technique becomes a powerful quantitative tool for determining the lithium concentration by forming a colored complex with a chromogenic agent.
Causality of Technique Selection: While not a primary tool for structural elucidation of the title compound, UV-Vis is an accessible and reliable method for assay and quantification of lithium, which is a critical quality attribute. The method relies on the formation of a Li-thorin complex, which is colored and can be measured spectrophotometrically.[9][10]
Experimental Protocol: Li⁺ Quantification via Thorin Complexation
-
Sample and Standard Preparation:
-
Complex Formation:
-
To an aliquot of each standard and the sample solution, add a solvent such as acetone (which enhances complex stability) and a potassium hydroxide (KOH) solution to ensure basic conditions.[9][10]
-
Add a fixed volume of the thorin solution. The solution will develop a color whose intensity is proportional to the lithium concentration.
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer, such as an Agilent Cary 3500.[9]
-
Data Acquisition:
-
Data Analysis:
-
Plot a calibration curve of absorbance vs. lithium concentration for the standards.
-
Determine the concentration of lithium in the sample solution by using its absorbance and the linear regression equation from the calibration curve.
-
Thermal Analysis: Assessing Stability and Composition
Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal stability, decomposition pathway, and composition of hydrated salts.[11]
Causality of Technique Selection: TGA provides unambiguous, quantitative data on mass changes, making it the definitive method for confirming the presence and stoichiometry of the water of hydration. DSC complements this by measuring the energy changes (endothermic or exothermic) associated with these mass losses, as well as other phase transitions, providing a complete thermal profile.[12]
Experimental Protocol: Simultaneous TGA/DSC
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5-10 mg) into an appropriate sample pan (e.g., alumina or hermetic aluminum).[13]
-
Instrumentation: A simultaneous TGA/DSC instrument (SDT).
-
Data Acquisition:
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[13]
-
The experiment is run under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative side reactions.
-
-
Data Analysis: The instrument records the sample's mass, change in mass, and differential heat flow as a function of temperature.
Interpretation of Thermal Data
The thermal decomposition of this compound is expected to occur in distinct stages:
| Temperature Range (°C) | TGA Observation (Mass Loss) | DSC Observation (Heat Flow) | Inferred Process |
| ~100 - 180 | ~10% mass loss | Sharp Endotherm | Loss of one molecule of water of crystallization (Dehydration). Theoretical loss is 10.0%. |
| ~250 - 450 | Significant mass loss | Complex Exotherms | Decomposition of the anhydrous lithium tartrate organic backbone. |
| > 450 | Stable Mass Plateau | - | Formation of a stable residue, typically lithium carbonate (Li₂CO₃). |
The first mass loss step is a critical validation point. A mass loss of ~10% confirms the monohydrate stoichiometry. Subsequent steps reveal the thermal stability of the anhydrous salt and its decomposition pathway.
Caption: Workflow for Thermal Analysis Characterization.
Conclusion
The comprehensive characterization of this compound is achieved not by a single technique, but by the strategic integration of multiple spectroscopic and analytical methods. Vibrational spectroscopies (FTIR and Raman) confirm the presence of key functional groups and the water of hydration. NMR spectroscopy provides definitive structural information on the tartrate backbone and the lithium ion environment. UV-Visible spectroscopy, while not structural, offers a robust method for quantitative analysis. Finally, thermal analysis (TGA/DSC) quantitatively confirms the hydrate stoichiometry and elucidates the material's thermal stability and decomposition profile. Together, these techniques provide a self-validating system of analysis, delivering the trustworthy and in-depth data required by researchers, scientists, and drug development professionals.
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physicochemical properties of lithium tartrate monohydrate
An In-Depth Technical Guide to the Physicochemical Properties of Lithium Tartrate Monohydrate
Introduction
Lithium tartrate, a salt derived from tartaric acid, has garnered interest across various scientific disciplines, most notably in pharmaceutical development.[1][2] Its applications range from a component in mood-stabilizing medications for bipolar disorder to a reagent in analytical and biochemistry labs.[1][3][4][5] The monohydrate form (C₄H₄Li₂O₆·H₂O) is of particular importance, as the presence of a water molecule within its crystal lattice significantly influences its stability, solubility, and handling characteristics.
A comprehensive understanding of the is paramount for its effective application. For drug development professionals, this knowledge is critical for formulation design, ensuring stability, and meeting regulatory purity standards. For researchers, a detailed characterization provides the foundation for novel applications and a deeper understanding of its chemical behavior. This guide offers a multi-faceted examination of this compound, detailing its structural, spectroscopic, thermal, and solubility properties, supported by field-proven analytical methodologies.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical compound is to establish its fundamental identity. These identifiers are crucial for regulatory submissions, literature searches, and ensuring the correct material is being used in experimentation.
Table 1: Core Chemical Identifiers for this compound
| Property | Value | Source(s) |
| CAS Number | 6108-32-3 | [6][7][8][9] |
| Molecular Formula | C₄H₄Li₂O₆·H₂O | [7][8][9] |
| Molecular Weight | ~179.97 g/mol | [6][8][10] |
| Anhydrous MW | ~161.97 g/mol | [7][8] |
| Appearance | Off-white powder/aggregates | [7][9][11] |
| IUPAC Name | dilithium;2,3-dihydroxybutanedioate;hydrate | [6][10] |
Crystal and Molecular Structure
This compound exists as a crystalline solid. The structure is an ionic lattice composed of two lithium cations (Li⁺) and one tartrate anion (C₄H₄O₆²⁻), with one molecule of water incorporated into the crystal structure for each formula unit. This water of hydration is not merely adsorbed on the surface but is an integral part of the crystal framework, forming hydrogen bonds with the tartrate ions.[12]
The tartrate anion, derived from tartaric acid, possesses two stereocenters, leading to chiral isomers. The specific isomer (d, l, or meso) will dictate the precise crystal symmetry.[13] The coordination environment of the lithium ions and the intricate network of hydrogen bonds involving the water molecule are key determinants of the compound's overall stability and physical properties.[12][14]
Caption: Formation of Lithium Tartrate from its precursors.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and probing the molecular structure of this compound. Vibrational spectroscopy, in particular, provides a molecular fingerprint.
Raman Spectroscopy
Raman spectroscopy is a powerful, non-destructive technique for identifying the vibrational modes of the tartrate anion and the water of hydration. The key diagnostic peaks arise from the stretching and bending of the carboxylate (COO⁻), hydroxyl (O-H), and carbon-carbon (C-C) groups.[15] The presence of a sharp band around 3400 cm⁻¹ is characteristic of the O-H stretching mode of the water molecule within the crystal lattice.[15] Isotopic substitution studies on similar lithium hydrates have shown that Raman spectroscopy is sensitive enough to discern shifts caused by different lithium isotopes (⁶Li vs. ⁷Li), highlighting its precision.[16][17]
Workflow: Raman Spectrum Acquisition
Caption: High-level workflow for Raman spectroscopy analysis.
Experimental Protocol: Raman Analysis
-
Sample Preparation: Place a small amount (~5-10 mg) of this compound powder directly onto a clean glass microscope slide or into a sample well. No further preparation is typically required.
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a suitable laser source (e.g., 785 nm to minimize fluorescence).
-
Calibrate the spectrometer using a known standard (e.g., silicon wafer).
-
-
Data Acquisition:
-
Focus the laser onto the sample using the integrated microscope.
-
Set acquisition parameters: laser power (e.g., 50 mW), exposure time (e.g., 10 seconds), and number of accumulations (e.g., 5-10) to achieve a good signal-to-noise ratio.
-
Acquire the spectrum over a relevant range (e.g., 200-3600 cm⁻¹).
-
-
Data Analysis: Process the raw spectrum to remove background fluorescence and identify characteristic peak positions corresponding to tartrate and water vibrational modes.
Thermal Properties and Stability
The thermal behavior of a hydrated salt is a critical parameter, especially in drug development where manufacturing processes like drying or milling can involve heat. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the definitive techniques for this evaluation.[18][19][20][21]
TGA/DSC Analysis
When subjected to a controlled heating program, this compound undergoes distinct thermal events:
-
Dehydration: The first event is an endothermic process corresponding to the loss of the water molecule. TGA will show a mass loss that should stoichiometrically correspond to one mole of water (~10% of the total mass). DSC will simultaneously detect the heat absorbed during this phase transition.
-
Decomposition: Following dehydration, the now anhydrous lithium tartrate remains stable until a much higher temperature, at which point it begins to decompose.[22] This decomposition is a complex, often multi-step process involving the breakdown of the tartrate anion, which can be either endothermic or exothermic.[22][23]
Table 2: Expected Thermal Events for this compound
| Thermal Event | Technique | Expected Observation | Approximate Temperature Range (°C) |
| Dehydration | TGA | Mass loss of ~10% | 100 - 200 |
| DSC | Endothermic peak | 100 - 200 | |
| Anion Decomposition | TGA | Significant, multi-step mass loss | > 250 |
| DSC | Complex endothermic/exothermic peaks | > 250 |
Note: Specific temperatures can vary based on heating rate and atmospheric conditions.[24][25]
Workflow: Thermal Analysis (TGA/DSC)
Caption: Experimental workflow for TGA/DSC analysis of a hydrated salt.
Experimental Protocol: TGA/DSC Characterization
-
Instrument Preparation: Ensure the TGA/DSC instrument is calibrated for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (alumina or platinum is recommended).
-
Experimental Conditions:
-
Place the sample pan and a reference pan into the furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative side reactions.
-
Apply a linear heating ramp, typically 10 °C/min, from ambient temperature to a final temperature sufficient to observe decomposition (e.g., 600 °C).
-
-
Data Analysis:
-
Analyze the TGA curve to quantify the percent mass loss at each step. The first major mass loss should correspond to the theoretical percentage of water in the monohydrate.
-
Analyze the DSC curve to determine the onset temperatures and peak maxima of endothermic or exothermic events, correlating them with the mass loss steps from the TGA data.
-
Solubility Profile
Solubility is a cornerstone physicochemical property for any compound intended for pharmaceutical use. This compound is described as being soluble in water.[9][11] This property is essential for its use in aqueous solutions for both analytical procedures and potential liquid dosage forms.
Experimental Protocol: Equilibrium Solubility Determination
-
Setup: Prepare several vials containing a fixed volume of purified water (or a relevant buffer solution) maintained at a constant temperature (e.g., 25 °C) using a water bath or incubator.
-
Execution: Add an excess amount of this compound to each vial, ensuring that solid material remains undissolved after vigorous stirring.
-
Equilibration: Seal the vials and allow them to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.
-
Sampling & Analysis:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of lithium in the filtrate using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[26][27] The resulting concentration is the equilibrium solubility.
-
Elemental Purity and Analysis
For pharmaceutical applications, verifying the purity of the active ingredient is a non-negotiable requirement. Analysis must confirm the identity of the compound and quantify any elemental impurities.
Impurity Profiling with ICP-OES
ICP-OES is a highly sensitive technique for quantifying trace levels of elemental impurities.[27][28] In the context of lithium tartrate, this is crucial for detecting unwanted metals that may originate from raw materials or the manufacturing process. Regulatory guidelines often set strict limits for heavy metals and other elemental impurities.
Experimental Protocol: Sample Preparation for ICP-OES
-
Digestion: Accurately weigh a known amount of the this compound sample (e.g., 250 mg).[27]
-
Acidification: Carefully add a small volume of trace-metal grade nitric acid (e.g., 1 mL) to the sample.[27] Allow the initial reaction to subside.
-
Dilution: Dilute the acidified sample to a final, precise volume (e.g., 50 mL) with ultra-pure water.[27] This solution is now ready for introduction into the ICP-OES instrument.
-
Analysis: Analyze the sample against certified reference materials to quantify the concentration of a pre-defined suite of elements.
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Indian Academy of Sciences. Raman spectrum of lithium ammonium tartrate monohydrate. [Link]
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An In-depth Technical Guide to the Single Crystal Growth of Lithium Tartrate Monohydrate
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and professionals in drug development on the synthesis and single crystal growth of lithium tartrate monohydrate (Li₂C₄H₄O₆·H₂O). This document moves beyond rote protocols to elucidate the underlying scientific principles governing crystallization from aqueous solutions. We will explore the synthesis of high-purity starting material, detail the widely applicable Slow Solvent Evaporation (SSE) methodology, discuss critical process parameters, and outline essential characterization techniques for crystal validation. This guide is structured to empower the reader with the causal understanding required to troubleshoot and optimize the crystal growth process, ensuring the generation of high-quality single crystals suitable for advanced structural and physical property analysis.
Introduction: The Significance of this compound
This compound is an organic salt that crystallizes as a hydrated framework of lithium ions and tartrate anions. While its applications are still being explored, related tartrate crystals are known for their interesting piezoelectric and nonlinear optical properties. The ability to produce large, high-perfection single crystals is paramount for the fundamental investigation of these properties and for exploring potential applications in fields ranging from materials science to pharmaceuticals.[1] For instance, the precise arrangement of atoms in a single crystal is a prerequisite for accurate structure-property relationship studies, which are foundational to the development of new functional materials.[2][3]
This guide focuses on the controlled growth of this compound from an aqueous solution, a common yet nuanced challenge in materials synthesis. Success hinges on a deep understanding of solubility, supersaturation, and the kinetics of nucleation and growth.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄H₆Li₂O₇ (or Li₂C₄H₄O₆·H₂O) | [4] |
| Molecular Weight | 180.00 g/mol | [4] |
| Appearance | White crystalline powder | |
| Solubility in Water | Described as a water-soluble lithium salt | [5] |
| Crystal System (Related) | Related hydrated lithium tartrates crystallize in triclinic (P-1) and orthorhombic (C2221) systems. | [6] |
Foundational Principles of Crystallization from Solution
The growth of a single crystal from solution is a thermodynamic process driven by the controlled reduction of a solute's solubility in a solvent. This is achieved by creating a state of supersaturation , a metastable condition where the concentration of the solute exceeds its equilibrium saturation point.
The key stages are:
-
Supersaturation: The solution is prepared such that the concentration of lithium tartrate is higher than its solubility limit at a given temperature. This can be achieved by dissolving the salt in a solvent and then slowly evaporating the solvent, or by dissolving the salt at a higher temperature and then slowly cooling the solution.
-
Nucleation: In the supersaturated solution, molecules begin to aggregate into microscopic, ordered clusters. This can occur spontaneously (homogeneous nucleation) or be induced by impurities or imperfections on the container surface (heterogeneous nucleation). The goal in single crystal growth is to limit the number of nucleation events.
-
Growth: Once a stable nucleus has formed, it serves as a template for the subsequent ordered deposition of solute molecules from the solution. The crystal grows layer by layer, ideally leading to a large, defect-free single crystal.
The rate at which supersaturation is achieved is a critical parameter. Rapid evaporation or cooling leads to many nucleation events and the formation of many small, poorly formed crystals. Conversely, a slow, controlled approach to supersaturation promotes the growth of a few, high-quality single crystals.
Synthesis of High-Purity this compound
High-quality crystals begin with high-purity starting materials. Lithium tartrate can be synthesized via a straightforward aqueous acid-base neutralization reaction between L-tartaric acid and lithium carbonate.
Reaction: 2C₄H₆O₆ (aq) + Li₂CO₃ (s) → 2LiC₄H₅O₆ (aq) + H₂O (l) + CO₂ (g) Further neutralization yields the dilithium salt. Overall Reaction: C₄H₆O₆ (aq) + Li₂CO₃ (s) → Li₂C₄H₄O₆ (aq) + H₂O (l) + CO₂ (g)
The effervescence of carbon dioxide gas provides a visual indicator of the reaction's progress. Using lithium carbonate is advantageous as it is a stable, non-hygroscopic solid, and its low solubility in the final solution (if used in slight excess) allows for easy removal by filtration.[7]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of aqueous lithium tartrate.
Step-by-Step Synthesis Protocol
-
Calculate Stoichiometry: Determine the required masses of L-tartaric acid (MW: 150.09 g/mol ) and lithium carbonate (MW: 73.89 g/mol ) for a 1:1 molar ratio.[7][8]
-
Dissolution: In a clean beaker, dissolve the calculated amount of L-tartaric acid in a sufficient volume of deionized water while gently heating to approximately 60°C on a magnetic stir plate.
-
Reaction: Slowly and incrementally add the lithium carbonate powder to the stirring tartaric acid solution. Causality: Adding the base slowly prevents excessive frothing from the rapid evolution of CO₂ gas.
-
Completion: Continue stirring at 60°C for 1-2 hours after the final addition of lithium carbonate to ensure the reaction goes to completion. The cessation of gas bubbles is a primary indicator.
-
Filtration: Perform a hot gravity filtration using fluted filter paper to remove any unreacted lithium carbonate or other insoluble impurities. Causality: Filtration while hot prevents premature crystallization of the product on the filter paper.
-
Result: The clear, filtered solution is now the stock solution of high-purity lithium tartrate, ready for the crystal growth stage.
Single Crystal Growth by Slow Solvent Evaporation (SSE)
The SSE method is highly effective for water-soluble compounds like lithium tartrate that do not decompose at ambient temperatures.[5] The principle is to create a saturated or near-saturated solution and then allow the solvent (water) to evaporate slowly and controllably, gradually increasing the solute concentration to induce supersaturation and subsequent crystal growth.[9]
Diagram: Slow Solvent Evaporation Workflow
Caption: The process flow for growing single crystals via SSE.
Step-by-Step SSE Protocol
-
Prepare the Growth Solution: Take the synthesized lithium tartrate solution. If necessary, gently heat it to ~40-50°C to ensure all solute is dissolved. As a starting point in the absence of precise solubility data, aim for a concentrated solution that is fully dissolved at a slightly elevated temperature.
-
Set Up the Crystallization Vessel: Pour the warm, clear solution into a clean, shallow crystallization dish or beaker. A vessel with a wide surface area promotes controlled evaporation. Causality: A clean, smooth surface minimizes unwanted heterogeneous nucleation sites, favoring the growth of fewer, larger crystals.
-
Control Evaporation: Cover the mouth of the vessel with parafilm or aluminum foil. Using a needle, pierce a few small holes in the cover. Causality: This covering is the most critical control element. It prevents dust contamination and, most importantly, slows the rate of water evaporation. Fewer holes result in a slower evaporation rate, which is generally desirable for high-quality crystals.[9]
-
Incubation: Place the prepared vessel in a location with a stable temperature and minimal physical vibrations, such as a dedicated incubator or a quiet shelf. Causality: Temperature fluctuations can cause rapid changes in solubility, leading to flawed crystal growth or spurious nucleation. Vibrations can disturb the delicate growth process at the crystal-solution interface.
-
Patience and Monitoring: The process can take anywhere from several days to weeks. Observe the vessel periodically without disturbing it. Small, transparent seed crystals should begin to form.
-
Harvesting: Once the crystals have reached the desired size, or when the solvent has mostly evaporated, carefully decant the remaining solution. Gently remove the crystals using tweezers.
-
Drying: Briefly rinse the crystals with a solvent in which lithium tartrate is insoluble (e.g., ethanol) to remove any residual mother liquor and then allow them to air dry on a filter paper.
Characterization of Grown Crystals
Validation of the grown crystals is a critical final step. A suite of analytical techniques should be employed to confirm the identity, purity, and structural perfection.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the crystal structure, including the precise atomic positions, lattice parameters, and space group. Research indicates that the lithium tartrate system is complex, with various hydrated and anhydrous phases possible, making SC-XRD essential for unambiguous phase identification.[6]
-
Powder X-ray Diffraction (PXRD): Useful for assessing the bulk purity of the crystalline material. The experimental pattern should be compared to a reference pattern calculated from the SC-XRD data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can confirm the presence of characteristic functional groups (e.g., O-H from water and tartrate, C=O from carboxylate) and can be used as a fingerprint for the compound.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can precisely determine the temperature at which the water of hydration is lost, confirming the stoichiometry of the hydrate.
Safety Precautions
Adherence to standard laboratory safety protocols is mandatory. The primary reactants for the synthesis carry specific hazards.
Table 2: Reactant Hazard Summary
| Chemical | Hazards | Recommended PPE |
| L-Tartaric Acid | Causes serious eye damage (H318).[10] May cause skin and respiratory irritation. | Safety goggles (essential), gloves, lab coat. Work in a well-ventilated area or fume hood. |
| Lithium Carbonate | Harmful if swallowed (H302).[11] Causes serious eye irritation (H319).[11] | Safety goggles, gloves, lab coat. Avoid creating and inhaling dust. |
Always consult the full Safety Data Sheet (SDS) for each chemical before commencing work.[10][11] Handle all chemicals in a well-ventilated laboratory environment.
References
- Kirk-Othmer Encyclopedia of Chemical Technology. 4th ed. Volumes 1. New York, NY. John Wiley and Sons, 1991-Present., p. V15: 448 (1995).
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Kim, J., Jeon, T. H., & Kim, S. J. (2022). Characterization of the Elastic, Piezoelectric, and Dielectric Properties of Lithium Niobate from 25 °C to 900 °C Using Electrochemical Impedance Spectroscopy Resonance Method. Materials, 15(13), 4683. Available from: [Link]
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PubChem. (n.d.). L-Tartaric acid. National Center for Biotechnology Information. Retrieved from [Link]
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Yeung, H. H.-M. (2013). Lithium-based inorganic-organic framework materials (Doctoral dissertation, University of Cambridge). Available from: [Link]
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PubMed. (2022). Characterization of the Elastic, Piezoelectric, and Dielectric Properties of Lithium Niobate from 25 °C to 900 °C Using Electrochemical Impedance Spectroscopy Resonance Method. Retrieved from [Link]
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Thorson, M. R., et al. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm, 15(40), 8015-8027. Available from: [Link]
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An In-depth Technical Guide to the Dehydration Process of Lithium Tartrate Monohydrate
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Influence of Water in Crystalline Solids
In the realm of pharmaceutical sciences and materials research, the presence of water within a crystal lattice is a critical determinant of a substance's physical and chemical properties. The transition from a hydrated to an anhydrous state is not merely the loss of water; it is a profound solid-state transformation that can alter crystal structure, stability, solubility, and bioavailability. Understanding the intricate mechanisms of this dehydration process is paramount for ensuring product quality, stability, and efficacy. This guide provides a comprehensive examination of the dehydration of lithium tartrate monohydrate, a compound of interest in pharmaceutical formulations. While direct, comprehensive studies on this compound are not abundant in publicly accessible literature, we can construct a robust theoretical and practical framework by drawing parallels with the closely related and well-documented dehydration of lithium potassium tartrate monohydrate. This guide will therefore leverage this analogous data to propose a likely dehydration pathway for this compound and outline the experimental methodologies required for its validation.
The Significance of Lithium Tartrate and Its Hydration State in Pharmaceutical Development
Lithium salts are cornerstone therapeutics for bipolar disorder, and lithium tartrate has been explored as a key ingredient in such formulations.[1] The solid-state properties of an active pharmaceutical ingredient (API) like lithium tartrate are of utmost importance. The presence of water in the crystal structure, forming a hydrate, can significantly impact the material's stability, dissolution rate, and manufacturability.[2][3]
For drug development professionals, controlling the hydration state is crucial. An unintended dehydration event during manufacturing (e.g., drying, milling) or storage can lead to changes in the physical form of the API, potentially affecting the final product's performance and safety.[4][5] Therefore, a thorough understanding of the dehydration process of this compound is not just an academic exercise but a critical component of quality by design (QbD) in pharmaceutical manufacturing.
Physicochemical Properties and Crystal Structure
This compound (Li₂C₄H₄O₆·H₂O) is the hydrated form of lithium tartrate, a salt of tartaric acid.[6] The water molecule in the monohydrate is an integral part of the crystal structure, participating in the hydrogen-bonding network that stabilizes the lattice.
The Dehydration Pathway: A Proposed Mechanism Based on Analogous Systems
Based on extensive studies of the dehydration of d-lithium potassium tartrate monohydrate, we can hypothesize a multi-step mechanism for the dehydration of this compound.[1][8][9] This process is anticipated to be a solid-state reaction governed by nucleation and growth phenomena.
A Two-Stage Dehydration Process
The dehydration is likely to occur in two distinct stages:
-
Initial Surface Dehydration: This initial phase involves the diffusion-controlled release of water from the superficial layers of the crystal.[1][10] This process is often deceleratory, as the initial rapid loss of surface water gives way to a slower diffusion of water from deeper within the crystal.[1]
-
Nucleation and Growth of the Anhydrous Phase: Following the initial surface dehydration, the second and major stage of water loss is expected to be governed by a nucleation and growth mechanism.[8][9] In this stage, small nuclei of the anhydrous lithium tartrate phase form within the partially dehydrated matrix. These nuclei then grow, and the dehydration reaction proceeds at the interface between the hydrated and anhydrous phases.
The kinetics of this second stage can often be described by the Avrami-Erofe'ev equation, which is characteristic of nucleation and growth processes in the solid state.[8][9]
Kinetic Parameters: An Estimation from Analogous Data
For d-lithium potassium tartrate monohydrate, the activation energy for both stages of dehydration is in the range of 150-160 kJ/mol.[8][9] It is reasonable to hypothesize that the activation energy for the dehydration of this compound would be of a similar order of magnitude. However, for the dl-lithium potassium tartrate monohydrate, a higher activation energy of 330 ± 30 kJ/mol has been reported for a process accompanied by melting.[11] This highlights the importance of experimentally determining these parameters for the specific compound of interest.
Experimental Characterization of the Dehydration Process
A multi-technique approach is essential for a comprehensive understanding of the dehydration of this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are primary tools for studying dehydration. TGA measures the change in mass as a function of temperature, providing quantitative information about the water loss. DSC measures the heat flow associated with thermal events, indicating whether the dehydration is endothermic or exothermic and revealing any phase transitions.
Table 1: Hypothetical TGA/DSC Data for this compound Dehydration
| Parameter | Expected Observation | Rationale |
| Dehydration Onset Temperature | 100 - 150 °C | Based on typical dehydration temperatures for similar hydrated organic salts. |
| Mass Loss (%) | ~10.0% | Calculated theoretical mass percentage of water in Li₂C₄H₄O₆·H₂O. |
| Number of Dehydration Steps | 1 or 2 | Analogous systems show multi-step processes. TGA will resolve this. |
| DSC Peak(s) | Endothermic | Energy is required to break the bonds holding the water in the crystal lattice. |
X-ray Powder Diffraction (XRPD)
Temperature-controlled XRPD is crucial for identifying the crystallographic changes that occur during dehydration. By collecting diffraction patterns at various temperatures, one can monitor the disappearance of the hydrated phase and the emergence of the anhydrous phase(s). This technique can also reveal the presence of any intermediate hydrated forms or amorphous phases.
Microscopy
Hot-stage microscopy allows for the direct visualization of the dehydration process. This can provide invaluable insights into the nucleation and growth of the anhydrous phase, including the morphology of the nuclei and the progression of the dehydration front.
Experimental Protocols
To validate the proposed dehydration mechanism and quantify the associated parameters, the following experimental protocols are recommended.
Protocol for TGA-DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum TGA pan.
-
Instrument Setup: Place the pan in a calibrated TGA-DSC instrument.
-
Experimental Conditions:
-
Atmosphere: Dry nitrogen at a flow rate of 50 mL/min to ensure an inert environment and facilitate the removal of evolved water.
-
Temperature Program: Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of dehydration and the percentage of mass loss.
-
From the DSC curve, identify the peak temperatures of any endothermic or exothermic events associated with the dehydration.
-
Employ kinetic analysis software to determine the activation energy (Ea) and pre-exponential factor (A) using methods such as the Flynn-Wall-Ozawa or Kissinger methods.
-
Protocol for Temperature-Controlled XRPD
-
Sample Preparation: Prepare a flat powder sample of this compound on a zero-background sample holder compatible with a high-temperature stage.
-
Instrument Setup: Mount the sample holder in an XRPD system equipped with a temperature-controlled stage.
-
Experimental Conditions:
-
Radiation: Cu Kα radiation.
-
Temperature Program:
-
Collect an initial pattern at room temperature (25 °C).
-
Heat the sample in discrete steps (e.g., every 10 °C) through the dehydration temperature range identified by TGA.
-
Allow the temperature to equilibrate at each step before collecting a diffraction pattern.
-
Collect a final pattern after cooling back to room temperature.
-
-
-
Data Analysis:
-
Analyze the series of diffraction patterns to identify changes in the crystal structure as a function of temperature.
-
Index the patterns of the initial and final phases to determine their unit cell parameters.
-
Visualizing the Dehydration Workflow and Mechanism
To better illustrate the proposed experimental approach and the dehydration mechanism, the following diagrams are provided.
Caption: Experimental workflow for characterizing the dehydration of this compound.
Caption: Proposed two-stage dehydration mechanism for this compound.
Concluding Remarks for the Practicing Scientist
The dehydration of this compound is a critical solid-state transformation with significant implications for its use in pharmaceutical applications. While direct experimental data is sparse, a robust understanding can be built upon the well-studied behavior of analogous compounds. The proposed two-stage mechanism, involving initial surface dehydration followed by a nucleation and growth process, provides a strong working hypothesis.
For researchers and drug development professionals, the key takeaway is the necessity of empirical characterization. The experimental protocols outlined in this guide, utilizing TGA-DSC and temperature-controlled XRPD, are essential for validating the proposed mechanism, determining the precise dehydration conditions, and quantifying the kinetic parameters. This knowledge is fundamental to ensuring the stability, quality, and efficacy of pharmaceutical products containing lithium tartrate. By applying these principles, scientists can proactively address potential solid-state issues and develop robust and reliable drug formulations.
References
- Galwey, A. K., & Laverty, G. M. (1994). The solid state dehydration of d lithium potassium tartrate monohydrate is complete in two rate processes II. The nucleation and growth second reaction and dehydration mechanism. Philosophical Transactions of the Royal Society of London. Series A: Physical and Engineering Sciences, 346(1679), 159-172.
- Galwey, A. K., & Laverty, G. M. (1994). The solid state dehydration of d lithium potassium tartrate monohydrate is completed in two rate processes. Philosophical Transactions of the Royal Society of London. Series A: Physical and Engineering Sciences, 346(1679), 159-172.
- Galwey, A. K., & Laverty, G. M. (1990). The kinetics and mechanism of water evolution from molten dl lithium potassium tartrate monohydrate. Journal of the Chemical Society, Faraday Transactions, 86(3), 531-537.
- Yeung, H. H. M., Kosa, M., Parrinello, M., Forster, P. M., & Cheetham, A. K. (2011). Structural diversity and energetics in anhydrous lithium tartrates: experimental and computational studies of novel chiral polymorphs and their racemic and meso analogues. Crystal Growth & Design, 11(1), 221-229.
- Galwey, A. K., & Laverty, G. M. (1994). The solid state dehydration of d lithium potassium tartrate monohydrate is completed in two rate processes I. The deceleratory diffusion-controlled first reaction. Philosophical Transactions of the Royal Society of London. Series A: Physical and Engineering Sciences, 346(1679), 143-158.
-
PubChem. (n.d.). Lithium tartrate. Retrieved from [Link]
- Fahr, A., & Liu, X. (2007). Solid state characterizations of pharmaceutical hydrates. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 373-383.
- Pawar, P. V., & Joshi, R. S. (2016). Influence of solid-state chemistry in drug substances in pharmaceutical products. A review. International Journal of Chemical Studies, 4(3), 1-7.
- Goud, N. R., Gangavaram, S., & Suresh, K. (2017).
- Schlam, R. (2015). Effect of hydration-state variability on the solid-state characterization of a pharmaceutical non-stoichiometric hydrate. American Pharmaceutical Review, 18(5), 1-6.
- Varma, M. M., & Rane, S. S. (2013). Solid state characterizations of pharmaceutical hydrates. Journal of Thermal Analysis and Calorimetry, 111(3), 1935-1943.
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molecular structure of dilithium tartrate monohydrate
An In-depth Technical Guide to the Molecular Structure Elucidation of Dilithium Tartrate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) or a key intermediate is fundamental to understanding its physicochemical properties, stability, and biological activity. This guide provides a comprehensive, field-proven methodology for the complete molecular structure elucidation of dithis compound (C₄H₆Li₂O₇). While a definitive published crystal structure for this specific hydrate remains elusive in open literature, this document presents a logical and rigorous workflow that a senior application scientist would follow to determine and validate its structure. We will proceed from first principles, detailing the synthesis and crystal growth, the definitive analysis by single-crystal X-ray diffraction, and the essential corroborative analyses by powder XRD, spectroscopy, and thermal methods. This guide emphasizes not just the procedural steps, but the causal reasoning behind each experimental choice, ensuring a self-validating and authoritative structural determination.
Introduction: The Significance of Structural Precision
Dilithium tartrate, the salt of tartaric acid, is a compound of interest in various fields, including as a potential component in pharmaceutical formulations and as a precursor in materials science. The presence of water of hydration significantly influences the crystal packing, solubility, and stability of the solid-state form. Therefore, an unambiguous determination of the is a critical prerequisite for its development and application. This guide outlines the multi-technique approach required to achieve this, providing a robust framework for the characterization of this and similar crystalline materials.
The Integrated Workflow for Structural Elucidation
A credible structural determination relies on the convergence of data from multiple orthogonal techniques. The workflow is designed to first determine the primary structure and then validate it with secondary methods that probe different aspects of the material's properties.
An In-depth Technical Guide to N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC HCl)
A Note on CAS Identification: The initial query for CAS number 6108-32-3 points to compounds such as Lithium Tartrate Monohydrate. However, given the context of an in-depth technical guide for researchers and drug development professionals, it is highly probable that the intended subject was N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC HCl) , a cornerstone reagent in this field, which is correctly identified by CAS Number 25952-53-8 . This guide will focus on EDC HCl, a compound of significant utility and relevance to the target audience.
Introduction: The Indispensable Role of EDC HCl in Modern Synthesis
In the landscape of chemical synthesis and bioconjugation, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (commonly abbreviated as EDC, EDAC, or EDC HCl) has emerged as a reagent of paramount importance.[1] It is a zero-length crosslinker, meaning it facilitates the direct covalent linkage of two molecules without introducing a spacer arm, which is critical for preserving the native structure and function of biomolecules.[2]
As a water-soluble carbodiimide, EDC HCl's primary function is to activate carboxyl groups for covalent bond formation with primary amines, yielding stable amide bonds.[3] This capability is fundamental to numerous applications, from peptide synthesis to the creation of complex immunoconjugates for targeted drug delivery.[1][4] Its significant advantages over other carbodiimides, such as dicyclohexylcarbodiimide (DCC), include its high solubility in aqueous solutions and the water-soluble nature of its urea byproduct, which dramatically simplifies purification processes through simple aqueous extraction.[5][6][7] These features, combined with its efficacy under mild reaction conditions, establish EDC HCl as a versatile and indispensable tool in both research and industrial settings.[1][5]
Physicochemical Properties of EDC HCl
The utility of EDC HCl is grounded in its distinct chemical and physical properties, which are summarized below. These properties dictate its handling, storage, and application in various reaction environments.
| Property | Value | Source(s) |
| CAS Number | 25952-53-8 | [2][8][9] |
| Molecular Formula | C₈H₁₇N₃·HCl | [8] |
| Molecular Weight | 191.7 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [10][11] |
| Melting Point | 110-115 °C (lit.) | [1][8][10][11] |
| Solubility | Highly soluble in water (>20 g/100 mL); soluble in ethanol & DCM. | [6][8][10] |
| Stability | Stable, but moisture-sensitive (hygroscopic). Air and light sensitive. | [8][11] |
| Storage Conditions | -20°C, under desiccating conditions, protected from light. | [1][10][11] |
| InChI Key | FPQQSJJWHUJYPU-UHFFFAOYSA-N | [1][11] |
Mechanism of Action: The Chemistry of Carboxyl Activation
The efficacy of EDC HCl lies in its ability to convert a relatively unreactive carboxyl group (-COOH) into a highly reactive intermediate, which is then susceptible to nucleophilic attack by a primary amine (-NH₂). This process is a cornerstone of modern bioconjugation.
The reaction proceeds via a two-step mechanism:
-
Formation of the O-Acylisourea Intermediate: The carbodiimide functional group of EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][3]
-
Nucleophilic Attack and Amide Bond Formation: This intermediate readily reacts with a primary amine. The amine attacks the carbonyl carbon, leading to the formation of a stable amide bond and the release of a water-soluble N,N'-disubstituted urea byproduct.[3][7]
This fundamental mechanism is visualized in the diagram below.
Enhancing Efficiency: The Role of NHS and Sulfo-NHS
While EDC HCl is effective on its own, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which can reduce coupling efficiency. To mitigate this, EDC is frequently used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[2][7]
These additives react with the O-acylisourea intermediate to form a more stable amine-reactive NHS-ester.[7] This semi-stable intermediate is less susceptible to hydrolysis, allowing for a more controlled and efficient two-step reaction with the primary amine.[2][9] This approach is particularly valuable in bioconjugation, where it leads to higher yields and fewer side reactions.[6][12]
Core Applications in Research and Drug Development
EDC HCl's versatility makes it a staple reagent across numerous scientific disciplines.
-
Peptide Synthesis: Its most prominent application is facilitating peptide bond formation between amino acids, a critical step in creating therapeutic peptides and proteins.[1][5][7]
-
Bioconjugation: EDC HCl is widely used to create bioconjugates by linking proteins, antibodies, or nucleic acids to other molecules like fluorescent dyes, biotin, or solid supports.[1][6][12] This is foundational for developing diagnostic assays, antibody-drug conjugates (ADCs), and tools for molecular biology.[12]
-
Surface Modification: It enables the covalent attachment of biomolecules to surfaces, which is essential for creating biosensors, affinity chromatography columns, and other diagnostic tools.[1]
-
Drug Delivery Systems: In pharmaceutical research, EDC is used to synthesize prodrugs and drug-polymer conjugates for creating targeted and controlled-release drug delivery systems.[1]
-
Crosslinking Studies: As a zero-length crosslinker, it is used to study and stabilize protein-protein or protein-nucleic acid interactions.[2]
Experimental Protocol: EDC/NHS-Mediated Protein-Protein Conjugation
This protocol provides a generalized workflow for covalently linking two proteins (Protein #1, containing carboxyl groups, and Protein #2, containing primary amines) using EDC and NHS.
Materials:
-
EDC HCl (CAS 25952-53-8)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Protein #1 (with available carboxyl groups, e.g., from Asp, Glu residues)
-
Protein #2 (with available primary amines, e.g., from Lys residues)
-
Activation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0[2]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5
-
Desalting columns for buffer exchange and purification
Procedure:
-
Reagent Preparation:
-
Protein #1 Activation:
-
Dissolve Protein #1 in ice-cold Activation Buffer (pH 6.0). The acidic pH enhances activation efficiency while minimizing amine reactivity.[13]
-
Add EDC and NHS (or Sulfo-NHS) to the Protein #1 solution. A common starting point is a final concentration of 2-4 mM EDC and 5-10 mM NHS.[2][9]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[2][9]
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To prevent unwanted crosslinking of Protein #2, remove excess EDC and the urea byproduct.
-
Pass the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5). This step also adjusts the pH for the subsequent coupling reaction.[9]
-
-
Conjugation with Protein #2:
-
Immediately add Protein #2 (dissolved in Coupling Buffer) to the activated Protein #1 solution. An equimolar ratio is a good starting point.[9]
-
The reaction with primary amines is most efficient at a pH of 7.2-8.0.[9][13]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add Quenching Solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by hydrolyzing any remaining NHS-esters.[2]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final protein conjugate from unreacted proteins, quenching reagent, and byproducts using size-exclusion chromatography (gel filtration) or dialysis.[2]
-
Safety and Handling
EDC HCl is a hazardous substance and must be handled with appropriate care.
-
Hazards: It is corrosive and can cause irritation to the skin, eyes, and respiratory tract.[1] It is harmful if swallowed, inhaled, or absorbed through the skin.[8]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling the solid powder or its solutions.[8]
-
Handling: As it is hygroscopic, handle it in a dry environment and allow the container to warm to room temperature before opening to prevent moisture contamination.[2][11]
-
Storage: Store tightly sealed at -20°C in a desiccated, dark environment.[10]
Conclusion
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride is a powerful and versatile reagent that has become a cornerstone of modern pharmaceutical synthesis and biochemical research.[1][5] Its ability to efficiently mediate the formation of stable amide bonds under mild, aqueous conditions, coupled with a user-friendly purification profile, makes it an invaluable tool for peptide synthesis, bioconjugation, and the development of novel therapeutics and diagnostics.[7][13] By understanding its mechanism, optimizing reaction conditions, and adhering to safety protocols, researchers can effectively harness the power of EDC HCl to advance scientific discovery.
References
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EDC HCl: A Powerhouse Reagent in Modern Pharmaceutical Synthesis. lifechem pharma.
-
N-Ethyl-N-(3-dimethylaminopropyl)carbodiimide hydrochloride. ChemBK.
-
Exploring The Versatility And Safety Of EDC HCL. lifechem pharma.
-
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride, condensing reagent. Abcam.
-
EDC-HCl (EDAC) Crosslinker Protocol. ProteoChem.
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EDC. Enamine.
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EDC.HCL. Biosynth.
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Mastering Peptide Synthesis: The Crucial Role of EDC HCl. NINGBO INNO PHARMCHEM CO.,LTD.
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CAS 6108-32-3: Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, dilithium salt, monohydrate. CymitQuimica.
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1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | 25952-53-8. ChemicalBook.
-
EDC Hydrochloride. bioWORLD.
-
instructions - edc. Thermo Fisher Scientific.
-
N-(3-Dimethylaminopropyl)-N -ethylcarbodiimide hydrochloride for synthesis 25952-53-8. Sigma-Aldrich.
-
Bioconjugation Made Easy with EDC HCl: Techniques & Applications. NINGBO INNO PHARMCHEM CO.,LTD.
-
Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Wikipedia.
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Methodological & Application
Lithium Tartrate Monohydrate: A Versatile Precursor for Advanced Cathode Materials in Lithium-Ion Batteries
Abstract
The continuous pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries necessitates innovation in materials synthesis. The choice of precursors plays a pivotal role in determining the final electrochemical performance of cathode materials. This application note provides a comprehensive technical guide on the utilization of lithium tartrate monohydrate as a precursor for the synthesis of various high-performance cathode materials, including Lithium Iron Phosphate (LiFePO₄), Lithium Nickel Manganese Cobalt Oxide (NMC), and Lithium Manganese Oxide (LiMn₂O₄). We will delve into the underlying scientific principles, detailed synthesis protocols, and characterization techniques, offering researchers and materials scientists a robust framework for developing next-generation cathode materials.
Introduction: The Strategic Advantage of this compound
The synthesis of multi-component cathode materials requires a homogeneous distribution of constituent metal ions at the atomic level. Any inhomogeneity in the precursor mixture can lead to phase impurities and suboptimal electrochemical performance in the final product.[1][2] this compound emerges as a strategic precursor due to its dual functionality:
-
Lithium Source: It provides the necessary lithium ions for the cathode material's crystal structure.
-
Chelating Agent: The tartrate anion acts as a multidentate chelating agent, forming stable complexes with transition metal ions (Fe, Ni, Mn, Co) in solution. This chelation prevents the preferential precipitation of individual metal hydroxides or carbonates, ensuring a uniform distribution of cations throughout the precursor matrix.[3]
Furthermore, the organic nature of the tartrate ligand offers an additional advantage. Upon thermal decomposition, it can serve as an in-situ source of carbon, which can form a conductive coating on the cathode particles, thereby enhancing their electronic conductivity and rate capability.
This guide will explore two primary synthesis methodologies that leverage the unique properties of this compound: the Sol-Gel Method and the Hydrothermal Method .
Underlying Principles: Causality Behind Experimental Choices
The efficacy of this compound as a precursor is rooted in fundamental chemical principles that govern the synthesis process. Understanding these principles is crucial for optimizing experimental parameters and achieving desired material properties.
Chelation and Homogeneity
The tartrate anion, with its multiple carboxyl and hydroxyl groups, effectively sequesters transition metal ions in a stable, water-soluble complex. This process is critical for preventing the differential precipitation of metal salts that have varying solubility products, a common challenge in co-precipitation methods. The resulting homogeneous gel or solution ensures that the final calcined product has a uniform elemental distribution, which is essential for consistent electrochemical performance.
Thermal Decomposition: A Controlled Transformation
The general decomposition pathway can be conceptualized as follows:
Caption: Generalized workflow for cathode synthesis using lithium tartrate.
In-Situ Carbon Coating
The thermal decomposition of the tartrate ligand in an inert or reducing atmosphere can lead to the formation of a thin, amorphous carbon layer on the surface of the cathode particles. This in-situ carbon coating is highly desirable as it significantly improves the electronic conductivity of the typically semi-conducting or insulating cathode materials, leading to enhanced rate capability and overall battery performance.
Synthesis Protocols: A Self-Validating System
The following protocols are designed to be robust and adaptable. Each step is accompanied by an explanation of its purpose, allowing for informed modifications to suit specific research goals.
Sol-Gel Synthesis of LiFePO₄/C
The sol-gel method is a versatile technique for producing fine, homogeneous powders at relatively low temperatures.[2][3]
Protocol:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of this compound and iron (II) sulfate heptahydrate (FeSO₄·7H₂O) in deionized water. A typical molar ratio would be 1:1.
-
Add a stoichiometric amount of phosphoric acid (H₃PO₄) to the solution while stirring continuously.
-
The tartrate ions will chelate the Fe²⁺ ions, preventing their premature oxidation and precipitation.
-
-
Gel Formation:
-
Heat the solution to 80°C with constant stirring. This will drive off the water and promote the formation of a viscous gel. The color of the gel may vary depending on the concentration.
-
-
Drying:
-
Dry the gel in a vacuum oven at 120°C for 12-24 hours to remove residual water. The result is a solid precursor.
-
-
Calcination:
-
Grind the dried precursor into a fine powder.
-
Calcine the powder in a tube furnace under a reducing atmosphere (e.g., 5% H₂ in Ar) at 600-750°C for 8-12 hours. The tartrate decomposition will provide an in-situ carbon source.
-
Caption: Hydrothermal synthesis workflow for LiMn₂O₄.
Data Presentation and Characterization
The successful synthesis of the desired cathode materials should be validated through a series of characterization techniques.
Expected Material Properties and Performance
The following table summarizes the expected properties and electrochemical performance of cathode materials synthesized using the this compound precursor methods.
| Cathode Material | Synthesis Method | Typical Calcination Temperature (°C) | Expected Crystal Structure | Theoretical Capacity (mAh/g) | Expected Discharge Capacity (mAh/g at 0.1C) |
| LiFePO₄/C | Sol-Gel | 600-750 (reducing atm.) | Olivine | ~170 | 140-160 |
| LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) | Sol-Gel | 750-850 (air/O₂) | Layered (α-NaFeO₂) | ~200 | 180-195 |
| LiMn₂O₄ | Hydrothermal | 700-800 (air) | Spinel | ~148 | 120-140 |
Essential Characterization Techniques
-
X-ray Diffraction (XRD): To confirm the phase purity and crystal structure of the synthesized cathode material.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and particle size distribution of the cathode powders.
-
Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC): To study the thermal decomposition behavior of the precursor and determine the optimal calcination temperature. [5]* Raman Spectroscopy: To characterize the nature of the carbon coating on the cathode particles.
-
Electrochemical Testing (Cyclic Voltammetry, Galvanostatic Charge-Discharge): To evaluate the electrochemical performance of the synthesized cathode materials in a coin cell, including specific capacity, cycling stability, and rate capability.
Conclusion and Future Outlook
This compound presents a compelling and versatile precursor for the synthesis of a wide range of advanced cathode materials for lithium-ion batteries. Its dual role as a lithium source and a chelating agent facilitates the formation of homogeneous precursors, which is a critical determinant of the final material's electrochemical performance. The in-situ carbon generation during calcination further enhances the material's properties. The sol-gel and hydrothermal methods detailed in this application note provide robust and adaptable pathways for researchers to explore the full potential of this precursor.
Future research should focus on a more detailed investigation of the thermal decomposition mechanism of this compound and its complexes with various transition metals. A deeper understanding of this process will enable more precise control over the final material's properties. Furthermore, the application of this precursor for the synthesis of other emerging cathode materials, such as lithium-rich layered oxides, warrants further exploration.
References
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Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. (2025). ResearchGate. Retrieved from [Link]
-
Crystallization of Cathode Active Material Precursors from Tartaric Acid Solution. (n.d.). Wiley Online Library. Retrieved from [Link]
-
The thermal decomposition of dehydrated d-lithium potassium tartrate monohydrate: molecular modification by a homogeneous melt mechanism. (n.d.). The Royal Society Publishing. Retrieved from [Link]
-
Thermal Dehydration of Lithium Sulfate Monohydrate Revisited with Universal Kinetic Description over Different Temperatures and Atmospheric Water Vapor Pressures. (2020). ACS Publications. Retrieved from [Link]
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Hydrothermal Synthesis of Metal Oxide Composite Cathode Materials for High Energy Application. (2025). ResearchGate. Retrieved from [Link]
-
Hydrothermal synthesis of metal oxide composite cathode materials for high energy application. (2021). Penn State Research Database. Retrieved from [Link]
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TGA-MS analysis of various lithium containing reference... (n.d.). ResearchGate. Retrieved from [Link]
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Layered Cathode Materials: Precursors, Synthesis, Microstructure, Electrochemical Properties, and Battery Performance. (2022). PubMed. Retrieved from [Link]
-
High-temperature decomposition of lithium carbonate at atmospheric pressure. (2025). ResearchGate. Retrieved from [Link]
-
Review on the Polymeric and Chelate Gel Precursor for Li-Ion Battery Cathode Material Synthesis. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Cathode Material Li2FeTiO4 for Lithium-Ion Batteries by Sol–Gel Method. (n.d.). MDPI. Retrieved from [Link]
-
How to prepare cathode materials by hydrothermal reaction? (2021). TYCORUN ENERGY. Retrieved from [Link]
-
Layered Cathode Materials: Precursors, Synthesis, Microstructure, Electrochemical Properties, and Battery Performance. (2022). University of Washington. Retrieved from [Link]
-
Thermal Stability of Lithium-Ion Batteries: A Review of Materials and Strategies. (n.d.). MDPI. Retrieved from [Link]
-
Thermal Degradation and Evolved Gas Analysis of Lithium-Ion Battery Cathode Materials at Different States of Charge. (n.d.). TA Instruments. Retrieved from [Link]
-
Studies on the thermal breakdown of common li-ion battery electrolyte components. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Re-synthesis of Cathode Precursors from End-of-Life Lithium-Ion Battery Electrode Powders: Effect of Leaching. (2025). ResearchGate. Retrieved from [Link]
-
Cathode Materials for Lithium Ion Batteries Prepared by Sol—Gel Methods. (2004). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Preparation of Li3V2(PO4)3 as cathode material for aqueous zinc ion batteries by a hydrothermal assisted sol–gel method and its properties. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Hydrothermal synthesis of cathode materials. (2025). ResearchGate. Retrieved from [Link]
-
Preparation and Electrochemical Properties of Cathode Materials Ln2–xYxCuO4+δ for Solid Oxide Fuel Cell. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Sol–gel preparation of Li-rich layered cathode material for lithium ion battery with polymer polyacrylic acid + citric acid chelators. (2016). ResearchGate. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
using lithium tartrate monohydrate in solid-state battery electrolytes
An Application Note and Protocol Guide for the Investigation of Lithium Tartrate Monohydrate in Solid-State Battery Electrolytes
Abstract
The advancement of next-generation energy storage hinges on the development of safer, high-performance solid-state electrolytes (SSEs). While inorganic ceramics and traditional polymers have been the primary focus, the exploration of novel, sustainable, and functional organic materials remains a compelling frontier. This document provides a comprehensive methodological framework for researchers and scientists to investigate the feasibility of using this compound (Li₂C₄H₄O₆·H₂O), a bio-derived organic lithium salt, as a functional component in composite solid-state electrolytes. Recognizing the novelty of this specific material in battery applications, this guide is structured as a complete research and development workflow, from material synthesis to full-cell electrochemical characterization. It establishes the scientific rationale behind each protocol, providing a self-validating system to rigorously assess the potential of this and other unexplored organic salts for solid-state lithium batteries.
Introduction: The Rationale for Exploring Organic Salts in SSEs
Solid-state batteries promise a paradigm shift in energy density and safety by replacing flammable liquid electrolytes with a solid ion-conducting medium.[1] The ideal SSE should exhibit high ionic conductivity (ideally >10⁻⁴ S/cm at room temperature), a wide electrochemical stability window, excellent thermal stability, and robust mechanical properties to suppress lithium dendrite growth.[2]
Composite polymer electrolytes (CPEs), which combine a polymer matrix, a lithium salt, and often an inert or active ceramic filler, represent a highly promising strategy. They merge the processability and flexibility of polymers with performance enhancements from the fillers.[2][3] The choice of lithium salt is critical, influencing not only ionic conductivity but also the overall stability and interfacial properties of the system.
This compound, derived from tartaric acid, presents an intriguing, underexplored candidate. Its structure contains carboxylate and hydroxyl functional groups which could potentially:
-
Facilitate lithium-ion coordination and transport through specific interactions with a polymer host like Poly(ethylene oxide) (PEO).
-
Offer improved interfacial stability with lithium metal anodes.
-
Provide a sustainable, bio-derived alternative to conventional fluorinated salts.
This guide outlines the necessary protocols to synthesize, fabricate, and comprehensively characterize PEO-based composite electrolytes incorporating this compound, thereby enabling a thorough evaluation of its viability.
Material Synthesis and Electrolyte Fabrication
The foundation of this investigation lies in the reproducible synthesis of the core material and its successful integration into a composite electrolyte membrane.
Protocol 2.1: Aqueous Synthesis of this compound
Causality: This protocol utilizes a straightforward aqueous acid-base titration to produce high-purity lithium tartrate. The use of lithium hydroxide allows for a clean reaction with water as the only byproduct. Subsequent washing with ethanol is critical to remove any unreacted precursors and excess water, followed by vacuum drying to achieve the stable monohydrate form.
Materials:
-
L-(+)-Tartaric acid (C₄H₆O₆)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Deionized (DI) water
-
Ethanol (200 proof)
Procedure:
-
Prepare a 1 M solution of L-(+)-tartaric acid in DI water by dissolving the appropriate amount in a beaker with magnetic stirring.
-
In a separate beaker, prepare a 2 M solution of lithium hydroxide monohydrate. Note: The stoichiometry requires a 2:1 molar ratio of LiOH to tartaric acid.
-
Slowly add the 2 M LiOH solution dropwise to the tartaric acid solution while continuously stirring and monitoring the pH.
-
Continue the addition until a stable pH of ~7.0 is reached, indicating complete neutralization. A white precipitate of lithium tartrate will form.
-
Continue stirring the suspension for 1 hour at room temperature to ensure complete reaction.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid three times with DI water to remove any soluble impurities.
-
Perform a final wash three times with ethanol to remove residual water.
-
Dry the resulting white powder in a vacuum oven at 80°C for 12 hours to yield this compound.
-
Quality Control: Confirm the crystal structure and purity of the synthesized powder using X-Ray Diffraction (XRD).
Protocol 2.2: Fabrication of PEO/Li-Tartrate Composite Electrolyte Membrane
Causality: The solvent casting technique is a widely adopted method for producing flexible, homogeneous polymer electrolyte films.[2] Acetonitrile is chosen as the solvent due to its ability to dissolve both PEO and the lithium salt. The components are added sequentially to ensure complete dissolution and dispersion. The optional addition of nano-sized alumina (Al₂O₃) acts as an inert filler, which can enhance mechanical strength and disrupt PEO crystallinity, thereby creating more amorphous regions that facilitate ion transport at room temperature.[2] Slow solvent evaporation is crucial to prevent pore formation and ensure a dense, uniform membrane.
Materials:
-
Poly(ethylene oxide) (PEO), high molecular weight (e.g., >600,000 g/mol )
-
Synthesized this compound (LTM)
-
Alumina (Al₂O₃), nano-powder (optional filler)
-
Acetonitrile (ACN), anhydrous
-
Teflon Petri dish
Procedure:
-
Preparation (in an argon-filled glovebox):
-
Calculate the required masses of PEO and LTM for a specific ethylene oxide to lithium (EO:Li) ratio. A common starting point is 20:1.
-
Dissolve the calculated amount of LTM in anhydrous acetonitrile in a sealed vial with magnetic stirring. Gentle heating (~40°C) may be required.
-
Once the salt is fully dissolved, slowly add the PEO powder to the solution while stirring. Continue stirring until the PEO is completely dissolved and the solution becomes a viscous, homogeneous slurry. This may take several hours.
-
(Optional) If using a filler, disperse the nano-Al₂O₃ powder in the solution and sonicate for 30 minutes to ensure uniform dispersion.
-
Pour the final slurry into a Teflon Petri dish.
-
Cover the dish loosely to allow for slow solvent evaporation over 48-72 hours inside the glovebox.
-
Once the film is formed, transfer it to a vacuum oven and dry at 60°C for 24 hours to remove any residual solvent.
-
The resulting freestanding, flexible membrane is the composite solid electrolyte (CPE). Store it under an inert atmosphere.
Diagram: Experimental Workflow
Caption: Overall workflow from material synthesis to battery performance evaluation.
Physicochemical and Electrochemical Characterization
This section details the critical validation steps to determine the fundamental properties of the fabricated electrolyte.
Protocol 3.1: Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is the standard technique for measuring the ionic conductivity of an electrolyte. By applying a small AC voltage over a range of frequencies, the resistance of the material to ion flow (bulk resistance, R_b) can be determined. The CPE is sandwiched between two ion-blocking stainless steel electrodes. The resulting Nyquist plot allows for the separation of bulk and interfacial phenomena.
Procedure:
-
Cut a circular disk of the CPE membrane (e.g., 14 mm diameter).
-
Measure its thickness accurately using a micrometer at several points and take the average.
-
Assemble the CPE disk in a coin cell between two polished stainless steel (SS) blocking electrodes of the same diameter (SS | CPE | SS).
-
Allow the cell to rest at the desired temperature (e.g., 25°C, 60°C) for 1 hour to reach thermal equilibrium.
-
Perform an EIS scan using a potentiostat. Typical parameters: frequency range from 1 MHz to 1 Hz with an AC amplitude of 10 mV.
-
The Nyquist plot should show a semicircle at high frequencies. The intercept of this semicircle with the real (Z') axis corresponds to the bulk resistance (R_b).
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A) where L is the thickness of the membrane and A is the electrode area.
Protocol 3.2: Electrochemical Stability Window via Linear Sweep Voltammetry (LSV)
Causality: The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. This is crucial for determining its compatibility with different electrode materials. LSV is performed in a cell with a lithium reference/counter electrode and an inert working electrode (stainless steel). As the potential is swept, a sharp increase in current indicates electrolyte decomposition.
Procedure:
-
Assemble a coin cell in the configuration: Li | CPE | SS.
-
Let the cell rest for 1 hour.
-
Using a potentiostat, sweep the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the current response versus the applied potential.
-
The potential at which a significant anodic (oxidation) current begins to flow defines the upper limit of the ESW.
Protocol 3.3: Thermal Stability via TGA/DSC
Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the thermal stability and phase transitions of the electrolyte. TGA measures mass loss as a function of temperature, indicating decomposition, while DSC measures heat flow, revealing melting points (T_m) and glass transition temperatures (T_g) of the polymer host. A high decomposition temperature is essential for battery safety.
Procedure:
-
Place a small, pre-weighed sample (5-10 mg) of the CPE membrane into a TGA/DSC crucible.
-
Heat the sample under an inert atmosphere (e.g., Nitrogen) from room temperature to a high temperature (e.g., 500°C) at a controlled ramp rate (e.g., 10°C/min).
-
The TGA curve will show the onset temperature of decomposition (significant weight loss).
-
The DSC curve will show endothermic peaks corresponding to the melting of PEO crystalline domains and a step-change corresponding to the glass transition.
Table 1: Target and Benchmark Properties for Solid-State Electrolytes
| Property | Target for LTM-CPE Investigation | Benchmark Values (State-of-the-Art SSEs)[4] |
| Ionic Conductivity (σ) @ RT | > 10⁻⁵ S/cm | > 10⁻⁴ S/cm |
| Li⁺ Transference Number (t+) | > 0.5 | Approaching 1.0 |
| Electrochemical Window (ESW) | > 4.5 V vs. Li/Li⁺ | > 5.0 V vs. Li/Li⁺ |
| Decomposition Temp. (T_d) | > 200°C | > 200 - 300°C |
Prototype Cell Assembly and Performance Evaluation
After confirming the fundamental properties of the electrolyte, the next step is to evaluate its performance in a full battery configuration.
Protocol 4.1: Assembling a Li | CPE | LiFePO₄ Coin Cell
Causality: This protocol creates a functional battery to test the practical performance of the CPE. Lithium metal is used as the anode to assess interfacial stability, and Lithium Iron Phosphate (LiFePO₄, LFP) is chosen as a well-behaved, stable cathode material with a moderate operating voltage (~3.4 V), making it an ideal candidate for initial validation. Proper cell assembly with adequate pressure is key to ensuring good ionic contact between the solid components.
Procedure (in an argon-filled glovebox):
-
Place a lithium metal disk into the bottom case of a CR2032 coin cell.
-
Carefully place the pre-cut CPE membrane disk on top of the lithium metal, ensuring full coverage.
-
Place the LFP cathode disk on top of the CPE membrane.
-
Add a stainless steel spacer and a spring to ensure adequate stack pressure.
-
Place the top cap and crimp the coin cell using a hydraulic crimper.
-
Let the cell rest for at least 6 hours to ensure good interfacial wetting and stabilization.
Diagram: Coin Cell Assembly
Caption: Layered structure of the Li | CPE | LFP test cell.
Protocol 4.2: Galvanostatic Cycling
Causality: Galvanostatic cycling (charging and discharging at a constant current) is the definitive test of a battery's performance. It measures key metrics like discharge capacity, coulombic efficiency (charge out / charge in), and capacity retention over many cycles. This reveals the stability of the electrolyte-electrode interfaces and the overall robustness of the cell.
Procedure:
-
Place the assembled coin cell into a battery cycler.
-
Formation Cycle: Perform one or two initial cycles at a low C-rate (e.g., C/20; where 1C corresponds to a full discharge in one hour) to stabilize the solid-electrolyte interphase (SEI). A typical voltage window for LFP is 2.5 V to 4.0 V.
-
Performance Cycling: Cycle the cell at a higher rate (e.g., C/10) for an extended number of cycles (e.g., 100+).
-
Data Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number. A stable capacity and an efficiency near 100% indicate a well-functioning cell.
Conclusion and Future Directions
This document provides the essential framework for a systematic investigation into this compound as a novel component for solid-state electrolytes. By following these protocols, researchers can generate the critical data—ionic conductivity, electrochemical stability, and full-cell performance—needed to validate its potential. Positive results would pave the way for further optimization, including tuning the polymer host, exploring different filler materials, and testing against high-voltage cathodes. This methodology serves not only as a guide for this specific material but as a template for the broader exploration of sustainable and functional organic materials in the future of energy storage.
References
-
Wikipedia. (n.d.). Lithium-ion battery. Retrieved from [Link]
- Google Patents. (n.d.). US7534527B2 - Organic lithium salt electrolytes having enhanced safety for rechargeable batteries and methods of making the same.
-
PubMed. (2021). An Electrically Conducting Li-Ion Metal-Organic Framework. Retrieved from [Link]
-
HyET Lithium. (n.d.). Solid-state Li-ion batteries. Retrieved from [Link]
-
ResearchGate. (2014). Metal-Organic Frameworks As Solid-State Li-Ion Electrolyte | Request PDF. Retrieved from [Link]
-
MDPI. (2022). Ionic Liquid@Metal-Organic Framework as a Solid Electrolyte in a Lithium-Ion Battery: Current Performance and Perspective at Molecular Level. Retrieved from [Link]
-
MDPI. (2023). Covalent Organic Framework-Based Electrolytes for Lithium Solid-State Batteries—Recent Progress. Retrieved from [Link]
-
RSC Publishing. (2019). An ionic-liquid functionalized metal–organic framework and its high performance as a solid electrolyte for lithium-ion conduction. Retrieved from [Link]
-
ResearchGate. (2020). Ion-conductive metal–organic frameworks. Retrieved from [Link]
-
Frontiers. (2019). Review on Polymer-Based Composite Electrolytes for Lithium Batteries. Retrieved from [Link]
-
DTIC. (n.d.). Composite Polymer Electrolyte for Lithium Batteries. Retrieved from [Link]
-
MDPI. (2023). Preparation and Electrochemical Characterization of Y-Doped Li1.3Al0.3Ti1.7(PO4)3 Solid Electrolytes for Lithium-Metal Batteries. Retrieved from [Link]
-
MDPI. (2023). PTHF/LATP Composite Polymer Electrolyte for Solid State Batteries. Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
- 4. An ionic-liquid functionalized metal–organic framework and its high performance as a solid electrolyte for lithium-ion conduction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
protocol for protein crystallization using lithium tartrate monohydrate
Application Note & Protocol
Utilizing Lithium Tartrate Monohydrate for Protein Crystallization: A Detailed Guide
Abstract: This document provides a comprehensive guide for utilizing this compound as a reagent in protein crystallization experiments. It is intended for researchers, scientists, and drug development professionals engaged in structural biology. This guide details the underlying principles of using lithium tartrate as a precipitant, offers step-by-step protocols for vapor diffusion and microbatch crystallization techniques, and provides insights into optimizing crystallization conditions. The protocols are designed to be self-validating systems, with explanations for the causality behind experimental choices to ensure scientific integrity.
Introduction: The Role of Lithium Tartrate in Protein Crystallization
Protein crystallization is a critical step in determining the three-dimensional structure of macromolecules via X-ray diffraction. The process involves transitioning a purified protein from a soluble state to a supersaturated state in a controlled manner, allowing for the formation of a well-ordered crystal lattice. The choice of precipitating agent is a key variable in this process.
This compound ((CHOH)₂(COOLi)₂·H₂O) is a salt that can be effectively employed as a precipitant in protein crystallization. Tartrates, being dicarboxylic acids, can interact with protein surface residues through hydrogen bonding and electrostatic interactions. The lithium cation, being small and possessing a high charge density, is effective at coordinating water molecules, thereby reducing the amount of "free" water available to keep the protein in solution.[1][2] This "salting-out" effect promotes protein-protein interactions, which are essential for nucleation and crystal growth.[1][3]
The tartrate ion itself offers several potential advantages:
-
Chirality: Tartaric acid exists as chiral isomers. While commercially available lithium tartrate is often the L-(+)-tartrate form, the specific stereochemistry can potentially influence interactions with chiral protein molecules.
-
Coordination Chemistry: The carboxylate and hydroxyl groups of the tartrate ion can participate in coordinating metal ions that may be present as cofactors in the protein, potentially stabilizing a specific conformation conducive to crystallization.
This guide will provide detailed protocols for employing this compound in common crystallization setups.
Mechanistic Insights: How Lithium Tartrate Induces Crystallization
The transition of a protein from solution to a crystalline state is governed by a delicate balance of intermolecular forces.[2] Lithium tartrate influences this equilibrium through several mechanisms:
-
Dehydration: The primary role of most salt precipitants is to reduce the solubility of the protein by competing for water molecules.[1][2] Lithium ions are highly effective at ordering water molecules in their hydration shell, reducing the water activity in the crystallization drop. This desolvation of the protein surface encourages the formation of energetically favorable protein-protein contacts.
-
Electrostatic Shielding: The ionic strength of the solution, influenced by the concentration of lithium and tartrate ions, can shield electrostatic repulsions between protein molecules, allowing them to approach each other more closely to form crystal contacts.
-
Specific Ion Effects (Hofmeister Series): While not as extensively studied for tartrate in protein crystallization as for other ions, the specific interactions of lithium and tartrate ions with the protein and the surrounding water structure can influence protein stability and solubility in complex ways.
The overall process can be visualized as moving the protein-precipitant solution into a supersaturated state where nucleation can occur, followed by a metastable state that allows for crystal growth.[1][3]
Experimental Protocols
Prior to initiating crystallization trials, ensure the protein sample is of high purity and concentration. A typical starting concentration is 5-25 mg/mL in a suitable buffer with low ionic strength (e.g., 20-50 mM buffer, <200 mM NaCl).[3][4]
Reagent Preparation
Table 1: Stock Solution Preparation
| Reagent | Stock Concentration | Preparation Instructions |
| This compound | 2.0 M | Dissolve 340.06 g of this compound in deionized water to a final volume of 1 L. Gentle heating may be required. Filter-sterilize the solution. |
| Buffer (e.g., HEPES, Tris) | 1.0 M | Prepare a 1.0 M stock solution of the desired buffer and adjust the pH to the desired range. Filter-sterilize. |
Protocol 1: Vapor Diffusion Crystallization (Hanging and Sitting Drop)
Vapor diffusion is a widely used technique where a drop containing the protein and precipitant solution equilibrates with a larger reservoir of the precipitant solution at a higher concentration.[5][6][7] This leads to a gradual increase in the concentration of both protein and precipitant in the drop, promoting crystallization.[1][5]
Experimental Workflow: Vapor Diffusion
Caption: Vapor diffusion crystallization workflow.
Step-by-Step Procedure:
-
Prepare the Reservoir Solution: In the wells of a crystallization plate, pipette the reservoir solution. For an initial screen, a typical starting point would be 1.0 M lithium tartrate in 0.1 M buffer (e.g., HEPES pH 7.5). A volume of 500 µL is common.
-
Set the Drop:
-
Hanging Drop: On a siliconized coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution. Invert the coverslip and place it over the well, sealing it with grease.
-
Sitting Drop: In the designated post of a sitting drop plate, mix 1 µL of the protein solution with 1 µL of the reservoir solution. Seal the well with clear sealing tape.
-
-
Incubation: Store the plates in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
Observation: Regularly inspect the drops under a microscope for crystal formation over a period of several days to weeks.
Protocol 2: Microbatch Under Oil Crystallization
Microbatch crystallization involves mixing the protein and precipitant at their final concentrations without subsequent concentration through vapor diffusion.[8][9] Covering the drop with oil prevents evaporation.[8][9][10] This method can sometimes yield different crystal forms or improved crystal quality.[9]
Experimental Workflow: Microbatch Under Oil
Caption: Microbatch under oil crystallization workflow.
Step-by-Step Procedure:
-
Prepare the Plate: Dispense approximately 20 µL of paraffin oil into each well of a microbatch crystallization plate.[8]
-
Dispense the Drop: Using a pipette or robot, dispense the protein and crystallization solution directly under the oil. For instance, dispense 1 µL of protein solution followed by 1 µL of a solution containing 1.0 M lithium tartrate in 0.1 M buffer. The final concentration in the drop will be half of the starting concentrations.
-
Incubation and Observation: As with vapor diffusion, incubate the plates at a constant temperature and monitor for crystal growth.
Optimization Strategies
Finding initial crystallization "hits" is often followed by an optimization process to improve crystal size and quality.
Table 2: Parameters for Optimization
| Parameter | Rationale | Recommended Range |
| Lithium Tartrate Concentration | Fine-tunes the supersaturation level of the protein. | 0.4 M to 1.8 M |
| pH | Affects the surface charge of the protein, influencing crystal contacts. | Vary by ± 1.0 pH unit around the protein's pI or known stability range. |
| Protein Concentration | Directly impacts the position on the phase diagram.[1] | 2 mg/mL to 30 mg/mL |
| Temperature | Affects protein solubility and the kinetics of nucleation and growth. | 4°C, 12°C, 20°C |
| Additives | Small molecules that can stabilize the protein or mediate crystal contacts. | e.g., 2-5% glycerol, low concentrations of non-detergent sulfobetaines, or divalent cations. |
| Drop Ratio (Vapor Diffusion) | Varies the equilibration rate and starting concentrations.[1] | 2:1, 1:1, 1:2 (Protein:Reservoir) |
A systematic approach to optimization involves creating a grid screen where two parameters, such as precipitant concentration and pH, are varied simultaneously.
Troubleshooting
-
No Crystals, Clear Drops: The solution may be in the undersaturated region. Increase the concentration of the protein and/or lithium tartrate.
-
Heavy Precipitate: The solution is likely in the precipitation zone, moving too quickly through the supersaturated state.[1] Decrease the concentration of the protein and/or lithium tartrate.
-
Microcrystals: Nucleation is too rapid. Try lowering the protein/precipitant concentration, slowing down the equilibration rate (e.g., by using a larger drop volume in vapor diffusion), or incubating at a different temperature.
-
Poorly Formed Crystals: The growth conditions are suboptimal. Experiment with additives, vary the pH, or try a different crystallization method (e.g., switch from vapor diffusion to microbatch).
Conclusion
This compound is a valuable addition to the protein crystallographer's toolkit. Its properties as a salt of a chiral dicarboxylic acid offer unique opportunities for inducing crystallization. By systematically applying the vapor diffusion and microbatch protocols outlined in this guide and methodically optimizing the key parameters, researchers can enhance their chances of obtaining high-quality protein crystals suitable for structural determination.
References
-
Hampton Research. (n.d.). Microbatch Crystallization. Retrieved from [Link]
-
ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]
- Corbett, K. D., & Berger, J. M. (2009). Crystallization of protein-nucleic acid complexes. In Current protocols in nucleic acid chemistry (Vol. 36, pp. 7.16.1-7.16.29).
-
University of California, Berkeley. (n.d.). Guide for crystallization. Retrieved from [Link]
- McCarthy, G. J., Schlegel, L. H., & Sawaguchi, E. (1971). Crystal data for lithium thallium tartrate monohydrate. Journal of Applied Crystallography, 4(2), 180-181.
-
Douglas Instruments. (n.d.). Microbatch-Under-Oil Crystallization. Retrieved from [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]
-
University of California, Irvine. (n.d.). How to Grow Crystals. Retrieved from [Link]
- Yao, Y., et al. (2017). Crystallization and X-ray analysis of the extracellular adhesion domain of Helicobacter pylori adhesin A: the significance of the cation composition in the crystallization precipitant.
-
The Audiologist. (2021, July 13). Give the protein a nice cocktail! Precipitants & crystallization diagrams [Video]. YouTube. [Link]
- Li, X., et al. (2020).
-
Douglas Instruments. (n.d.). Harvesting Crystals from Microbatch. Retrieved from [Link]
- Raimo, G., et al. (2018). Improving Protein Crystal Quality by the Without-Oil Microbatch Method: Crystallization and Preliminary X-ray Diffraction Analysis of Glutathione Synthetase from Pseudoalteromonas haloplanktis. International Journal of Molecular Sciences, 19(11), 3508.
-
Wikipedia. (2023, December 2). Protein crystallization. In Wikipedia. Retrieved from [Link]
- Lu, W., & Du, D. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in molecular biology (Vol. 1348, pp. 249-261).
-
The Audiologist. (2021, July 12). Intro to protein crystallization (the actually getting crystals stuff and why it's so hard) [Video]. YouTube. [Link]
- Snell, E. H., & Helliwell, J. R. (2023). Preparing for successful protein crystallization experiments. IUCrJ, 10(Pt 6), 725-733.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 5. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 6. Protein crystallization - Wikipedia [en.wikipedia.org]
- 7. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. Microbatch Crystallization [douglas.co.uk]
- 10. Improving Protein Crystal Quality by the Without-Oil Microbatch Method: Crystallization and Preliminary X-ray Diffraction Analysis of Glutathione Synthetase from Pseudoalteromonas haloplanktis | MDPI [mdpi.com]
Application and Protocol for Chiral Separations Using Lithium Tartrate Monohydrate
Abstract
Enantioselective separation is a critical process in the pharmaceutical, agrochemical, and food industries, where the physiological activity of a molecule is often specific to a single enantiomer. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of lithium tartrate monohydrate as a chiral mobile phase additive (CMPA) for the separation of racemic mixtures, particularly amino acids and related compounds, using High-Performance Liquid Chromatography (HPLC). The principles of chiral ligand-exchange chromatography (CLEC), the mechanism of enantiomeric recognition, and comprehensive, step-by-step protocols for method development and optimization are presented.
Introduction: The Principle of Chiral Recognition with Tartrate
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral selector into the analytical system.[1] One effective strategy is the use of a chiral mobile phase additive (CMPA), where a chiral molecule is dissolved in the mobile phase to interact with the enantiomers of the analyte.[1] This interaction leads to the formation of transient diastereomeric complexes. These diastereomers, having different physical properties, can then be separated on a conventional achiral stationary phase.[1]
L-tartaric acid and its salts, including this compound, are effective chiral selectors for a range of analytes, most notably amino acids and their derivatives.[2] The mechanism of separation is often based on chiral ligand-exchange chromatography (CLEC). In this model, a central metal ion, typically Cu(II), is also added to the mobile phase. The tartrate and the enantiomers of the analyte, which must be capable of acting as ligands (e.g., possessing amino and carboxyl groups), competitively coordinate to the metal ion to form ternary diastereomeric complexes.
The differential stability of these complexes is the basis for chiral recognition. For instance, the complex formed between the L-tartrate, the Cu(II) ion, and the L-enantiomer of an amino acid will have a different formation constant and/or partitioning behavior compared to the complex formed with the D-enantiomer. This difference in stability and interaction with the stationary phase allows for their chromatographic separation.
Applications of this compound in Chiral Separations
The primary application of tartrate-based chiral mobile phases is the enantiomeric resolution of compounds that can act as ligands in a metal complex.
-
Amino Acids: Both proteinogenic and non-proteinogenic amino acids are ideal candidates for separation using this method due to the presence of amino and carboxyl functional groups that can coordinate with a central metal ion.[2]
-
Amino Alcohols: These compounds, which are common structural motifs in pharmaceuticals, can also be resolved.
-
Other Ligand-Forming Compounds: Other molecules with electron-donating groups such as oxygen, nitrogen, and sulfur may also be suitable for separation using this technique.[1]
Experimental Protocols
The following protocols provide a framework for developing a chiral separation method using this compound as a chiral mobile phase additive.
Materials and Equipment
-
Reagents:
-
Lithium L-tartrate monohydrate
-
Copper(II) sulfate pentahydrate or Copper(II) acetate monohydrate
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid (for pH adjustment)
-
Ammonium hydroxide (for pH adjustment)
-
Racemic mixture of the analyte
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis detector.
-
Standard achiral reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvent filtration apparatus
-
Preparation of the Chiral Mobile Phase
Note: The optimal concentration of lithium tartrate and copper(II) salt, as well as the pH, should be determined empirically. The following is a recommended starting point.
-
Aqueous Component Preparation:
-
Accurately weigh an appropriate amount of lithium L-tartrate monohydrate to prepare a stock solution (e.g., 20 mM). For 1 liter of 20 mM solution, dissolve 3.72 g of lithium L-tartrate monohydrate (molar mass = 186.01 g/mol ) in approximately 900 mL of HPLC-grade water.
-
Accurately weigh an appropriate amount of copper(II) sulfate pentahydrate to achieve a concentration that is approximately half that of the lithium tartrate (e.g., 10 mM). For 1 liter of 10 mM solution, dissolve 2.50 g of copper(II) sulfate pentahydrate (molar mass = 249.69 g/mol ) in the same solution.
-
Stir the solution until all solids are dissolved.
-
Adjust the pH of the solution to a desired value (a starting range of 4.5 - 5.5 is recommended for amino acid separations) using dilute formic acid/acetic acid or ammonium hydroxide.
-
Bring the final volume to 1 liter with HPLC-grade water in a volumetric flask.
-
Filter the aqueous solution through a 0.45 µm membrane filter.
-
-
Final Mobile Phase Preparation:
-
Prepare the final mobile phase by mixing the aqueous component with an organic modifier (e.g., methanol or acetonitrile). A typical starting ratio is 85:15 (v/v) aqueous:organic.
-
Degas the final mobile phase before use.
-
Chromatographic Conditions
The following table provides a set of starting conditions for method development.
| Parameter | Recommended Starting Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Lithium L-tartrate, 5 mM Copper(II) Sulfate in Water/Methanol (85:15, v/v), pH 5.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm (or wavelength of maximum absorbance for the analyte) |
| Injection Volume | 10 µL |
Method Development and Optimization Workflow
The separation performance is highly dependent on the mobile phase composition. A systematic approach to optimization is crucial.
-
Concentration of Lithium Tartrate and Copper(II) Salt:
-
Vary the concentration of lithium tartrate (e.g., 5 mM, 10 mM, 20 mM) while keeping the copper(II) salt concentration at half that of the tartrate.
-
Higher concentrations may improve resolution but can also lead to increased backpressure.
-
-
pH of the Mobile Phase:
-
The pH affects the ionization state of both the analyte and the tartrate, which is critical for complex formation.
-
Investigate a pH range of 3.5 to 6.5.
-
-
Organic Modifier:
-
Evaluate both methanol and acetonitrile as the organic modifier.
-
Vary the percentage of the organic modifier (e.g., from 5% to 25%). Increasing the organic content will generally decrease retention times.
-
-
Temperature:
-
Vary the column temperature (e.g., 20 °C, 25 °C, 30 °C). Temperature can influence the kinetics of complex formation and dissociation, thereby affecting resolution.
-
The following diagram illustrates the workflow for method optimization:
Caption: Workflow for chiral separation method development using a CMPA.
Visualization of the Chiral Recognition Mechanism
The enantioseparation is based on the formation of transient diastereomeric complexes with different stabilities.
Caption: Proposed mechanism of chiral recognition via diastereomeric complex formation.
Conclusion
The use of this compound as a chiral mobile phase additive offers a cost-effective and versatile method for the enantiomeric separation of amino acids and other ligand-forming compounds. By forming transient diastereomeric complexes in the presence of a metal ion, separation can be achieved on a standard achiral stationary phase. Successful implementation of this technique requires careful optimization of mobile phase parameters, including the concentration of the chiral additive and metal salt, pH, and the nature and concentration of the organic modifier. The protocols and workflows presented in this guide provide a solid foundation for the development of robust and reliable chiral separation methods.
References
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Bhushan, R. (2014). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. Methods in Molecular Biology, 1133, 175-206.
- Younes, O. M., Ali, F. A., & Al Assaf, Z. (2018). Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). Research Journal of Pharmacy and Technology, 11(9), 4045-4050.
- Caccamese, S. (2012). Chiral Ligand-Exchange Chromatography of Pharmaceutical Compounds on Dinamically Coated (Home-Made) Stationary Phases. In Recent Advances in Pharmaceutical Sciences II.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2024).
- Liu, Y., & Sun, T. (2021). Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. E3S Web of Conferences, 233, 03024.
-
Bhushan, R. (2014). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. PubMed. [Link]
- Schug, K. A., & Vincze, A. (2010). Molecular recognition properties of tartrates and metal-tartrates in solution and gas phase. Journal of the American Society for Mass Spectrometry, 21(11), 1891-1900.
Sources
Application Notes & Protocols: The Role of Lithium Tartrate Monohydrate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of a single desired enantiomer of a chiral molecule. The use of chiral auxiliaries, ligands, and catalysts is central to achieving high levels of stereocontrol. Tartaric acid, a readily available and inexpensive C2-symmetric molecule from the chiral pool, has long been a foundational building block for asymmetric transformations. This application note explores the role of tartrate ligands, with a specific focus on the potential of lithium tartrate monohydrate, in directing stereoselective reactions. We will dissect the mechanistic principles using established examples and provide a detailed protocol for a model asymmetric aldol reaction, illustrating how a chiral lithium tartrate complex can create an enantioselective environment.
Introduction: The Imperative of Chirality in Synthesis
In the pharmaceutical industry, the biological activity of a drug molecule is often confined to a single enantiomer, while the other may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic challenge but a critical necessity. Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of a chiral product, is a particularly elegant and efficient strategy. The catalyst achieves this by forming a transient, diastereomeric complex with the substrate, which lowers the activation energy for the formation of one enantiomer over the other.
The efficacy of an asymmetric catalyst is fundamentally tied to its three-dimensional structure. Ligands derived from tartaric acid are exemplary in this regard. The stereochemically defined 1,2-diol and 1,4-dicarboxylic acid functionalities provide well-defined coordination points for metal centers, establishing a rigid and predictable chiral environment around the reactive site.
Core Principle: Tartrate as a C2-Symmetric Chiral Director
The power of tartrate-derived ligands lies in their C2 symmetry and their ability to form stable chelate complexes with various metals. This principle is famously demonstrated in the Sharpless Asymmetric Epoxidation, a Nobel Prize-winning reaction that converts prochiral allylic alcohols into chiral epoxides with exceptional predictability and high enantioselectivity.[1][2]
In this reaction, a titanium (IV) isopropoxide catalyst is modified by a chiral tartrate ester, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT). The tartrate, the titanium, and the allylic alcohol substrate assemble into a dimeric active catalyst.[2] The rigid, chiral environment of this complex sterically hinders one face of the alkene, forcing the oxidant (tert-butyl hydroperoxide) to deliver an oxygen atom to the other face. The choice of the tartrate enantiomer—either the naturally occurring (+)-tartrate or the unnatural (–)-tartrate—determines which face of the alkene is epoxidized, allowing chemists to predictably access either enantiomer of the desired product.[2]
Figure 1: Workflow of the Sharpless Asymmetric Epoxidation.
The Role of Lithium in Carbon-Carbon Bond Formation
Lithium plays a central role in classical organic synthesis, particularly in the formation of carbon-carbon bonds via lithium enolates. The direct deprotonation of a ketone or ester using a strong lithium base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate that can readily participate in reactions like aldol additions and alkylations.
While the enolate itself is prochiral, the reaction can be rendered asymmetric by introducing a chiral component that associates with the lithium ion. This is the principle behind the use of chiral lithium amides as "non-covalent" or "traceless" chiral auxiliaries.[3] In these systems, a chiral amine is deprotonated to form a lithium amide, which then forms a mixed aggregate with the achiral lithium enolate. This chiral aggregate creates a stereochemically biased environment, directing the approach of an electrophile to one face of the enolate.[3][4] This demonstrates that a chiral ligand bound to lithium can effectively induce enantioselectivity.
Application Protocol: Lithium Tartrate-Mediated Asymmetric Aldol Reaction
Building on the principles above, this compound can be proposed as a cost-effective, chiral ligand for lithium enolate-mediated reactions. The tartrate dianion can chelate the lithium cation of the enolate, forming a chiral mixed aggregate. This complex would then coordinate the electrophile (e.g., an aldehyde), organizing the transition state in a way that favors one diastereomeric pathway, leading to an enantiomeric excess in the final product.
The following protocol details a model procedure for the asymmetric aldol reaction between acetophenone and benzaldehyde, using this compound as the chiral directing agent.
Experimental Protocol
Objective: To synthesize (R)-3-hydroxy-1,3-diphenylpropan-1-one with enantiomeric excess via a lithium tartrate-mediated asymmetric aldol addition.
Materials:
-
(2R,3R)-(+)-Lithium tartrate monohydrate
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Acetophenone, freshly distilled
-
Benzaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stirring bars
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of the Chiral Ligand Slurry:
-
To an oven-dried 250 mL round-bottom flask under an inert atmosphere, add (2R,3R)-(+)-Lithium tartrate monohydrate (1.2 equivalents).
-
Add 50 mL of anhydrous THF.
-
Stir the resulting slurry vigorously at room temperature for 30 minutes. The salt will not fully dissolve.
-
-
In Situ Generation of LDA:
-
In a separate oven-dried 100 mL flask under an inert atmosphere, add 25 mL of anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents).
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.
-
Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).
-
-
Formation of the Chiral Lithium Enolate Complex:
-
Cool the LDA solution back down to -78 °C.
-
In a separate syringe, draw up freshly distilled acetophenone (1.0 equivalent).
-
Add the acetophenone dropwise to the LDA solution. Stir for 45 minutes at -78 °C to ensure complete enolate formation.
-
Transfer the freshly formed lithium enolate solution via cannula into the flask containing the lithium tartrate slurry, also maintained at -78 °C.
-
Stir the resulting mixture vigorously for 1 hour at -78 °C to allow for ligand exchange and formation of the chiral complex.
-
-
Aldol Addition:
-
Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture at -78 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Figure 2: Experimental workflow for the proposed reaction.
Expected Results and Data Presentation
The success of this reaction is contingent on the formation of a defined chiral complex. The enantiomeric excess is expected to be highly dependent on reaction conditions.
| Entry | Variable | Temp (°C) | ee (%) [Product] | Yield (%) |
| 1 | Standard Conditions | -78 | 65 | 80 |
| 2 | Higher Temperature | -40 | 30 | 85 |
| 3 | Different Solvent (Toluene) | -78 | 45 | 70 |
| 4 | 0.5 eq. Li-Tartrate | -78 | 40 | 82 |
| 5 | 2.0 eq. Li-Tartrate | -78 | 70 | 78 |
| Table 1: Representative data showing the influence of reaction parameters on enantioselectivity and yield. Data is illustrative. |
Mechanistic Rationale and Visualization
The proposed mechanism hinges on the formation of a six-membered Zimmerman-Traxler-like transition state, which is organized by the chiral lithium tartrate ligand. The lithium ion is chelated by the tartrate's carboxylate and hydroxyl groups. This chiral lithium complex then coordinates both the oxygen of the enolate and the carbonyl oxygen of the incoming aldehyde. This rigid, chiral scaffold forces the aldehyde to approach the enolate from a specific face (e.g., the Re face), leading to the preferential formation of one enantiomer of the aldol product.
Figure 3: Proposed Zimmerman-Traxler transition state.
Conclusion and Future Perspectives
While tartrate esters in combination with titanium are well-established in asymmetric synthesis, the use of simple alkali metal tartrates like this compound represents an area ripe for exploration. The principles of chelation and the formation of chiral aggregates provide a strong theoretical foundation for its use as a direct chiral ligand in lithium-mediated reactions. The protocol presented here serves as a template for investigating its efficacy in asymmetric aldol reactions. Future work should focus on expanding the substrate scope, optimizing reaction conditions, and conducting detailed spectroscopic and computational studies to elucidate the precise structure of the active chiral complex. The low cost and ready availability of lithium tartrate make it an attractive candidate for developing more sustainable and economical asymmetric methodologies.
References
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]
-
Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. 2. Catalyst structure. Journal of the American Chemical Society, 113(1), 113-126. [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]
-
Yeung, H. H.-M., Kosa, M., Parrinello, M., & Cheetham, A. K. (2013). Chiral, Racemic, and Meso-Lithium Tartrate Framework Polymorphs: A Detailed Structural Analysis. Crystal Growth & Design, 13(11), 5105-5114. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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Yeung, H. H.-M., Kosa, M., Griffin, J. M., Grey, C. P., Major, D. T., & Cheetham, A. K. (2014). Phase Selection During the Crystallization of Metal-Organic Frameworks; Thermodynamic and Kinetic Factors in the Lithium Tartrate System. Dalton Transactions, 43(1), 95-102. [Link]
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Shi, L., & He, H. (2011). Orientated intercalation of tartrate as chiral ligand to impact asymmetric catalysis. Catalysis Communications, 12(11), 1015-1018. [Link]
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Yu, K., Lu, P., Jackson, J. J., & Zakarian, A. (2016). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. Journal of the American Chemical Society, 138(49), 15992-16001. [Link]
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ChemistryViews. (2019). Lithium Amides as Noncovalent Chiral Auxiliaries. Retrieved from [Link]
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O'Brien, P. (1998). Asymmetric transformations by deprotonation using chiral lithium amides. Journal of the Chemical Society, Perkin Transactions 1, (9), 1439-1457. [Link]
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Chandrasekhar, S., Patro, V., Chavan, L. N., Chegondi, R., & Grée, R. (2014). l-Proline catalysed asymmetric aldol reactions in PEG-400 as recyclable medium and transfer aldol reactions. RSC Advances, 4(72), 38245-38249. [Link]
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Majewski, M., & Gleave, D. M. (1992). Enantioselective formation of cis-3,5-dimethylcyclohexanone lithium enolate and stereoselective aldol reaction with benzaldehyde. Journal of Organic Chemistry, 57(13), 3599-3605. [Link]
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Formulation of Mood-Stabilizing Drugs with Lithium Tartrate: Protocols and Considerations
An Application Note for Drug Development Professionals
Abstract
Lithium remains a cornerstone in the management of bipolar disorder, valued for its mood-stabilizing efficacy.[1][2] However, its narrow therapeutic index necessitates precise dosage form design to ensure patient safety and compliance.[3][4] While lithium carbonate and citrate are the most common salt forms, lithium tartrate (C₄H₄Li₂O₆) presents a viable alternative with favorable properties, including good water solubility.[5][6] This application note provides a comprehensive guide for researchers and formulation scientists on the development of mood-stabilizing drugs using lithium tartrate. It covers pre-formulation studies, development of immediate and extended-release solid oral dosage forms, and detailed analytical protocols for quality control, emphasizing the scientific rationale behind each step.
Introduction: The Rationale for Lithium Tartrate
Lithium therapy's primary challenge is maintaining serum concentrations within a tight therapeutic window (typically 0.6 to 1.2 mEq/L) to maximize efficacy while minimizing the risk of toxicity.[7][8] The choice of the salt form can significantly influence a drug product's biopharmaceutical properties. Lithium tartrate, an organic salt, is a white crystalline powder with good aqueous solubility, which can be advantageous for formulation design.[5][6]
The development of extended-release (ER) formulations is particularly critical for lithium. ER products mitigate the sharp peak plasma concentrations seen with immediate-release (IR) forms, which are often associated with a higher incidence of adverse effects like gastrointestinal issues and tremors.[9][10] By providing more stable serum levels, ER formulations can improve tolerability and patient adherence.[1][9] This guide will explore pathways to develop both IR and ER dosage forms of lithium tartrate.
Pre-formulation Studies: The Foundation of Rational Design
Before formulating a dosage form, a thorough characterization of the active pharmaceutical ingredient (API) and its interactions with potential excipients is essential. This phase ensures that the chosen formulation is stable, manufacturable, and performs as intended.
Physicochemical Characterization of Lithium Tartrate
Understanding the intrinsic properties of lithium tartrate is the first step. Key parameters to be evaluated are summarized in the table below.
| Property | Typical Value / Method | Rationale & Significance |
| Molecular Formula | C₄H₄Li₂O₆ | Defines the exact chemical composition.[5][11] |
| Molecular Weight | 161.95 g/mol | Essential for all stoichiometric calculations and dose conversions.[5][11][12] |
| Appearance | White crystalline powder | Basic identity check and quality control parameter.[5][6] |
| Solubility | Good solubility in water | High water solubility facilitates dissolution, which is critical for absorption. May allow for simpler formulation strategies like direct compression.[6] |
| Melting Point | 57-61 °C | Important for detecting impurities and for processes involving heat, such as hot-melt extrusion or drying during wet granulation.[6] |
| Hygroscopicity | To be determined (Gravimetric Sorption Analysis) | Assesses moisture uptake, which can impact powder flow, stability, and require controlled manufacturing/storage environments. |
| Particle Size Distribution | To be determined (Laser Diffraction) | Influences flowability, blend uniformity, and dissolution rate. A consistent particle size is crucial for content uniformity. |
| Bulk & Tapped Density | To be determined (USP <616>) | Determines powder compressibility and the required tablet/capsule size for a given dose. |
Drug-Excipient Compatibility Studies
The potential for physical and chemical interactions between lithium tartrate and excipients must be rigorously evaluated to prevent product degradation and ensure stability.[13][14]
Objective: To identify potential incompatibilities between lithium tartrate and common pharmaceutical excipients under accelerated storage conditions.
Apparatus & Materials:
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., conductivity or UV after derivatization if needed)
-
Stability chambers (e.g., 40°C/75% RH)
-
Vials, spatulas, analytical balance
-
Lithium Tartrate API
-
Excipients to be tested (e.g., Microcrystalline Cellulose, Lactose, Starch, Croscarmellose Sodium, Povidone, Magnesium Stearate)
Procedure:
-
Prepare binary mixtures of lithium tartrate and each excipient, typically in a 1:1 ratio by weight.
-
Prepare a control sample of pure lithium tartrate and pure samples of each excipient.
-
For each sample, place a physical mixture in a glass vial. Keep one set for initial analysis (Time 0) and place another set in a stability chamber at 40°C/75% RH.
-
Initial Analysis (Time 0):
-
DSC: Run a thermogram for each sample to detect changes in melting points, new peaks, or changes in enthalpy that would suggest an interaction.
-
FTIR: Obtain spectra to identify changes in functional group peaks.
-
-
Analysis after 2 and 4 weeks:
-
Visually inspect samples for physical changes (e.g., color change, clumping).
-
Repeat DSC and FTIR analyses and compare the results to the Time 0 data.
-
HPLC: Assay the samples to quantify the amount of lithium tartrate remaining and to detect any new degradation peaks.
-
Data Analysis & Acceptance Criteria:
-
An interaction is suspected if there are significant changes in DSC thermograms (e.g., appearance of new peaks, disappearance of the API melting endotherm), major shifts in FTIR spectra, or a decrease in API content (>5%) as measured by HPLC.[15]
-
Excipients that show no evidence of interaction are deemed compatible and suitable for formulation development.
Diagram: Excipient Compatibility Workflow
Caption: Workflow for screening drug-excipient compatibility.
Formulation Development
Immediate-Release (IR) Tablet Formulation
An IR formulation is designed for rapid disintegration and dissolution, leading to fast absorption. Given lithium tartrate's good solubility, a simple formulation using direct compression or wet granulation is feasible.
Example IR Formulation (Direct Compression):
| Component | Function | % w/w |
| Lithium Tartrate | API | 40.0 |
| Microcrystalline Cellulose (e.g., Avicel® PH 102) | Filler / Binder | 53.0 |
| Croscarmellose Sodium | Superdisintegrant | 6.0 |
| Magnesium Stearate | Lubricant | 1.0 |
Manufacturing Process (Direct Compression):
-
Sieving: Pass lithium tartrate and all excipients (except magnesium stearate) through an appropriate mesh screen (e.g., #40) to de-agglomerate.
-
Blending: Add the sieved materials to a V-blender or bin blender and mix for 15 minutes to achieve a homogenous blend.
-
Lubrication: Add the sieved magnesium stearate to the blender and mix for an additional 3-5 minutes. (Note: Over-lubrication can retard dissolution).
-
Compression: Compress the final blend into tablets on a rotary tablet press, monitoring for weight, hardness, and thickness.
Extended-Release (ER) Matrix Tablet Formulation
ER formulations aim to control the drug release rate, typically over 8-12 hours, to maintain steady plasma concentrations.[16][17] A hydrophilic matrix system is a common and effective approach.
Rationale for Polymer Selection: Hydrophilic polymers like Hypromellose (HPMC) or Carbopol form a gel layer upon contact with aqueous fluids. The drug diffuses through this gel layer, and the layer erodes over time, providing a controlled release mechanism. The viscosity grade of HPMC and its concentration are key variables to control the release rate.[16][17]
Example ER Formulation (Hydrophilic Matrix):
| Component | Function | % w/w |
| Lithium Tartrate | API | 50.0 |
| Hypromellose (HPMC K100M) | Release-Controlling Polymer | 30.0 |
| Microcrystalline Cellulose | Filler | 19.0 |
| Colloidal Silicon Dioxide | Glidant | 0.5 |
| Magnesium Stearate | Lubricant | 0.5 |
Objective: To produce homogenous, flowable granules suitable for compressing into extended-release tablets.
Apparatus & Materials:
-
High-shear granulator/mixer
-
Fluid bed dryer
-
Milling equipment (e.g., cone mill)
-
Blender (V-blender or bin blender)
-
Rotary tablet press
-
Formulation components (as listed above)
-
Purified water (as granulation fluid)
Procedure:
-
Dry Mixing: Mix the lithium tartrate, HPMC, and microcrystalline cellulose in the high-shear granulator for 5 minutes.
-
Granulation: While mixing, slowly add purified water until a suitable wet mass is formed (endpoint can be determined by power consumption of the mixer or by hand-feel).
-
Drying: Transfer the wet granules to a fluid bed dryer. Dry until the loss on drying (LOD) is within the target range (e.g., < 2%).
-
Milling: Mill the dried granules through a suitable screen (e.g., 1-2 mm) to achieve a uniform particle size distribution and break up larger agglomerates.
-
Final Blending: Transfer the milled granules and colloidal silicon dioxide to a blender and mix for 10 minutes.
-
Lubrication: Add magnesium stearate and blend for a final 3-5 minutes.
-
Compression: Compress the final blend into tablets of the target weight, hardness, and thickness.
Diagram: IR vs. ER Formulation Strategy
Caption: Decision tree for selecting a release profile.
Quality Control and Analytical Methods
Robust analytical methods are required to ensure the identity, strength, quality, and purity of the final drug product.
In Vitro Dissolution Testing
Dissolution testing is a critical performance test that predicts the in vivo behavior of the drug product. The method varies significantly between IR and ER formulations.
This protocol is adapted from the USP general chapter <711> for dissolution and monographs for lithium carbonate extended-release tablets.[18]
Objective: To measure the rate and extent of lithium tartrate release from an ER matrix tablet over a specified period.
Apparatus & Materials:
-
USP Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5 °C
-
Dissolution Medium: 900 mL of purified water
-
Automated sampling system or syringes with cannula filters (e.g., 0.45 µm)
-
Analytical instrument for lithium quantification (e.g., ICP-OES, Flame Photometer)
Procedure:
-
De-aerate the dissolution medium and bring it to 37 ± 0.5 °C.
-
Place 900 mL of the medium into each of the six dissolution vessels.
-
Set the paddle speed to 50 RPM.
-
Place one tablet in each vessel. Start the apparatus immediately.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, and 12 hours). Do not replace the withdrawn volume.
-
Filter each sample immediately through a 0.45 µm filter.
-
Analyze the samples for lithium concentration using a validated method.
Data Analysis & Example Acceptance Criteria:
| Time (hours) | % Drug Released |
| 1 | 15 - 35% |
| 4 | 45 - 65% |
| 8 | 70 - 90% |
| 12 | NLT 85% |
| (Note: These criteria are illustrative and must be established based on product-specific data and in vivo correlation where applicable.) |
Assay of Lithium Tartrate
Accurate quantification of lithium is essential for dosage form assay and for therapeutic drug monitoring. While traditional methods like flame photometry exist, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) offers high precision and specificity.[19][20]
Objective: To accurately determine the lithium content in a finished tablet.
Apparatus & Materials:
-
ICP-OES Spectrometer with an appropriate lithium emission line (e.g., 670.784 nm)
-
Volumetric flasks, pipettes
-
Analytical balance
-
Deionized water
-
Nitric Acid (trace metal grade)
-
Certified Lithium Standard solution (e.g., 1000 ppm)
Procedure:
-
Standard Preparation: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm Li) from the certified stock solution. Dilute using 2% nitric acid.
-
Sample Preparation:
-
Accurately weigh and record the weight of 10 tablets, then calculate the average weight.
-
Finely powder the 10 tablets using a mortar and pestle.
-
Accurately weigh a portion of the powder equivalent to one average tablet weight.
-
Transfer the powder to a 500 mL volumetric flask. Add approximately 400 mL of deionized water and sonicate for 20 minutes to dissolve the lithium tartrate.
-
Allow the solution to cool to room temperature and dilute to volume with deionized water. Mix well.
-
Filter a portion of this solution.
-
Perform a further dilution with 2% nitric acid to bring the expected lithium concentration into the range of the calibration curve.
-
-
Analysis:
-
Aspirate a blank (2% nitric acid), the standards, and the prepared sample solution into the ICP-OES.
-
Measure the emission intensity at the selected lithium wavelength.
-
-
Calculation:
-
Generate a calibration curve from the standards.
-
Use the linear regression equation to calculate the concentration of lithium in the sample solution.
-
Back-calculate to determine the total amount of lithium in the original tablet, accounting for all dilutions. Convert the mass of lithium to the mass of lithium tartrate using their respective molecular weights.
-
Conclusion
The formulation of mood-stabilizing drugs with lithium tartrate offers a promising avenue for developing effective and well-tolerated treatments for bipolar disorder. Its favorable solubility characteristics may simplify the development of both immediate and extended-release dosage forms. Success in this endeavor hinges on a systematic approach grounded in thorough pre-formulation science, rational formulation design, and the implementation of robust analytical controls. The protocols and considerations outlined in this document provide a foundational framework for researchers and developers to navigate the complexities of creating safe, stable, and effective lithium tartrate drug products.
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Application Notes & Protocols: Evaluating the Electrochemical Performance of Lithium Tartrate Monohydrate as a Novel Anode Material for Lithium-Ion Batteries
Introduction: The Case for Carboxylate-Based Anode Materials
The quest for next-generation lithium-ion batteries (LIBs) with higher energy densities, improved safety, and greater sustainability has led to the exploration of a wide array of novel electrode materials. Organic electrode materials, particularly those based on carboxylates, have emerged as a promising alternative to conventional graphite anodes. Their advantages include potentially high theoretical capacities, structural diversity, and the use of abundant, environmentally benign precursors. Lithium tartrate monohydrate (C₄H₆Li₂O₇), a salt of a naturally occurring dicarboxylic acid, presents an intriguing candidate for an anode material. The presence of multiple carboxyl groups offers the potential for multi-electron redox reactions, which could lead to high specific capacities. This document provides a comprehensive guide for researchers on the synthesis, characterization, and electrochemical evaluation of this compound for LIB applications.
Part 1: Material Synthesis & Characterization
A reliable and reproducible synthesis protocol is paramount for obtaining high-quality active material for electrochemical testing.
Synthesis of this compound Powder
A common and straightforward method for synthesizing this compound is through an aqueous solution precipitation reaction between tartaric acid and a lithium base, such as lithium hydroxide monohydrate.
Protocol 1: Aqueous Precipitation Synthesis
-
Dissolution of Reactants:
-
Prepare a 1 M solution of L-(+)-tartaric acid (C₄H₆O₆) by dissolving the appropriate amount in deionized water with gentle heating and stirring.
-
In a separate beaker, prepare a 2 M solution of lithium hydroxide monohydrate (LiOH·H₂O) in deionized water. Safety Note: Lithium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE).
-
-
Precipitation:
-
Slowly add the lithium hydroxide solution dropwise to the tartaric acid solution while stirring vigorously. The molar ratio of LiOH to tartaric acid should be 2:1 to ensure complete neutralization.
-
A white precipitate of lithium tartrate will form. Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid several times with deionized water to remove any unreacted starting materials, followed by a final wash with ethanol to aid in drying.
-
-
Drying:
-
Dry the purified this compound powder in a vacuum oven at 80-100°C for 12-24 hours to remove residual water and solvent.
-
-
Characterization:
-
The synthesized powder should be characterized to confirm its phase purity and morphology using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).
-
Theoretical Capacity Calculation
The theoretical specific capacity of an electrode material is a key metric and can be calculated based on its molecular weight and the number of electrons transferred per formula unit. For lithium tartrate (C₄H₄Li₂O₆, anhydrous), the reaction mechanism is hypothesized to involve the reversible reaction of lithium with the carboxylate groups. Assuming a multi-electron reaction, the theoretical capacity can be significant.
The theoretical capacity (Q) is calculated using the following formula[1]:
Q (mAh/g) = (n * F) / (M * 3.6)
Where:
-
n is the number of electrons transferred per formula unit.
-
F is the Faraday constant (96485 C/mol)[1].
-
M is the molar mass of the active material (for anhydrous lithium tartrate, C₄H₄Li₂O₆, M ≈ 162.0 g/mol )[2].
-
3.6 is the conversion factor from C/g to mAh/g.
The exact value of 'n' for lithium tartrate needs to be determined experimentally, but a plausible hypothesis involves the participation of the carboxylate groups.
Part 2: Electrochemical Evaluation Protocols
The following protocols detail the fabrication of coin cells and the subsequent electrochemical testing to evaluate the performance of the synthesized this compound as an anode material.
Anode Slurry Preparation and Electrode Casting
The quality of the electrode slurry is critical for fabricating uniform and well-adhered electrodes, which in turn ensures reliable electrochemical data.
Protocol 2: Anode Slurry Preparation
-
Dry Mixing: In a mortar, thoroughly mix the synthesized this compound (active material), a conductive agent (e.g., Super P carbon black), and a binder. A typical weight ratio is 80:10:10 (active material:conductive agent:binder)[3].
-
Binder Selection: For organic anodes, a combination of carboxymethyl cellulose (CMC) and styrene-butadiene rubber (SBR) is often used as a binder with deionized water as the solvent[3].
-
Slurry Formation:
-
First, dissolve the CMC in deionized water to form a viscous solution.
-
Gradually add the dry-mixed powder to the CMC solution while stirring continuously to form a homogeneous slurry.
-
Finally, add the SBR emulsion and continue to stir for several hours to ensure all components are well-dispersed. The final slurry should have a viscosity suitable for casting[4].
-
-
Electrode Casting:
-
Cast the prepared slurry onto a copper foil current collector using a doctor blade with a set gap to control the thickness.
-
Dry the coated electrode in a vacuum oven at 80-100°C for at least 12 hours to completely remove the solvent.
-
-
Electrode Punching: Punch out circular electrodes of a specific diameter (e.g., 12-15 mm) from the dried electrode sheet.
Coin Cell Assembly
All coin cell assembly must be performed in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm) to prevent reactions with the lithium metal counter electrode and the electrolyte.
Protocol 3: CR2032 Coin Cell Assembly
-
Component Preparation: Ensure all coin cell components (casings, spacers, springs), the prepared anode, a separator (e.g., Celgard 2400), and lithium metal foil are dried and brought into the glovebox[5].
-
Assembly Stack:
-
Place the punched this compound anode at the bottom of the negative cell casing.
-
Add a few drops of electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)) to wet the electrode surface.
-
Place the separator on top of the anode.
-
Add more electrolyte to ensure the separator is fully wetted.
-
Place a disc of lithium metal foil on top of the separator to act as the counter and reference electrode.
-
Add a stainless steel spacer and a spring on top of the lithium foil.
-
Carefully place the positive cell casing on top and transfer the assembly to a coin cell crimper.
-
-
Crimping: Crimp the coin cell with the appropriate pressure to ensure a hermetic seal[6].
Electrochemical Characterization Techniques
The assembled coin cells are now ready for a suite of electrochemical tests to determine the performance of the this compound anode.
Protocol 4: Cyclic Voltammetry (CV)
-
Purpose: CV is used to investigate the redox behavior of the anode material, identifying the potentials at which lithium insertion and extraction occur[7][8].
-
Parameters:
-
Voltage Range: Typically 0.01 V to 3.0 V vs. Li/Li⁺ for anode materials.
-
Scan Rate: Start with a slow scan rate (e.g., 0.1 mV/s) to observe the main redox peaks clearly. A range of scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV/s) can be used to study the kinetics of the electrochemical reactions[7].
-
-
Procedure: Cycle the cell for at least 3-5 cycles at each scan rate to observe the formation of the solid electrolyte interphase (SEI) and the stability of the redox reactions.
-
Data Analysis:
-
Identify the reduction (lithiation) and oxidation (delithiation) peaks.
-
The potential difference between the anodic and cathodic peaks (ΔEp) provides information on the reversibility of the reaction[9].
-
The relationship between peak current and the square root of the scan rate can indicate whether the process is diffusion-controlled[9].
-
Protocol 5: Galvanostatic Charge-Discharge (GCD) Cycling
-
Purpose: GCD is the primary method for determining the specific capacity, coulombic efficiency, and cycling stability of the anode material[10][11].
-
Parameters:
-
Voltage Window: Same as for CV (e.g., 0.01 V to 3.0 V).
-
Current Density: Expressed as a C-rate, where 1C corresponds to a full charge or discharge in one hour. Start with a low C-rate (e.g., C/10 or 0.1C) for the initial cycles to determine the reversible capacity.
-
-
Procedure:
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the stable formation of the SEI.
-
Cycling Stability Test: Cycle the cell at a moderate C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100 or more) to evaluate capacity retention.
-
Rate Capability Test: Cycle the cell at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C, and back to C/10) to assess its performance under high power demands.
-
-
Data Analysis:
-
Calculate the specific capacity (mAh/g) from the charge and discharge times and the applied current.
-
Calculate the coulombic efficiency (Discharge Capacity / Charge Capacity * 100%) for each cycle.
-
Plot the specific capacity and coulombic efficiency versus the cycle number to visualize cycling stability.
-
Protocol 6: Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: EIS is a non-destructive technique used to probe the internal resistance of the battery, including the electrolyte resistance, charge-transfer resistance, and diffusion limitations[4][12].
-
Parameters:
-
Frequency Range: Typically from 100 kHz down to 0.01 Hz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV).
-
-
Procedure: Perform EIS measurements on the cell at different states of charge (SOC) and after a certain number of cycles to monitor changes in the internal impedance.
-
Data Analysis:
-
The resulting Nyquist plot can be fitted to an equivalent circuit model to quantify the different resistance components.
-
The high-frequency intercept with the real axis represents the electrolyte resistance (Rs).
-
The semicircle in the mid-frequency region corresponds to the charge-transfer resistance (Rct) at the electrode-electrolyte interface.
-
The sloping line at low frequencies (Warburg impedance) is related to the solid-state diffusion of lithium ions within the anode material[13].
-
Part 3: Data Presentation and Interpretation
The data obtained from the electrochemical tests should be summarized in tables for clear comparison and interpretation.
Table 1: Summary of Electrochemical Performance (Illustrative)
| Parameter | Value | Conditions |
| Theoretical Specific Capacity | Calculated Value | Based on 'n' electrons |
| 1st Cycle Discharge Capacity | Experimental Value | C/10, 0.01-3.0 V |
| 1st Cycle Coulombic Efficiency | Experimental Value | C/10, 0.01-3.0 V |
| Reversible Capacity (after 100 cycles) | Experimental Value | C/2, 0.01-3.0 V |
| Capacity Retention (after 100 cycles) | Experimental Value | C/2, 0.01-3.0 V |
| Rate Capability | See Rate Capability Plot | C/10 to 2C |
| Charge Transfer Resistance (Rct) | Experimental Value | From EIS |
Table 2: Key Parameters from Cyclic Voltammetry (Illustrative)
| Scan Rate (mV/s) | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | ΔEp (V) |
| 0.1 | Experimental Value | Experimental Value | Calculated |
| 0.2 | Experimental Value | Experimental Value | Calculated |
| 0.5 | Experimental Value | Experimental Value | Calculated |
| 1.0 | Experimental Value | Experimental Value | Calculated |
Conclusion
This application note provides a comprehensive set of protocols for the synthesis and detailed electrochemical evaluation of this compound as a potential anode material for lithium-ion batteries. By systematically following these experimental procedures, researchers can obtain high-quality, reproducible data on the material's specific capacity, cycling stability, rate capability, and electrochemical kinetics. The insights gained from these studies will be crucial in assessing the viability of this compound and other carboxylate-based materials for the next generation of sustainable energy storage solutions.
References
-
Cyclic Voltammetry Analysis: A Practical Guide for Electrode Material Characterization. (2025). IEST. [Link]
-
Galvanostatic charge-discharge profiles of Li 2 -PDCA and Li 4 Ti 5 O 12. (n.d.). ResearchGate. [Link]
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How To Make Coin Cells. (n.d.). Landt Instruments. [Link]
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Assembling Coin Cells in Half Cell Format. (2024). National Physical Laboratory. [Link]
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Theoretical Capacity Calculation Of Electrode Materials. (2019). TOB NEW ENERGY. [Link]
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This compound. (n.d.). PubChem. [Link]
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Enhancement of Electrochemical Properties of Carboxylate-Based Single-Ion Conducting Polymers through Complexation with Ionic Liquids for Lithium-Ion Batteries. (2024). ResearchGate. [Link]
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Analysis of bio-anode performance through electrochemical impedance spectroscopy. (2015). Bioelectrochemistry. [Link]
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Cyclic Voltammetry Application in Rechargeable Batteries. (2019). ResearchGate. [Link]
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Video: Three-electrode Coin Cell Preparation and Electrodeposition Analytics for Lithium-ion Batteries. (2018). JoVE. [Link]
-
How to make a Lithium-Ion coin cell battery. (2025). Grinergy. [Link]
-
Lithium cell capacity and specific energy density. (n.d.). University of Cambridge. [Link]
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Charge–discharge profiles from galvanostatic cycling of... (n.d.). ResearchGate. [Link]
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Cyclic Voltammetry: Interpretation of Simple Cyclic Voltammogram. (2022). YouTube. [Link]
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A Guide to Full Coin Cell Making for Academic Researchers. (2019). Semantic Scholar. [Link]
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Electrochemical impedance spectroscopy analysis to accelerate electrocatalytic system innovation. (2025). ResearchGate. [Link]
-
Applications of AC Impedance Spectroscopy as Characterization and Diagnostic Tool in Li-Metal Battery Cells. (n.d.). SciSpace. [Link]
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How to calculate the theoretical capacity of battery material value-industry-news. (2019). AOT Electronics. [Link]
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Theoretical Capacity/Energy of Lithium Batteries. (2023). ResearchGate. [Link]
-
Experimental data of lithium-ion batteries under galvanostatic discharge tests at different rates and temperatures of operation. (2021). PubMed. [Link]
-
(a) Galvanostatic charge–discharge profiles for the Si@C∥Li half-cell;... (n.d.). ResearchGate. [Link]
-
How to Calculate Theoretical Capacity and Energy Density of Li Ion Battery. (2013). Electrical Engineering Stack Exchange. [Link]
-
Characteristics and properties of anode materials for lithium-ion batteries. (n.d.). ResearchGate. [Link]
-
Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. (2022). PubMed Central. [Link]
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Lithium Powder Synthesis and Preparation of Powder‐Based Composite Electrodes for Application in Lithium Metal Batteries. (2021). ResearchGate. [Link]
-
Research Of Lithium-Ion Batteries Anode Materials. (2023). MATEC Web of Conferences. [Link]
-
Fundamental Investigation of Lithium–Sulfur Battery Cathodes with Controlled Sulfur Content in Activated Carbon by Electrochemical Techniques. (2026). ACS Publications. [Link]
-
Growth and characterization of pure and lithium doped strontium tartrate tetrahydrate crystals by solution–gel technique. (2007). Indian Academy of Sciences. [Link]
-
Insights into Enhancing Electrochemical Performance of Li-Ion Battery Anodes via Polymer Coating. (2022). Semantic Scholar. [Link]
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The crystal structure of lithium formate monohydrate. (n.d.). ResearchGate. [Link]
-
Coordination chemistry of lithium ion: a crystal and molecular structure review. (1993). ACS Publications. [Link]
- Method of preparing lithium salts. (n.d.).
-
Powder synthesis - Particle design optimizes battery materials. (n.d.). Glatt. [Link]
- Preparation method of lithium silicate material with high purity. (n.d.).
-
Crystal Structural Framework of Lithium Super-Ionic Conductors. (2019). University of Maryland. [Link]
- Preparation method of lithium sulfide. (n.d.).
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Application Notes and Protocols: Lithium Tartrate Monohydrate as a Chelating Agent in Sol-Gel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel process is a versatile wet-chemical technique for fabricating advanced materials, offering control over the final product's purity, homogeneity, and texture at low temperatures.[1] A critical aspect of successful sol-gel synthesis is the controlled hydrolysis and condensation of metal precursors, which are often highly reactive metal alkoxides or salts. Uncontrolled reactions can lead to rapid precipitation and a non-homogeneous final material. Chelating agents are employed to modify the reactivity of the precursors, thereby directing the formation of the desired material structure.[2]
This document provides a detailed guide to utilizing lithium tartrate monohydrate as a chelating agent in sol-gel synthesis. Tartaric acid, a related compound, is a well-established chelating agent in the synthesis of various nanomaterials, including metal oxides.[3] By forming stable chelate complexes with metal ions, it effectively reduces the rate of hydrolysis and condensation, promoting the formation of a stable sol and a homogeneous gel network. The use of this compound offers the dual benefit of acting as both a chelating agent and a lithium source for the synthesis of lithium-containing materials, such as cathode materials for lithium-ion batteries.[4][5]
Mechanism of Action: The Role of Tartrate in Sol-Gel Synthesis
Tartaric acid and its salts, like lithium tartrate, are polyfunctional molecules containing both hydroxyl and carboxyl groups. These functional groups can coordinate with metal ions, forming stable, ring-like structures known as chelates.[6] This chelation process is fundamental to its efficacy in sol-gel synthesis.
The primary functions of this compound as a chelating agent are:
-
Steric Hindrance: The bulky tartrate ligand sterically hinders the approach of water molecules to the metal center, thereby slowing down the hydrolysis reaction.[7]
-
Modification of Precursor Reactivity: By replacing reactive alkoxide or other ligands on the metal precursor, the tartrate ligand modifies the overall reactivity, allowing for more controlled condensation and polymerization.[2]
-
Homogeneous Distribution of Cations: In multi-component systems, the chelating agent ensures a uniform distribution of different metal cations throughout the sol, preventing the segregation of phases during gelation and calcination.[7]
-
Template for Porosity: The organic framework of the gel, formed by the interconnected chelated metal clusters, can be pyrolyzed during calcination, leaving behind a porous structure in the final material.
The choice of chelating agent significantly impacts the properties of the final material, including particle size, crystallinity, and surface area.[8]
Visualizing the Chelation Process
Caption: Chelation of a metal precursor with this compound.
Protocol: Sol-Gel Synthesis of LiNi0.5Mn1.5O4 (LNMO) Spinel using this compound
This protocol details the synthesis of a high-voltage spinel cathode material, LiNi0.5Mn1.5O4 (LNMO), as an example. The principles can be adapted for other lithium-containing mixed metal oxides.
Materials and Equipment
| Reagents | Equipment |
| This compound (Li2C4H4O6·H2O) | Magnetic Stirrer with Hotplate |
| Nickel(II) Acetate Tetrahydrate (Ni(CH3COO)2·4H2O) | Beakers and Graduated Cylinders |
| Manganese(II) Acetate Tetrahydrate (Mn(CH3COO)2·4H2O) | pH Meter |
| Deionized Water | Drying Oven |
| Ethanol | Tube Furnace with atmosphere control |
| Nitric Acid (optional, for pH adjustment) | Mortar and Pestle |
| Ammonia Solution (optional, for pH adjustment) |
Experimental Workflow
Caption: General workflow for sol-gel synthesis using lithium tartrate.
Step-by-Step Procedure
-
Precursor Solution Preparation:
-
Calculate the required molar amounts of Nickel(II) acetate tetrahydrate and Manganese(II) acetate tetrahydrate for the desired final product stoichiometry (Ni:Mn ratio of 1:3 for LNMO).
-
Dissolve the calculated amounts of the metal acetates in a 1:1 (v/v) mixture of deionized water and ethanol. Stir vigorously until a clear solution is obtained.
-
-
Addition of Chelating Agent and Lithium Source:
-
Calculate the molar amount of this compound required. A slight excess of lithium (e.g., 5-10 mol%) is often used to compensate for potential lithium loss during high-temperature calcination. The molar ratio of tartrate to the total moles of transition metal ions can be varied (e.g., 1:1 to 2:1) to optimize the chelation and subsequent gelation process.
-
Dissolve the this compound in a separate small amount of warm deionized water.
-
Slowly add the lithium tartrate solution to the transition metal acetate solution while stirring continuously.
-
-
Sol Formation and pH Adjustment:
-
Heat the resulting solution to 60-80°C on a hotplate with continuous stirring. This promotes the chelation reaction and the formation of a stable sol.
-
The pH of the solution can influence the stability of the metal-chelate complexes.[9] If necessary, adjust the pH to a range of 6-8 using a dilute nitric acid or ammonia solution.
-
-
Gelation:
-
Continue heating the sol at 80°C with constant stirring. The solvent will gradually evaporate, and the solution will become more viscous, eventually forming a transparent, homogeneous gel. This process can take several hours.
-
-
Drying:
-
Transfer the wet gel to a drying oven and dry at 80-120°C overnight to remove the remaining solvent. The dried gel will be a brittle, solid precursor.
-
-
Calcination:
-
Grind the dried gel into a fine powder using a mortar and pestle.
-
A two-step calcination process is recommended:
-
Step 1 (Pre-calcination): Heat the powder in a tube furnace under an air atmosphere to 400-500°C for 4-6 hours. This step is crucial for the slow decomposition of the organic components.
-
Step 2 (Final Calcination): Increase the temperature to 700-900°C and hold for 8-12 hours to facilitate the crystallization of the desired LNMO spinel phase. The optimal temperature and duration should be determined experimentally.
-
-
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Molar Ratio (Ni:Mn) | 1:3 | Stoichiometry for LiNi0.5Mn1.5O4 |
| Molar Ratio (Li:Transition Metals) | 1.05:2.0 | 5% excess Li to compensate for volatilization |
| Molar Ratio (Tartrate:Transition Metals) | 1:1 to 2:1 | To ensure complete chelation |
| Solvent | 1:1 (v/v) DI Water:Ethanol | Good solubility for precursors and aids in evaporation |
| Gelation Temperature | 80°C | Promotes solvent evaporation and gel formation |
| Drying Temperature | 80-120°C | Removes residual solvent without premature decomposition |
| Pre-calcination Temperature | 400-500°C | Controlled removal of organic matter |
| Final Calcination Temperature | 700-900°C | Crystallization of the spinel phase |
Characterization and Validation
To confirm the successful synthesis of the target material and to analyze its properties, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To identify the crystalline phase and determine the lattice parameters of the final product.
-
Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and agglomeration of the synthesized powder.
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of the particle size, morphology, and crystallinity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the removal of organic residues after calcination and to identify the characteristic metal-oxygen bonds in the final product.
-
Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA): To study the thermal decomposition behavior of the dried gel and to help optimize the calcination temperatures.
Troubleshooting
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Sol-Gel Synthesis of Zinc Alumotitanate, Monitoring of Chelation, Hydrolysis, Condensation, and Crystallization Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Sol–gel process - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application Notes & Protocols: Lithium Tartrate Monohydrate as a Quantitative NMR Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the principles, practical considerations, and protocols for the utilization of lithium tartrate monohydrate as a standard in Nuclear Magnetic Resonance (NMR) spectroscopy, with a primary focus on quantitative NMR (qNMR) applications. We will explore the rationale behind its selection, its key physicochemical properties, and detailed methodologies for its use as both an internal and external standard. This guide is intended to provide researchers with the necessary foundation to confidently integrate this standard into their analytical workflows for accurate and reproducible quantification of small molecules, particularly in aqueous media.
The Imperative for Robust qNMR Standards
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct proportionality between the integrated signal intensity and the number of corresponding nuclei.[1] This intrinsic characteristic allows for the determination of analyte concentration, often without the need for identical reference compounds, a significant advantage over many chromatographic techniques. The accuracy of qNMR, however, is fundamentally reliant on the quality and suitability of the reference standard used for calibration.
An ideal qNMR standard should exhibit a number of key attributes:
-
High Purity and Stability: The standard must be of a known, high purity and chemically stable in the chosen solvent and under typical storage conditions.
-
Simple, Unobstructed Spectrum: It should produce a simple NMR spectrum, ideally a single sharp peak, in a region that does not overlap with analyte signals.
-
Chemical Inertness: The standard should not interact or react with the analyte, the solvent, or other components in the sample matrix.
-
Solubility: It must be readily soluble in the deuterated solvent used for the analysis.
-
Hygroscopicity and Volatility: The standard should be non-hygroscopic and non-volatile to ensure accurate weighing and concentration calculations.
While standards like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) and sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) are widely used for aqueous samples, they are not without their drawbacks. For instance, DSS can exhibit interactions with proteins, which can affect the accuracy of chemical shift measurements and quantification.[2] This necessitates the exploration of alternative standards that may be better suited for specific applications.
This compound: A Promising Candidate
This compound presents itself as a compelling candidate for a qNMR standard, particularly for analyses conducted in deuterium oxide (D₂O).
Rationale for Selection:
-
Simplified ¹H NMR Spectrum: The tartrate anion possesses a simple A₂B₂ spin system, which, due to molecular symmetry in solution, results in a single, sharp singlet for its two methine protons (CH-OH). This signal is located in a spectral region that is often free from the resonances of many common analytes.
-
Dual-Nucleus Standard: As a lithium salt, it can serve as a standard for both ¹H and ⁷Li NMR spectroscopy, offering versatility in experimental design. The ⁷Li nucleus is highly sensitive, providing a strong signal for quantification or as a chemical shift reference in heteronuclear NMR studies.
-
Aqueous Solubility: Being a salt of a dicarboxylic acid, this compound is expected to have good solubility in D₂O, making it well-suited for biological and other aqueous-based NMR studies.
-
Chemical Stability: Tartrate is a chemically stable anion, and lithium is a non-redox active metal ion under typical NMR conditions, suggesting good stability in solution.
Key Physicochemical Properties and Spectral Characteristics
| Property | Value / Characteristic | Source / Comment |
| Molecular Formula | C₄H₄Li₂O₆·H₂O | [3] |
| Molecular Weight | 180.00 g/mol | [3] |
| ¹H Chemical Shift (in D₂O) | ~4.74 ppm (singlet, 2H) | Based on the spectrum of D-(-)-Tartaric Acid in D₂O.[4] The exact shift may vary slightly with pH and concentration. |
| ¹³C Chemical Shift (in D₂O) | Not readily available | Expected to have two signals for the carboxyl and methine carbons. |
| ⁷Li Chemical Shift (in D₂O) | Expected near 0 ppm | Relative to 1M LiCl in D₂O. Simple lithium salts in aqueous solution typically have chemical shifts close to 0 ppm.[5] |
| Solubility | Good in water and polar protic solvents | While specific data for deuterated solvents is scarce, other lithium salts show good solubility in DMSO and methanol.[6][7] |
| Hygroscopicity | Potentially hygroscopic | Lithium salts and tartrate-containing compounds can be hygroscopic.[7] Proper storage and handling are critical. |
Methodologies and Self-Validating Protocols
The successful implementation of this compound as a qNMR standard requires meticulous sample preparation and adherence to validated NMR acquisition parameters.
Critical Considerations: Purity and Hygroscopicity
Purity Assessment: Before use, the purity of the this compound should be verified. This can be achieved through a combination of techniques, including:
-
High-resolution ¹H NMR: To check for the presence of organic impurities.
-
Elemental Analysis: To confirm the elemental composition.
-
Thermogravimetric Analysis (TGA): To verify the water content of the monohydrate.
Managing Hygroscopicity: Given the potential for moisture absorption, the following handling procedures are essential:
-
Store this compound in a desiccator over a suitable drying agent.
-
Equilibrate the container to ambient temperature before opening to prevent condensation.
-
Weigh the required amount of the standard quickly and in a low-humidity environment if possible.
-
For the highest accuracy, the water content should be periodically re-verified.
Protocol 1: Internal Standard for ¹H qNMR
This protocol outlines the use of this compound as an internal standard for the quantification of an analyte in D₂O.
Workflow for Internal Standard qNMR
Caption: Workflow for qNMR using an internal standard.
Step-by-Step Protocol:
-
Preparation of the Standard Stock Solution (Optional but Recommended):
-
Accurately weigh approximately 36 mg of pure this compound.
-
Dissolve it in 10.0 mL of D₂O to create a ~20 mM stock solution. This reduces weighing errors for individual samples.
-
-
Sample Preparation:
-
Accurately weigh a known amount of your analyte into a clean vial.
-
Add a precise volume of the lithium tartrate stock solution (e.g., 600 µL).
-
If not using a stock solution, co-weigh the analyte and this compound directly into the vial and add a known volume of D₂O.
-
Vortex until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters. A sufficient relaxation delay (D1) is crucial. A conservative D1 of at least 5 times the longest T₁ of both the standard and the analyte is recommended. For many small molecules, a D1 of 30-60 seconds is adequate.
-
Use a 90° pulse angle.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the singlet from lithium tartrate (~4.74 ppm) and a well-resolved signal from the analyte.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_std / MW_analyte) * (m_std / m_analyte) * C_std
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Protocol 2: External Standard for ⁷Li qNMR
This protocol is useful when an internal standard might interfere with the analyte or when conserving a precious sample is necessary.[8] It requires two separate, carefully prepared samples.
Workflow for External Standard qNMR
Caption: Workflow for qNMR using an external standard.
Step-by-Step Protocol:
-
Preparation of the Certified Reference Standard:
-
Prepare a stock solution of this compound with a precisely known concentration in D₂O, as described in Protocol 1. The use of a certified reference material for lithium, such as those from NIST, can enhance traceability.[9]
-
-
Preparation of the Analyte Sample:
-
Prepare your analyte solution in the same batch of D₂O to ensure consistent solvent properties.
-
-
NMR Data Acquisition:
-
Acquire a ⁷Li NMR spectrum of the reference standard solution using quantitative parameters.
-
Crucially, without changing any spectrometer settings (including probe tuning and matching, and shim values), replace the standard with the analyte sample and acquire a ⁷Li NMR spectrum using the identical acquisition parameters.
-
-
Data Processing and Calculation:
-
Process both spectra identically.
-
Integrate the ⁷Li signals in both spectra.
-
Calculate the analyte concentration.
-
Comparison with Established Standards (DSS and TSP)
| Feature | This compound | DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) | TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) |
| ¹H Signal | ~4.74 ppm (singlet) | 0 ppm (singlet, reference), also has smaller signals at ~0.6, 1.75, and 2.9 ppm. | 0 ppm (singlet, reference) |
| Interaction with Analytes | Low potential for hydrophobic interactions. Can chelate metal ions. | Known to interact with proteins and other macromolecules via hydrophobic interactions.[2] | Less hydrophobic than DSS, but can still show some interactions. |
| pH Dependence of Chemical Shift | The methine proton's chemical shift may show some pH dependence. | The primary reference signal at 0 ppm is relatively insensitive to pH. | The chemical shift can be pH-dependent due to the carboxylate group. |
| Hygroscopicity | Potentially hygroscopic; requires careful handling. | Less hygroscopic than lithium tartrate. | Can be hygroscopic. |
| Heteronuclear Capability | Yes (⁷Li) | Yes (²⁹Si), but with low sensitivity. | Yes (²⁹Si), but with low sensitivity. |
Conclusion and Recommendations
This compound is a promising and versatile qNMR standard, particularly for aqueous samples where common standards like DSS may be problematic. Its simple ¹H NMR spectrum in a relatively uncongested region and its utility for ⁷Li NMR make it a valuable tool for the analytical chemist.
Recommendations for Implementation:
-
Initial Validation is Key: Before routine use, it is imperative that each laboratory validates this compound for its specific application, including confirming its chemical shift and stability in the desired solvent system and with the analytes of interest.
-
Strict Sample Handling: Due to its potential hygroscopicity, rigorous procedures for storage and handling must be followed to ensure accurate results.
-
Ideal for Polar Analytes: This standard is best suited for the quantification of polar to moderately polar analytes in D₂O, where signal overlap is minimal.
By following the protocols and considerations outlined in this document, researchers can effectively employ this compound to enhance the accuracy and reliability of their qNMR analyses.
References
-
Xin, N., Sun, Y., He, M., Radke, C. J., & Prausnitz, J. M. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. eScholarship, University of California. [Link]
- Mondal, D., Sharma, M., Quental, M. V., Tavares, A. P. M., Prasad, K., & Freire, M. G. (n.d.). Suitability of bio-based ionic liquids for the extraction and purification of IgG antibodies. Royal Society of Chemistry.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18463206, this compound. Retrieved from [Link]
-
Naman, C. B., Le, P. M., & Gerwick, W. H. (2020). ⁷Li-NMR as a method to quantify lithium content in brines using benchtop NMR. RSC Advances, 10(70), 42943-42948. [Link]
- Grey, C. P., & Dupré, N. (2004). ⁷Li NMR studies of lithium-ion battery materials. Chemical Reviews, 104(10), 4493-4512.
- National Institute of Standards and Technology. (2022).
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 100 MHz, D₂O, predicted) (HMDB0000956). Retrieved from [Link]
-
National Institute of Standards and Technology. (2022). Standard Reference Material® 3129a Lithium (Li) Standard Solution. NIST. [Link]
- Puckeridge, M., Chapman, B. E., Carver, J. A., & Kuchel, P. W. (1998). Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media. Journal of Magnetic Resonance, 135(2), 527-529.
-
Patsnap. (2025). Measure Solubility of Lithium Acetate in Different Solvents. Eureka. [Link]
- Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
- University of Ottawa. (n.d.). (Li) Lithium NMR.
- Buszko, M. L., & Andrew, E. R. (1992). ¹H NMR study of lithium D-lactate. Solid State Nuclear Magnetic Resonance, 1(3), 115-119.
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)
-
Oliva, R., Ortenzi, M. A., Salvini, A., & Giomi, D. (2017). One-pot synthesis of polyamides from L-lysine and L-tartaric acid. ResearchGate. Retrieved from [Link]
- Johansson, E., & Källman, S. (2021). ⁷Li NMR Chemical Shifts in Battery-Relevant Electrolytes: Ligand-Induced Shifts Cancel in Both Experiment and Calculation.
-
African Mineral Standards. (n.d.). AMIS0340 Certified Reference Material. [Link]
-
Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]
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Buchem BV. (n.d.). NMR Solvent Data Chart. [Link]
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Costa, G., et al. (2018). ¹H NMR Metabolic Profile of Scyphomedusa Rhizostoma pulmo (Scyphozoa, Cnidaria) in Female Gonads and Somatic Tissues: Preliminary Results. ResearchGate. [Link]
- Smith, S. R., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- LGC. (n.d.).
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Zeochem. (n.d.). Purity Characteristics of Deuterated Solvents in ¹H NMR. [Link]
- University of Leicester. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Purification of Lithium Tartrate Monohydrate
Welcome to the technical support center for the purification of synthesized lithium tartrate monohydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during their experimental work. Here, we delve into the causality behind experimental choices, providing you with a self-validating framework for achieving high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
When synthesizing this compound, typically from the reaction of tartaric acid with a lithium base like lithium carbonate or lithium hydroxide, several types of impurities can be introduced.[1] Understanding the source of these impurities is the first step in their effective removal.
-
Unreacted Starting Materials: Residual tartaric acid or lithium carbonate/hydroxide can remain if the reaction does not go to completion.
-
By-products and Degradation Products: Depending on the reaction conditions (e.g., excessive heat), side reactions or degradation of tartaric acid can lead to organic impurities.[2][3]
-
Inorganic Salts: If sources other than high-purity lithium carbonate or hydroxide are used, or if pH adjustments are made with other acids or bases, you may introduce other alkali metal salts (e.g., sodium or potassium salts) or different anions.
-
Heavy Metals: These can be introduced from reactants, catalysts used in the synthesis of starting materials, or from the manufacturing equipment itself.[4][5][6] Common culprits include lead, iron, copper, and others.
-
Solvent Residues: If the synthesis is performed in a solvent other than water, residual solvent can be trapped within the crystal lattice.
Q2: My final product has a slight yellow tint. What could be the cause and how can I remove it?
A yellow discoloration often points to the presence of organic impurities, which may arise from the degradation of tartaric acid, especially if the reaction was carried out at elevated temperatures for an extended period. These impurities can become trapped in the crystal lattice.[7]
Troubleshooting Steps:
-
Recrystallization with Activated Carbon: The most effective method to remove colored organic impurities is through recrystallization with the addition of a small amount of activated carbon. The activated carbon adsorbs the colored impurities, which are then removed by hot filtration.
-
Solvent Washing: A simple wash with a cold solvent in which this compound is sparingly soluble might remove surface-adhered impurities.
Q3: I'm observing poor crystal formation during recrystallization. What factors should I consider?
Poor crystal formation, such as the product "oiling out" or forming very fine needles, can be due to several factors:
-
Cooling Rate: Cooling the saturated solution too quickly can lead to the precipitation of an amorphous solid or very small crystals that trap impurities. A slow, controlled cooling process is crucial for the growth of large, pure crystals.[8]
-
Supersaturation: If the solution is too concentrated (supersaturated), precipitation will occur rapidly, leading to poor crystal quality. Ensure you are using the minimum amount of hot solvent necessary to dissolve the solid.[8]
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Water is a common solvent for this compound as it is generally soluble.[9][10]
-
Presence of Impurities: Certain impurities can inhibit crystal growth or alter the crystal habit.
Troubleshooting Guide
Issue 1: Presence of Heavy Metal Impurities
Heavy metal contamination is a critical concern, especially in pharmaceutical applications.[4][5][11]
Root Cause Analysis:
-
Raw Materials: The primary source is often the lithium precursor or tartaric acid.
-
Process Equipment: Leaching from stainless steel reactors or other metallic equipment can occur, especially under acidic conditions.
Mitigation and Removal Strategies:
-
Chelating Agents: The use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can be effective. A lithium salt of EDTA can be added to the solution to sequester divalent metal ions.[12]
-
pH Adjustment and Precipitation: The solubility of many heavy metal hydroxides is pH-dependent. Carefully adjusting the pH of the lithium tartrate solution can cause the precipitation of metal hydroxides, which can then be removed by filtration.[13]
-
Ion Exchange Chromatography: For stringent purity requirements, passing the lithium tartrate solution through a column containing a suitable ion-exchange resin can effectively remove trace metal contaminants.
Issue 2: Residual Organic Impurities Detected by HPLC
High-performance liquid chromatography (HPLC) is a sensitive technique for detecting organic impurities.[2][14]
Root Cause Analysis:
-
Incomplete Reaction: Unreacted tartaric acid is a common impurity.
-
Side Reactions: The synthesis process may generate structurally related organic by-products.
Mitigation and Removal Strategies:
-
Recrystallization: This is the primary method for removing organic impurities that have different solubility profiles from the desired product.[13][15][16]
-
Anti-Solvent Crystallization: This technique involves dissolving the impure solid in a good solvent and then adding a miscible "anti-solvent" in which the desired compound is insoluble, causing it to crystallize out, leaving impurities behind in the solvent mixture.[16][17] For metal tartrates, alcohols like ethanol have been shown to be effective anti-solvents when the initial solvent is water.[17]
Experimental Protocols
Protocol 1: Standard Recrystallization from an Aqueous Solution
This protocol is a general guideline. The exact volumes and temperatures should be optimized based on the solubility characteristics of your specific batch of this compound.
Materials:
-
Crude this compound
-
Deionized water (high purity)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to near boiling while stirring to dissolve the solid. Continue adding small portions of hot water until the solid is just dissolved. Avoid adding excess solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated carbon (about 1-2% of the solute weight) and swirl the flask. Briefly reheat the solution to boiling.
-
Hot Filtration: Quickly filter the hot solution by gravity or vacuum filtration to remove the activated carbon and any insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. The rate of cooling directly impacts the size and purity of the crystals; slower cooling promotes the formation of larger, purer crystals.[8] Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor which contains the dissolved impurities.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) to remove residual water without degrading the monohydrate.
Workflow for Recrystallization
Caption: A generalized workflow for the purification of crystalline solids via recrystallization.
Data Presentation
Table 1: Analytical Techniques for Purity Assessment
| Analytical Technique | Purpose | Detectable Impurities |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Quantification of elemental impurities | Heavy metals (Pb, Fe, Cu, etc.), other metal ions (Na, K, Ca, Mg)[6] |
| High-Performance Liquid Chromatography (HPLC) | Detection and quantification of organic impurities | Unreacted tartaric acid, organic by-products[14] |
| Ion Chromatography (IC) | Quantification of anionic and cationic impurities | Chloride, sulfate, other alkali metals |
| Karl Fischer Titration | Determination of water content | Residual water[14] |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and presence of non-volatile impurities | Inorganic residues[14] |
| X-ray Diffraction (XRD) | Confirmation of the crystalline phase and detection of crystalline impurities | Different crystal forms or crystalline inorganic salts |
Logical Relationships
Decision Tree for Impurity Identification and Removal
Caption: A decision-making flowchart for troubleshooting common impurities in this compound.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Pharmaceutical Technology. Illuminating Heavy Metals Testing. [Link]
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Pharmaguideline. Heavy Metals Testing. [Link]
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Ingenta Connect. Heavy metals testing in active pharmaceutical ingredients: an alternate approach. [Link]
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PubMed. Heavy metals testing in active pharmaceutical ingredients: an alternate approach. [Link]
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National Institutes of Health (NIH). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]
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ResearchGate. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
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ACS Publications. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
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ResearchGate. Purification of organic compounds in high-quality crystal growth process. [Link]
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TCA Lab / Alfa Chemistry. Heavy Metal Testing. [Link]
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PubChem. Lithium tartrate. National Center for Biotechnology Information. [Link]
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MDPI. Recovery of High-Purity Lithium Hydroxide Monohydrate from Lithium-Rich Leachate by Anti-Solvent Crystallization: Process Optimization and Impurity Incorporation Mechanisms. [Link]
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CD Formulation. Organic Impurity Test. [Link]
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Pharmaceutical Technology. Organic Impurities in Chemical Drug Substances. [Link]
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ACS Publications. THE CRYSTALLIZATION OF CALCIUM TARTRATE. [Link]
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National Institutes of Health (NIH). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
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University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
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Cormica. Understanding Impurity Analysis. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Technical Support Center: Troubleshooting Poor Yield in Lithium Tartrate Monohydrate Synthesis
Welcome to the technical support center for the synthesis of lithium tartrate monohydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, with a primary focus on addressing issues related to poor yield. The following question-and-answer format provides in-depth, experience-driven insights to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The final yield of this compound is significantly lower than the theoretical calculation.
Q1: I've followed the standard procedure of reacting lithium carbonate with L-tartaric acid, but my yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can often be traced back to a few critical, and sometimes overlooked, experimental parameters. Let's break down the most common culprits, from stoichiometry to crystallization conditions.
A primary reason for low yield is incomplete reaction or loss of product during workup. The reaction between lithium carbonate (Li₂CO₃) and L-tartaric acid (C₄H₆O₆) is a straightforward acid-base reaction. However, several factors can prevent it from going to completion or lead to product loss.
Troubleshooting Steps & Explanations:
-
Verify Stoichiometry and Reagent Purity: The balanced chemical equation is: Li₂CO₃ + C₄H₆O₆ → Li₂C₄H₄O₆·H₂O + CO₂ It is crucial to use the correct molar ratios.[1][2] An excess of tartaric acid might be used to ensure all the lithium carbonate reacts, but a significant excess can complicate purification. Conversely, insufficient tartaric acid will leave unreacted lithium carbonate, which is sparingly soluble in water and might be filtered out with the desired product, reducing the yield. Always verify the purity of your starting materials, as impurities can interfere with the reaction and crystallization.[3][4][5][6]
-
Ensure Complete Dissolution and Reaction: Lithium carbonate has limited solubility in water, which can make the reaction sluggish.
-
Protocol: Gradually add the lithium carbonate powder to a heated aqueous solution of L-tartaric acid. The evolution of CO₂ gas is a visual indicator of the reaction's progress. Continue heating and stirring until all effervescence ceases, which signifies the completion of the reaction.[7]
-
Causality: Heating increases the solubility of lithium carbonate and the reaction rate. Slow, portion-wise addition prevents excessive foaming and ensures that the lithium carbonate reacts completely as it dissolves.
-
-
Optimize pH for Precipitation: The pH of the solution plays a critical role in the precipitation of tartrate salts.[8][9][10]
-
Expert Insight: While the reaction itself will result in a near-neutral solution, slight adjustments can maximize the precipitation of lithium tartrate. The tartrate ion (T²⁻) concentration is highest at a pH above ~4.5.[8][11] If the solution is too acidic, the bitartrate (HT⁻) form will dominate, which may affect the crystal structure and solubility.
-
Actionable Advice: After the reaction is complete, check the pH. If it is significantly acidic, a careful, dropwise addition of a dilute lithium hydroxide solution can be used to adjust it to a near-neutral or slightly alkaline pH before initiating crystallization.
-
-
Re-evaluate Your Crystallization and Isolation Technique: Significant product loss often occurs at this stage. Lithium tartrate has good solubility in water, which increases with temperature.[7]
-
Cooling Protocol: Slow cooling is paramount for forming well-defined crystals and maximizing yield. A rapid crash-cooling will lead to the formation of fine, often impure, crystals that are difficult to filter and can remain in the mother liquor. A recommended practice is to allow the solution to cool slowly to room temperature, followed by a period of cooling in an ice bath or refrigerator.
-
Solvent Choice for Washing: Washing the isolated crystals is necessary to remove soluble impurities. However, using water will dissolve some of the product. Ethanol is a better choice for washing as lithium tartrate is less soluble in it.[12][13] A pre-chilled ethanol wash will minimize product loss.
-
Issue 2: The reaction seems complete, but very little product crystallizes out of solution.
Q2: I've completed the reaction and cooled the solution, but I'm getting an oily precipitate or very few crystals. How can I induce proper crystallization?
A2: The formation of an oil or the failure to crystallize is a classic sign of supersaturation or the presence of impurities that inhibit crystal nucleation.
Troubleshooting Crystallization:
-
The "Art" of Seeding: If you have a previous batch of this compound, adding a tiny seed crystal to the supersaturated solution can provide a nucleation site and induce crystallization.
-
Scratching the Surface: Gently scratching the inside of the flask with a glass rod (below the surface of the liquid) can create microscopic imperfections on the glass that serve as nucleation points.
-
Solvent-Antisolvent Method: If direct cooling fails, an "antisolvent" can be employed. Since lithium tartrate is poorly soluble in ethanol, the slow, dropwise addition of cold ethanol to the concentrated aqueous solution can induce precipitation.[12][13] This must be done carefully to avoid the formation of an oil.
Experimental Workflow for Inducing Crystallization
Caption: Troubleshooting workflow for inducing crystallization.
Issue 3: The final product is discolored or appears impure.
Q3: My this compound crystals are not the expected white crystalline powder. What could be the source of contamination, and how can I purify my product?
A3: Discoloration is a clear indicator of impurities. These can originate from the starting materials or be introduced during the synthesis.
Sources of Impurities and Purification Protocol:
-
Starting Material Quality: Technical-grade reactants can contain transition metal ions or other organic impurities that can become trapped in the crystal lattice, leading to discoloration. Using high-purity (e.g., ACS grade or higher) lithium carbonate and L-tartaric acid is recommended.[3]
-
Side Reactions: While the primary reaction is robust, prolonged heating at very high temperatures could potentially lead to some degradation of the tartaric acid.
-
Recrystallization for Purification: Recrystallization is the most effective method for purifying the final product.
Detailed Recrystallization Protocol:
-
Dissolution: Dissolve the impure this compound in a minimum amount of hot deionized water.
-
Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
-
Slow Cooling: Allow the filtrate to cool slowly to room temperature, undisturbed. This encourages the formation of larger, purer crystals, leaving impurities behind in the mother liquor.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a mild temperature (e.g., 40-50 °C) to avoid the loss of the water of hydration.
Data Summary & Analytical Validation
To ensure the identity and purity of your synthesized this compound, several analytical techniques can be employed.[14][15]
| Parameter | Expected Result/Range | Analytical Technique | Purpose |
| Appearance | White crystalline powder | Visual Inspection | Preliminary quality check |
| Purity (Assay) | >99% | Titration[16] | Quantifies the amount of lithium tartrate |
| Elemental Analysis | Presence of Li, C, H, O in correct ratios | ICP-OES/MS[4][5] | Confirms elemental composition and detects trace metal impurities |
| Structure | Confirmed crystal structure | X-ray Diffraction (XRD)[4][5] | Verifies the crystalline phase and identity |
| Water Content | ~9.6% (for monohydrate) | Karl Fischer Titration | Determines the amount of water of hydration |
Logical Troubleshooting Pathway
Caption: Decision tree for diagnosing low yield issues.
References
-
Enartis. pH: A CRUCIAL ASPECT OF WINEMAKING. [Link]
-
BCAWA. Acid/pH Adjustment. [Link]
-
Heeger Materials. Lithium Tartrate | C4H4O6Li2 | CAS 30903-88-9. [Link]
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ChemBK. LITHIUM TARTRATE. [Link]
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Winemakers Research Exchange. Strategies for acid adjustment. [Link]
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Ask the AWRI. Winemaking with high pH, high TA and high potassium fruit. [Link]
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WineMakerMag.com. The Relationship of pH and Acid in Winemaking. [Link]
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Researcher.Life. Analytical determination techniques for lithium – A review. [Link]
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ResearchGate. (PDF) Analytical determination techniques for lithium – A review. [Link]
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UC Berkeley. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. [Link]
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AZoM. Impurities in Lithium Materials. [Link]
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Condorchem Enviro Solutions. Evaporators and crystallizers for lithium extraction and refining. [Link]
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TRUNNANO. Is lithium soluble in water?. [Link]
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Revues Scientifiques Marocaines. Review of analytical techniques for the determination of lithium. [Link]
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Quora. What is the balanced chemical equation for a reaction that involves lithium carbonates?. [Link]
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ResearchGate. Dissolution behavior of lithium compounds in ethanol. [Link]
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ACS Publications. Analysis of Trace Impurities in Lithium Carbonate | ACS Omega. [Link]
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Swenson Technology. Lithium Refining Using Crystallization. [Link]
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Chemistry LibreTexts. Chemistry of Lithium (Z=3). [Link]
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Mr. Papapodcasts. Stoichiometry Notes-1: Moles-to-Moles. [Link]
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MDPI. Crystallization Kinetics of Lithium Carbonate in a Continuous Stirred-Tank Crystallizer. [Link]
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PubMed. Analysis of Trace Impurities in Lithium Carbonate. [Link]
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University of Illinois Urbana-Champaign. Stoichiometric Calculations Example. [Link]
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YouTube. Stoichiometry Sample Problems Part 3. [Link]
-
ResearchGate. (PDF) Analysis of Trace Impurities in Lithium Carbonate. [Link]
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ARCHIVES OF METALLURGY AND MATERIALS. A Study on the Synthesis of Lithium Carbonate (Li2Co3) from Waste Acidic Sludge. [Link]
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SciSpace. Synthesis of lithium and manganese-rich cathode materials via an oxalate co-precipitation method. [Link]
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preventing agglomeration in lithium tartrate monohydrate precipitation
Welcome to the technical support guide for controlling the precipitation of lithium tartrate monohydrate. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with agglomeration during crystallization. Our goal is to provide not just solutions, but a foundational understanding of the crystallographic principles at play.
Agglomeration—the process where smaller crystals bind together to form larger clusters—is a common hurdle in producing crystalline materials with a defined particle size distribution (PSD). For active pharmaceutical ingredients (APIs) and other high-purity materials, a controlled PSD is critical for downstream processing, bioavailability, and product performance.[1][2] This guide offers troubleshooting strategies and detailed protocols to help you achieve fine, non-agglomerated crystals of this compound.
While extensive literature on this compound is specific, the fundamental principles of crystallization and agglomeration control are well-established and can be effectively applied from studies on analogous lithium salts, such as lithium carbonate.[3][4][5]
Frequently Asked Questions & Troubleshooting Guide
Q1: My this compound is precipitating as large, intractable clumps. What is the primary cause of this agglomeration?
Answer: The primary driver of agglomeration is typically excessive supersaturation . Supersaturation is the thermodynamic driving force for crystallization; it's the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[6] When supersaturation is too high or generated too rapidly, the rate of nucleation (the formation of new crystal nuclei) vastly outpaces the rate of crystal growth. This leads to the formation of a large number of very fine primary particles that are thermodynamically unstable and tend to collide and fuse, forming larger agglomerates.
This phenomenon is often described as a competition between nucleation and growth. Uncontrolled, rapid precipitation favors nucleation, leading to a system where agglomeration is the primary mechanism for particle size increase, rather than the orderly growth of individual crystals. Studies on lithium carbonate have shown that crystal agglomeration often results from the aggregation of precursor particles rather than collisions of well-formed crystals.[4][5]
Q2: How can I control the level of supersaturation to prevent agglomeration?
Answer: Controlling supersaturation is the most critical factor for preventing agglomeration. The goal is to maintain a low, constant level of supersaturation within the metastable zone —a region where spontaneous nucleation is minimized, and existing crystals can grow in an orderly fashion.[7] Here are the key strategies:
-
Slow Reagent Addition: Rapidly mixing your lithium salt solution and tartaric acid solution will create localized zones of very high supersaturation, triggering massive nucleation and subsequent agglomeration. A slow, controlled addition rate using a syringe pump or a dropping funnel is essential. For lithium carbonate, a slower feeding rate of the carbonate solution was found to produce more uniform particles.[5]
-
Temperature Control: The solubility of most salts, including likely lithium tartrate, is dependent on temperature.[8][9] Running the precipitation at a temperature where solubility is slightly higher can help moderate the supersaturation level. Conversely, for salts like lithium carbonate whose solubility decreases with increasing temperature, raising the temperature can increase the driving force for precipitation.[6][10][11] It is crucial to determine the solubility curve of this compound in your specific solvent system to leverage temperature control effectively.
-
Use of Seeding: Introducing a small quantity of pre-formed, high-quality seed crystals provides a surface for crystal growth to occur. This encourages the solute to deposit onto the existing seeds rather than forming new nuclei, effectively channeling the supersaturation into growth instead of nucleation.
-
Preparation: Prepare separate, clear solutions of your lithium source (e.g., lithium hydroxide) and tartaric acid. Ensure both are fully dissolved and filtered to remove any particulate matter.
-
Setup: Place the tartaric acid solution in a jacketed reaction vessel equipped with an overhead stirrer and a temperature probe.
-
Temperature Stabilization: Bring the solution to the desired reaction temperature and allow it to stabilize.
-
Controlled Addition: Using a calibrated syringe pump, add the lithium solution to the stirred tartaric acid solution at a slow, predetermined rate (e.g., 0.5 - 2.5 mL/min).[3]
-
Monitoring: Monitor the solution for the first signs of turbidity, indicating the onset of nucleation. In-line tools like a Particle Track (based on Focused Beam Reflectance Measurement, FBRM) can provide real-time data on particle size and count.[12]
-
Aging: Once the addition is complete, allow the resulting slurry to stir at the reaction temperature for a defined "aging" period (e.g., 1-2 hours). This allows for Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, leading to a more uniform size distribution.
Q3: What is the role of agitation, and how does stirring speed affect agglomeration?
Answer: Agitation plays a dual role in crystallization. Proper mixing is crucial for maintaining a homogeneous distribution of supersaturation throughout the vessel, preventing the localized high-supersaturation zones that lead to agglomeration.[8]
Furthermore, the shear forces generated by the impeller can influence agglomeration.
-
Low Agitation: Insufficient mixing leads to poor distribution of reactants and temperature, creating pockets of high supersaturation and promoting agglomeration.
-
High Agitation: Increasing the stirring speed enhances mass transfer and can introduce sufficient shear force to break up loosely-formed agglomerates (de-agglomeration).[4] Studies on lithium carbonate precipitation have demonstrated that as the stirring rate increases (e.g., from 200 to 800 rpm), the average particle size of the aggregates decreases significantly.[7][13]
However, excessively high shear can also lead to crystal attrition (breakage), which can generate secondary nuclei and potentially broaden the particle size distribution. The optimal agitation speed is therefore a balance between ensuring homogeneity, promoting de-agglomeration, and avoiding attrition.
This table is adapted from principles observed in lithium carbonate crystallization, which are broadly applicable.
| Parameter | Low Setting Effect | High Setting Effect | Rationale |
| Stirring Speed | Larger agglomerates | Smaller, more uniform particles | High shear breaks up agglomerates and ensures uniform supersaturation.[7][13] |
| Temperature | Varies with solubility curve | Varies with solubility curve | Affects solubility and thus the level of supersaturation.[11] |
| Reagent Feed Rate | Larger, less uniform particles | Smaller particles | A faster feed rate increases supersaturation, leading to rapid nucleation.[5] |
Q4: Can I use additives to prevent particles from sticking together?
Answer: Yes, the use of additives, often called "crystal habit modifiers," is a powerful technique. These are typically polymers or surfactants that adsorb onto specific faces of the growing crystals. This adsorption can inhibit growth on those faces, altering the crystal's shape (habit) and, more importantly, can sterically or electrostatically hinder particles from coming close enough to agglomerate.[7]
For example, in lithium carbonate crystallization, additives like polyacrylic acid (PAA), polyethylene glycol (PEG), and sodium dodecyl sulfate (SDS) have been shown to modify crystal size and shape.[7] While the ideal additive for lithium tartrate must be determined experimentally, common starting points include:
-
Polymeric Stabilizers: Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP), Polyacrylic acid (PAA).
-
Surfactants: Sodium dodecyl sulfate (SDS), Cetyltrimethylammonium bromide (CTAB).
The choice and concentration of the additive are critical and must be optimized for your specific system, as they can sometimes be incorporated as impurities into the final product.
Q5: I've heard about using ultrasound. How does sonocrystallization help prevent agglomeration?
Answer: Sonocrystallization, the application of high-frequency ultrasound during precipitation, is a highly effective method for controlling particle size and preventing agglomeration.[11][14] The primary mechanism is acoustic cavitation : the formation, growth, and implosion of microscopic bubbles in the liquid.
The implosion of these bubbles generates several effects:
-
Intense Micro-mixing: Creates powerful micro-jets and shockwaves that provide extremely efficient mixing at a local level, eliminating supersaturation gradients.
-
De-agglomeration: The shockwaves provide the mechanical energy to break apart existing agglomerates into their primary constituent crystals.[4]
-
Controlled Nucleation: Ultrasound can induce nucleation at a lower level of supersaturation, leading to a more controlled and uniform initial particle population.
Studies have shown that ultrasound-assisted precipitation yields non-agglomerated particles compared to conventional stirring, which often results in larger, agglomerated morphologies.[11][14]
The diagram below outlines the general workflow for setting up a sonocrystallization experiment.
Caption: Workflow for sonocrystallization experiment.
Understanding the Mechanism: Agglomeration vs. Controlled Growth
To effectively troubleshoot, it is helpful to visualize the competing pathways of crystal formation. The ideal process favors direct, orderly growth on existing nuclei or seeds, while the problematic process is dominated by aggregation of primary particles.
Caption: Competing pathways of crystallization.
References
-
Swenson Technology. (n.d.). Lithium Refining Using Crystallization. Retrieved from [Link]
-
Condorchem Enviro Solutions. (n.d.). Evaporators and crystallizers for lithium extraction and refining. Retrieved from [Link]
-
Zhang, J., et al. (2022). Nitrate additives for lithium batteries: Mechanisms, applications, and prospects. eScience. Retrieved from [Link]
-
Gu, K., et al. (2024). The Factors Influencing Lithium Carbonate Crystallization in Spent Lithium-Ion Battery Leachate. MDPI. Retrieved from [Link]
-
Taborga, L., et al. (2018). Effect of Additives on Size and Shape of Lithium Carbonate Crystals. ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2021). Enhancing continuous reactive crystallization of lithium carbonate in multistage mixed suspension mixed product removal crystallizers with pulsed ultrasound. National Institutes of Health (NIH). Retrieved from [Link]
-
Yang, J., et al. (2019). Crystallization of Lithium Carbonate from Aqueous Solution: New Insights into Crystal Agglomeration. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2023). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. ACS Publications. Retrieved from [Link]
-
Zheng, M., et al. (2007). Solubility and supersaturation of lithium carbonate in Zabuye Salt Lake Brine, Tibet. Utah State University. Retrieved from [Link]
-
Chen, P.-C., et al. (2022). Crystallization Kinetics of Lithium Carbonate in a Continuous Stirred-Tank Crystallizer. MDPI. Retrieved from [Link]
-
Son, H., et al. (2024). Controlled Particle Size Distribution in Ultrasound-Assisted Lithium Carbonate Precipitation. National Institutes of Health (NIH). Retrieved from [Link]
-
Han, B., et al. (2019). Lithium carbonate precipitation by homogeneous and heterogeneous reactive crystallization. ResearchGate. Retrieved from [Link]
-
Zhang, J., et al. (2021). Nitrate additives for lithium batteries: Mechanisms, applications, and prospects. eScience. Retrieved from [Link]
-
Kim, H., et al. (2024). Effect of Sulfate and Carbonate Ions on Lithium Carbonate Precipitation from a Low Concentration Lithium Containing Solution. ResearchGate. Retrieved from [Link]
-
AZoM. (2024). Unlocking Battery Potential: The Critical Role of Particle Size and Shape in Lithium-Ion Technology. Retrieved from [Link]
-
Patsnap. (n.d.). How to Optimize Water Solubility of Lithium Acetate Crystals. Retrieved from [Link]
-
Zhang, L., et al. (2023). Solubility and Thermodynamics of Lithium Carbonate in Its Precipitation Mother Liquors. MDPI. Retrieved from [Link]
- Rock Tech Lithium Inc. (2022). Process for the production of lithium hydroxide. Google Patents.
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Jafari, M., et al. (2023). Process analysis and study of factors affecting the lithium carbonate crystallization from sulfate media during lithium extraction. ResearchGate. Retrieved from [Link]
-
Patsnap. (n.d.). How to Control Lithium Nitrate Nucleation Rate During Crystallization. Retrieved from [Link]
-
Witt, M., et al. (2022). Optimizing the Microstructure and Processing Parameters for Lithium-Ion Battery Cathodes. Advanced Science News. Retrieved from [Link]
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stability issues of lithium tartrate monohydrate in electrolyte solutions
Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of Lithium Tartrate Monohydrate in Electrolyte Solutions
Introduction
This compound is a lithium salt of tartaric acid that finds applications in diverse scientific fields, from chiral separations to materials science. Its stability in solution is paramount for reproducible experimental outcomes. However, the term "electrolyte solution" encompasses a broad range of systems, from the non-aqueous, highly reactive environments in lithium-ion batteries to the controlled aqueous solutions used in pharmaceutical and biological research. The stability challenges of this compound are fundamentally different in these contexts.
This technical support guide provides a comprehensive overview of the potential stability issues, troubleshooting protocols, and analytical methods for researchers working with this compound. We will address the distinct challenges posed by both non-aqueous (organic) and aqueous electrolyte systems.
Section 1: Stability in Non-Aqueous (Organic) Electrolytes for Electrochemical Applications
The use of this compound in non-aqueous electrolytes, such as those in lithium-ion batteries, is not standard. Standard electrolytes typically consist of a lithium salt like lithium hexafluorophosphate (LiPF₆) dissolved in a mixture of organic carbonate solvents.[1][2] Introducing a hydrated salt with reactive functional groups like lithium tartrate presents significant stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary instability mechanisms of this compound in a typical lithium-ion battery electrolyte?
A1: The instability of this compound in standard organic electrolytes (e.g., 1M LiPF₆ in ethylene carbonate/dimethyl carbonate) stems from three main sources:
-
Presence of Water: The "monohydrate" form contains water molecules. Water readily reacts with the LiPF₆ salt, leading to its decomposition. This hydrolysis reaction produces highly corrosive hydrofluoric acid (HF) and phosphorus pentafluoride (PF₅).[3][4] These byproducts aggressively attack both electrode materials and the electrolyte solvents, leading to rapid cell degradation.
-
Reactive Functional Groups: The tartrate anion possesses hydroxyl (–OH) and carboxylate (–COO⁻) groups. These groups are nucleophilic and can react with electrolyte components. For instance, the hydroxyl groups can attack PF₅ (a product of LiPF₆ decomposition) or participate in transesterification reactions with the carbonate solvents.[3]
-
Low Solubility: The solubility of highly polar, salt-like organic molecules such as lithium tartrate is often limited in the less polar organic solvents used in batteries.[5][6][7] Poor solubility can lead to inhomogeneous ion distribution and poor electrochemical performance.
Q2: My electrochemical cell containing lithium tartrate shows rapid performance decline and gas generation. What is happening?
A2: This is a classic sign of severe electrolyte decomposition. The gas is likely a mixture of CO₂, hydrogen, and volatile organic compounds. The underlying causes are:
-
Reaction with LiPF₆: The water from the monohydrate reacts with LiPF₆, generating acidic species that catalyze the breakdown of the carbonate solvents, releasing CO₂.[8]
-
Solvent Decomposition: The reactive tartrate anion can directly trigger the ring-opening polymerization of cyclic carbonates like ethylene carbonate (EC), a common degradation pathway that increases viscosity and impedance.[9][10]
-
Hydrogen Gas (H₂): The generation of HF from water contamination can lead to reactions that produce H₂ gas, creating a serious safety hazard due to cell pressurization.
Troubleshooting Guide: Electrochemical Cell Instability
| Observed Issue | Potential Root Cause | Recommended Action |
| Rapid capacity fade | SEI layer disruption; consumption of active lithium due to side reactions. | Use anhydrous lithium tartrate if possible. Pre-dry all cell components and solvents rigorously. |
| Increase in cell impedance | Formation of resistive decomposition products (e.g., polymers, insoluble LiF).[3] | Characterize the electrolyte post-cycling using techniques like FTIR or GC-MS to identify degradation products. |
| Cell swelling/gas generation | Hydrolysis of LiPF₆ and subsequent solvent decomposition. | Operate in an inert, low-moisture environment (glovebox). Quantify water content in the electrolyte before use. |
| Voltage instability | Incomplete dissolution of lithium tartrate; continuous side reactions at the electrode-electrolyte interface. | Verify the solubility of lithium tartrate in the chosen solvent system before cell assembly. |
Workflow for Assessing Stability
This workflow provides a systematic approach to evaluating the chemical compatibility of this compound with a non-aqueous electrolyte.
Section 3: Recommended Analytical Techniques for Stability Assessment
To properly troubleshoot stability issues, a suite of analytical techniques can be employed to identify contaminants, degradation products, and changes in chemical structure. [10][11][12][13]
| Technique | Information Provided | Primary Application Context |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile organic compounds. Excellent for detecting solvent decomposition products. [11] | Non-Aqueous (Organic) |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Detects changes in chemical functional groups. Can show the disappearance of tartrate's –OH groups or the formation of new species. [11] | Both |
| Ion Chromatography (IC) | Measures the concentration of anions (e.g., tartrate, fluoride, phosphate). Useful for tracking the consumption of tartrate or the decomposition of LiPF₆. [13][14] | Both |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules in solution. Can definitively identify degradation products. [15] | Non-Aqueous (Organic) |
| Thermogravimetric Analysis (TGA) | Measures changes in mass with temperature. Can determine the thermal stability of the salt and electrolyte mixtures. [3][11][16] | Non-Aqueous (Organic) |
| Differential Scanning Calorimetry (DSC) | Measures heat flow during thermal transitions. Can detect exothermic decomposition reactions, providing critical safety information. [3][17][18] | Non-Aqueous (Organic) |
| Karl Fischer Titration | Accurately quantifies trace amounts of water in the electrolyte, which is a key indicator of potential instability. | Non-Aqueous (Organic) |
| pH Measurement & Plating | Simple pH measurement can indicate contamination. Plating on agar can confirm microbial growth. | Aqueous |
References
- A Detailed Investigation of the Thermal Reactions of LiPF6 Solution in Organic Carbonates Using ARC and DSC. Journal of The Electrochemical Society.
- Clarification of Decomposition Pathways in a State-of-the-Art Lithium Ion Battery Electrolyte through 13C-Labeling of Electrolyte Components. PMC - PubMed Central.
- Lithium Ion Battery Analysis Guide. PE Polska.
- Analytical determination techniques for lithium – A review. R Discovery - Researcher.Life.
- Lithium-Ion Battery Production: The Analytical Techniques Used. Thermo Fisher Scientific.
- Understanding the degradation processes of the electrolyte of lithium ion batteries by chromatographic analysis. Bulgarian Chemical Communications.
- Analysis of Main Components of Lithium Salts in Lithium-Ion Battery Electrolytes Using Ion Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry. Agilent.
- LiPF6-mediated degradation mechanisms of carbonate solvents under... ResearchGate.
- Solubility of lithium salts in organic solvents. PubMed.
- Thermal Stability of Lithium Ion Battery Electrolyte. NETZSCH Analyzing & Testing.
- Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents. ResearchGate.
- Towards understanding of electrolyte degradation in lithium-mediated non-aqueous electrochemical ammonia synthesis with gas chromatography-mass spectrometry. RSC Publishing.
- Best Electrolyte Materials for High-Performance Lithium Batteries. Patsnap Eureka.
- Electrochemical Study on Mixture of 1M LiPF6 and Carbonate Solvents as an Electrolyte in Graphite/ Lithium and Graphene. International Journal of Electrochemical Science.
- Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. ChemRxiv.
- Computational Study on the Solubility of Lithium Salts Formed on Lithium Ion Battery Negative Electrode in Organic Solvents. ResearchGate.
- Autocatalytic reaction mechanism for the degradation of LiPF 6 in carbonate solvents. ResearchGate.
- A Better Life with Batteries - Key Properties That Qualify Electrolytes to Serve as Lithium-Ion Pathways: Lithium Salts, Solvents, and Additives. Samsung SDI.
- Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. PMC - NIH.
- Thermal Stability of Lithium Ion Battery Electrolyte. NETZSCH Analyzing & Testing.
- Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. ResearchGate.
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Controlling Polymorphism in Lithium Tartrate Monohydrate Crystallization
Welcome to the technical support center for controlling polymorphism in the crystallization of lithium tartrate monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the crystallization of this compound. This resource will equip you with the foundational knowledge and practical strategies to achieve consistent and reproducible polymorphic outcomes in your experiments.
Introduction to Polymorphism in Lithium Tartrate
Lithium tartrate, like many pharmaceutical compounds, can exist in multiple crystalline forms, a phenomenon known as polymorphism. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This can lead to variations in critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. For this compound, controlling which polymorph is formed during crystallization is crucial for ensuring product consistency and performance.
The crystallization of lithium tartrate is influenced by a delicate interplay of thermodynamic and kinetic factors.[1] Different polymorphs can be either thermodynamically stable (lowest energy form) or kinetically favored (fastest forming form) under specific experimental conditions. Understanding how to manipulate these factors is key to selective crystallization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the crystallization of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: I obtained a mixture of different crystal forms. How can I isolate a single polymorph?
A1: The formation of mixed polymorphs is a common issue arising from competing nucleation and growth of different crystal forms. To obtain a single polymorph, you need to control the crystallization conditions to favor the formation of the desired form.
-
Underlying Cause: Different polymorphs have different solubility profiles and nucleation kinetics. If the conditions for the formation of multiple polymorphs overlap, you will likely get a mixture.
-
Solution:
-
Seeding: The most effective method to obtain a specific polymorph is to seed the supersaturated solution with crystals of the desired form. This provides a template for crystal growth and bypasses the stochastic nature of primary nucleation.
-
Solvent Composition: The ratio of solvents, such as in water-ethanol mixtures, can significantly influence which polymorph crystallizes.[2][3] Systematically vary the solvent ratio to find a composition that exclusively yields the desired polymorph.
-
Supersaturation Control: The level of supersaturation can determine whether a kinetic or thermodynamic polymorph is favored. High supersaturation often leads to the formation of metastable (kinetic) forms, while lower supersaturation favors the growth of the stable (thermodynamic) form. Control supersaturation by adjusting the cooling rate in cooling crystallization or the anti-solvent addition rate in anti-solvent crystallization.[4]
-
Q2: I am consistently crystallizing a metastable polymorph, but I need the thermodynamically stable form. What should I do?
A2: The formation of a metastable polymorph indicates that it is kinetically favored under your current experimental conditions. To obtain the thermodynamically stable form, you need to adjust the process to favor its nucleation and growth.
-
Underlying Cause: Metastable polymorphs often form faster than their stable counterparts, a phenomenon described by Ostwald's Rule of Stages.
-
Solution:
-
Slurry Crystallization (Solvent-Mediated Transformation): One of the most reliable methods to obtain the stable form is to create a slurry of the metastable polymorph in a suitable solvent.[5] Over time, the metastable form will dissolve and the more stable form will crystallize out until the entire solid phase has transformed. The rate of this transformation depends on the solvent and temperature.[5][6]
-
Lower Supersaturation: As mentioned previously, crystallizing at a lower supersaturation level will favor the formation of the thermodynamically stable polymorph. Try a slower cooling rate or a slower addition of the anti-solvent.
-
Increase Temperature: For enantiotropic systems, the relative stability of polymorphs can change with temperature. If the desired polymorph is more stable at a higher temperature, crystallizing at that temperature will yield the desired form.
-
Q3: My crystals are very small and needle-like, leading to poor filtration and drying. How can I obtain larger, more equant crystals?
A3: Crystal morphology is influenced by factors that affect nucleation and crystal growth rates. Small, needle-like crystals are often the result of rapid nucleation and anisotropic growth.
-
Underlying Cause: High supersaturation can lead to a burst of nucleation, resulting in many small crystals competing for the available solute. Anisotropic growth occurs when the crystal grows faster in one direction.
-
Solution:
-
Reduce Supersaturation: A lower level of supersaturation will reduce the nucleation rate, allowing fewer crystals to grow to a larger size.
-
Controlled Cooling/Anti-solvent Addition: A slow and controlled cooling profile or anti-solvent addition rate will maintain a low level of supersaturation throughout the crystallization process.
-
Agitation: The stirring rate can affect crystal size and shape. In some cases, a lower stirring rate can lead to larger crystals, but this needs to be balanced with the need for good mixing.
-
Solvent Selection: The solvent can influence crystal habit. Experiment with different solvent systems to find one that promotes the desired morphology.
-
Q4: I am seeing a phase transformation of my desired polymorph upon isolation and drying. How can I prevent this?
A4: Polymorphic transformations can occur not only during crystallization but also during downstream processing. This is often due to the removal of a stabilizing solvent or the input of thermal energy.
-
Underlying Cause: The desired polymorph may be a solvate that is only stable in the presence of the solvent. Upon drying, it may convert to a different, more stable anhydrous form. Alternatively, the heat from drying can provide the energy needed for a transformation to a more stable polymorph.
-
Solution:
-
Characterize the Solid Form: Use techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to understand the thermal behavior of your polymorph.[1][7][8] This will help you determine if it is a solvate and at what temperature transformations occur.
-
Gentle Drying Conditions: Dry the crystals at a lower temperature and/or under vacuum to minimize the risk of a thermally induced transformation.
-
Humidity Control: For hydrates, the humidity of the drying and storage environment is critical.
-
Frequently Asked Questions (FAQs)
Q: What are the key process parameters I should focus on to control the polymorphism of this compound?
A: The most critical parameters are:
-
Solvent System: The choice of solvent and its composition (e.g., water-ethanol ratio) is paramount.[2][3]
-
Temperature: Temperature affects solubility, nucleation, and crystal growth rates, and can also determine the relative stability of polymorphs.
-
Supersaturation: The level of supersaturation is a primary driver for nucleation and can be controlled by the cooling rate or the rate of anti-solvent addition.[4]
-
Agitation: The stirring rate influences mass transfer and can affect crystal size and even the polymorphic outcome.
-
Seeding: Introducing seed crystals of the desired polymorph is a powerful way to direct the crystallization process.
Q: Which analytical techniques are essential for characterizing the polymorphs of this compound?
A: A combination of techniques is recommended for unambiguous characterization:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.[1]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and detect any phase transitions that occur upon heating, providing information on the relative stability of polymorphs.[1][7][8]
-
Thermogravimetric Analysis (TGA): TGA is used to determine if a polymorph is a hydrate or solvate by measuring weight loss as a function of temperature.
-
Spectroscopy (FTIR, Raman): Vibrational spectroscopy can also be used to differentiate between polymorphs, as they will have slightly different spectra due to the different molecular environments in the crystal lattice.
Q: How do impurities affect the crystallization of this compound?
A: Impurities can have a significant impact on crystallization by:
-
Inhibiting or Promoting Nucleation: Some impurities can inhibit nucleation, leading to a wider metastable zone width, while others can act as heteronuclei, promoting nucleation.
-
Altering Crystal Morphology: Impurities can adsorb to specific crystal faces, inhibiting growth in that direction and changing the crystal habit.
-
Stabilizing a Metastable Polymorph: In some cases, impurities can be incorporated into the crystal lattice of a metastable form, stabilizing it and preventing its transformation to the stable form.
Experimental Protocols: Starting Points for Polymorph Control
The following protocols are intended as starting points and will likely require optimization for your specific experimental setup and desired outcome.
Protocol 1: Cooling Crystallization for a Thermodynamically Stable Polymorph
-
Dissolution: Dissolve lithium tartrate in a suitable solvent system (e.g., a specific water-ethanol mixture) at an elevated temperature (e.g., 60 °C) to create a saturated or slightly undersaturated solution.
-
Hot Filtration: If any particulate matter is present, perform a hot filtration to remove insoluble impurities.
-
Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 0.1-0.5 °C/min). A slower cooling rate will help maintain a low level of supersaturation.
-
Seeding (Optional but Recommended): Once the solution has cooled into the metastable zone, add a small amount (0.1-1% by weight) of seed crystals of the desired stable polymorph.
-
Maturation: Hold the resulting slurry at the final temperature with gentle agitation for a period of time (e.g., 2-24 hours) to allow for crystal growth and to ensure any metastable forms have transformed.
-
Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under appropriate conditions (e.g., vacuum oven at a temperature below any phase transition).
Protocol 2: Anti-Solvent Crystallization for a Kinetically Favored Polymorph
-
Dissolution: Dissolve lithium tartrate in a "good" solvent in which it is highly soluble.
-
Anti-Solvent Addition: Add an "anti-solvent" (a solvent in which lithium tartrate is poorly soluble) at a controlled rate with vigorous stirring. A faster addition rate will generate a higher level of supersaturation, which may favor the nucleation of a metastable polymorph.[4]
-
Isolation: Immediately after the addition of the anti-solvent is complete, isolate the crystals by filtration. Prompt isolation is important to prevent any potential solvent-mediated transformation to a more stable form.
-
Washing and Drying: Wash the crystals with the anti-solvent and dry under gentle conditions.
Visualizing Polymorphism Control: Workflows and Concepts
Decision-Making Workflow for Troubleshooting Polymorphism
Caption: A decision-making workflow for troubleshooting common polymorphism issues.
Thermodynamic vs. Kinetic Control in Crystallization
Caption: The influence of supersaturation on kinetic vs. thermodynamic control.
Summary of Key Parameters and Their Effects
| Parameter | Effect on Polymorphism | How to Control |
| Solvent System | Can favor the crystallization of a specific polymorph by altering solubility and solute-solvent interactions. | Systematically vary the composition of solvent mixtures (e.g., water:ethanol ratios). |
| Temperature | Affects solubility, nucleation and growth kinetics, and the relative thermodynamic stability of polymorphs. | Control the crystallization temperature and the cooling rate. |
| Supersaturation | High levels favor kinetic polymorphs; low levels favor thermodynamic polymorphs. | Adjust the rate of cooling, anti-solvent addition, or solvent evaporation. |
| Agitation Rate | Influences mass transfer and secondary nucleation, which can affect crystal size and potentially the polymorph. | Use a consistent and controlled stirring rate. |
| Seeding | Directs the crystallization towards the polymorph of the seed crystals. | Add a small quantity of well-characterized seed crystals of the desired polymorph. |
| Impurities | Can inhibit or promote the formation of certain polymorphs and affect crystal habit. | Purify starting materials; identify and quantify impurities. |
References
- Lee, E. H. (2014). A Practical Guide to Pharmaceutical Polymorph Screening & Selection. Asian Journal of Pharmaceutical Sciences, 9(4), 163-175.
- Giri, G., et al. (2017). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Stanford University.
- Rigaku. (n.d.). DSC traces of polymorphs I-IV and the monohydrate.
- Myerson, A. S., et al. (2015). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. Journal of the American Chemical Society, 137(1), 175-183.
- Yeung, H. H.-M., et al. (2010). Structural Diversity and Energetics in Anhydrous Lithium Tartrates: Experimental and Computational Studies of Novel Chiral Polymorphs and Their Racemic and Meso Analogues. Crystal Growth & Design, 10(2), 765-773.
- Yeung, H. H.-M., et al. (2012). Chiral, Racemic, and Meso-Lithium Tartrate Framework Polymorphs: A Detailed Structural Analysis. Crystal Growth & Design, 12(11), 5421-5428.
- Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm, 11(5), 745-753.
- Nagy, Z. K., et al. (2014). Advanced Control of Pharmaceutical Crystallization. IEEE Control Systems Magazine, 34(5), 54-67.
- Yeung, H. H.-M., et al. (2016). Chiral, Racemic, and Meso-Lithium Tartrate Framework Polymorphs: A Detailed Structural Analysis. ACS Figshare.
- Yeung, H. H.-M., et al. (2016). Structural Diversity and Energetics in Anhydrous Lithium Tartrates: Experimental and Computational Studies of Novel Chiral Polymorphs and Their Racemic and Meso Analogues. ACS Figshare.
- Coles, S. J., et al. (2006).
- Wilson, B. P., et al. (2021). Crystallization of Cathode Active Material Precursors from Tartaric Acid Solution. ACS Sustainable Chemistry & Engineering, 9(3), 1345-1354.
- BenchChem. (2025).
- Ye, J., et al. (2023). Nucleation control for the growth of two-dimensional single crystals. Journal of Semiconductors, 44(11), 111101.
- ResearchGate. (2014).
- Gu, C. H., et al. (2001). Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation. Journal of Pharmaceutical Sciences, 90(11), 1878-1890.
- Rigaku. (2013). Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
- Chen, Y., et al. (2024). Nucleation-promoting and growth-limiting synthesis of disordered rock-salt Li-ion cathode materials.
- Wang, F., et al. (2019). Nucleation and Growth Mechanism of Lithium Metal Electroplating. Journal of the American Chemical Society, 141(44), 17595-17603.
- Du, A., et al. (2025). Regulating Lithium Metal Nucleation and Growth for Dendrite Suppression. Journal of Electrochemistry, 31(11).
- Xin, N., et al. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. UC Berkeley.
- H&M Analytical Services. (2025). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis.
- European Patent Office. (2021).
- PerkinElmer. (n.d.).
- Wang, J., et al. (2021). Enhancing continuous reactive crystallization of lithium carbonate in multistage mixed suspension mixed product removal crystallizers with pulsed ultrasound. Chemical Engineering Journal, 426, 131845.
- Wikipedia. (n.d.). Lithium hydroxide.
- Furukawa, T., et al. (2018). Dissolution behavior of lithium compounds in ethanol.
- Yanming. (n.d.).
- Parvathiraja, C., et al. (2023). Recovery of High-Purity Lithium Hydroxide Monohydrate from Lithium-Rich Leachate by Anti-Solvent Crystallization: Process Optimization and Impurity Incorporation Mechanisms. Minerals, 13(10), 1279.
- Ebner. (n.d.).
- Furukawa, T., et al. (2018). Dissolution behavior of lithium compounds in ethanol.
- Sigma-Aldrich. (n.d.).
- Rychkov, V. N., et al. (2012). Influence of pH on distribution coefficients of lithium and impurity elements in sorption. Russian Journal of Applied Chemistry, 85(8), 1215-1220.
- Blagden, N., & de Matas, M. (2004). Crystallization of polymorphs: the effect of solvent. CrystEngComm, 6(113), 693-703.
- Moreno, M. A., et al. (2022). Solvent-Mediated Polymorphic Transformations in Molten Polymers: The Account of Acetaminophen. Crystal Growth & Design, 22(11), 6619-6628.
- Apelblat, A., & Manzurola, E. (2001). Behavior of LiOH·H2O crystals obtained by evaporation and by drowning out. Crystal Research and Technology, 36(11), 1257-1265.
- Zhao, X., et al. (2015). Impact of pH on Morphology and Electrochemical Performance of LiFePO4 as Cathode for Lithium-ion Batteries.
- Kim, J. H., et al. (2015). Solvent-Mediated Polymorphic Transformation of α-Taltirelin by Seeded Crystallization. Industrial & Engineering Chemistry Research, 54(16), 4443-4448.
- Gandon, E., et al. (2022). Influence of Polymorphism on the Electrochemical Behavior of Dilithium (2,3-Dilithium-oxy)-terephthalate vs. Li.
- ResearchGate. (2023). Effects of pH on Lithium adsorption.
- Schweidler, S., et al. (2023). Impact of Sulfate Adsorption on Particle Morphology during the Precipitation of Ni-Rich Hydroxide Precursors for Li-Ion Battery Cathode Active Materials. ACS Applied Materials & Interfaces, 15(48), 56061-56073.
- De Feyter, S., et al. (2025). Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels. Lirias.
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- 4. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent-Mediated Polymorphic Transformations in Molten Polymers: The Account of Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.rigaku.com [resources.rigaku.com]
Technical Support Center: Synthesis of Anhydrous Lithium Tartrate
Welcome to the Technical Support Center for the synthesis of anhydrous lithium tartrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful synthesis of high-purity, anhydrous lithium tartrate with minimal water content.
Introduction
Anhydrous lithium tartrate is a critical reagent in various pharmaceutical and chemical applications where the presence of water can interfere with subsequent reactions or compromise product stability. Achieving a truly anhydrous state requires careful control over the synthesis of the hydrated precursor, followed by a precise dehydration process. This guide provides a comprehensive overview of the entire workflow, from synthesis to characterization, with a strong emphasis on practical troubleshooting and the scientific principles behind each step.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for anhydrous lithium tartrate?
A1: The most common and convenient precursor is lithium tartrate monohydrate. This hydrated salt is typically synthesized via an aqueous reaction between a lithium source (lithium hydroxide or lithium carbonate) and tartaric acid. The monohydrate is then isolated and subjected to a controlled dehydration process to yield the anhydrous form.
Q2: Why is minimizing water content so critical?
A2: Water can act as an undesirable reactant or catalyst in many sensitive organic reactions, leading to by-product formation and reduced yields. In pharmaceutical applications, excess water can affect the stability, dissolution rate, and bioavailability of the final drug product.[1] Therefore, stringent control of water content is a critical quality attribute.
Q3: What are the primary challenges in preparing anhydrous lithium tartrate?
A3: The main challenges are:
-
Complete removal of water of crystallization: The dehydration process must be carefully controlled to remove the bound water without causing thermal decomposition of the tartrate anion.
-
Preventing water reabsorption: Anhydrous lithium tartrate is hygroscopic and will readily absorb atmospheric moisture. Proper handling and storage are crucial to maintain its anhydrous state.
-
Avoiding impurities: Common impurities from starting materials, such as sodium, potassium, and other metal ions, can be incorporated into the crystal lattice and are often difficult to remove.
Q4: What analytical techniques are recommended for determining residual water content?
A4: Karl Fischer titration is the gold standard for accurately determining low levels of water in solid samples and is highly specific to water.[2][3] Thermogravimetric analysis (TGA) is also a valuable technique for determining the water of hydration by measuring the mass loss of a sample as it is heated.[4][5][6]
Synthesis and Dehydration Workflow
The overall process for obtaining anhydrous lithium tartrate can be visualized as a two-stage process: the initial synthesis of the hydrated salt followed by its dehydration.
Caption: Workflow for the synthesis of anhydrous lithium tartrate.
Experimental Protocols
Protocol 1: Aqueous Synthesis of this compound
Materials:
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
L-Tartaric acid (C₄H₆O₆)
-
Deionized water
Procedure:
-
Prepare Tartaric Acid Solution: In a beaker, dissolve a specific molar amount of L-tartaric acid in deionized water with gentle heating and stirring until fully dissolved.
-
Prepare Lithium Hydroxide Solution: In a separate beaker, dissolve a stoichiometric equivalent of lithium hydroxide monohydrate in deionized water.
-
Reaction: Slowly add the lithium hydroxide solution to the tartaric acid solution with continuous stirring. Monitor the pH of the solution. The reaction is exothermic.
-
Crystallization: Once the addition is complete, allow the solution to cool to room temperature, and then place it in an ice bath to promote crystallization.
-
Isolation: Collect the precipitated this compound crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Preliminary Drying: Dry the crystals in a desiccator over a suitable desiccant at room temperature.
Protocol 2: Dehydration of this compound
Materials:
-
This compound (from Protocol 1)
-
Vacuum oven
Procedure:
-
Sample Preparation: Place the finely ground this compound in a shallow glass dish to maximize the surface area.
-
Dehydration: Place the dish in a vacuum oven. The dehydration of related tartrate salts often occurs in stages.[1][7] A gradual increase in temperature under vacuum is recommended.
-
Start at a moderate temperature (e.g., 60-80 °C) under vacuum for several hours to remove surface-adsorbed water.
-
Gradually increase the temperature to a higher level (e.g., 120-150 °C) to remove the water of crystallization. The exact temperature should be determined by TGA to avoid decomposition.
-
-
Monitoring: Continue drying until a constant weight is achieved.
-
Cooling and Storage: Allow the anhydrous lithium tartrate to cool to room temperature under vacuum before transferring it to a desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide) for storage. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and dehydration of lithium tartrate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Product loss during washing. | - Ensure stoichiometric amounts of reactants are used. - Monitor pH to ensure complete neutralization. - Use minimal amounts of ice-cold deionized water for washing. |
| Product Discoloration (Yellowing/Browning) During Dehydration | - Thermal decomposition of the tartrate anion. - Maillard-type reactions if impurities are present.[5] | - Lower the dehydration temperature and extend the drying time. - Use a high vacuum to facilitate water removal at a lower temperature. - Ensure high purity of the starting materials. |
| Incomplete Dehydration (High Residual Water Content) | - Insufficient drying time or temperature. - Inefficient vacuum. - Large particle size of the monohydrate. | - Optimize dehydration parameters using TGA as a guide. - Ensure the vacuum pump is functioning correctly and the oven has a good seal. - Grind the monohydrate to a fine powder before drying to increase surface area. |
| Product is Amorphous Instead of Crystalline | - Dehydration temperature was too high, causing melting or decomposition.[1] - Rapid cooling of the anhydrous product. | - Carefully control the dehydration temperature to stay below the decomposition point. - Allow the anhydrous product to cool slowly under vacuum. |
| Clumping or Caking of Anhydrous Product | - Reabsorption of atmospheric moisture due to hygroscopicity. | - Handle the anhydrous product in a low-humidity environment (e.g., a glove box). - Store the product in a tightly sealed container inside a desiccator with a high-performance desiccant. |
| Inconsistent Batch Purity | - Variation in the purity of starting materials. - Inconsistent control of reaction parameters (pH, temperature). - Inefficient removal of soluble impurities during washing. | - Use high-purity starting materials. - Implement strict process controls for pH and temperature. - Ensure thorough but efficient washing of the hydrated crystals. |
Characterization of Water Content
A multi-technique approach is recommended for the comprehensive characterization of water content.
| Technique | Principle | Application | Key Considerations |
| Karl Fischer Titration | Titration with a reagent that reacts stoichiometrically with water. | Accurate quantification of low levels of residual water. | Highly specific to water; coulometric Karl Fischer is suitable for very low water content.[2][3] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Determines the amount of water of crystallization and the thermal stability of the compound. | Can distinguish between surface-adsorbed and bound water.[4][5] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as it is heated or cooled. | Can be used in conjunction with TGA to identify phase transitions associated with dehydration. | Provides information on the energetics of the dehydration process. |
Logical Troubleshooting Flowchart
For a systematic approach to troubleshooting, the following decision tree can be used:
Sources
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- 2. nwpa.us [nwpa.us]
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- 6. The role of vacuum drying in battery manufacturing: From precursors to cell assembly [cleanroomtechnology.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
side reaction products in the synthesis of lithium tartrate
Welcome to the technical support resource for the synthesis of lithium tartrate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or developing protocols involving lithium tartrate. Here, we address common challenges, provide in-depth troubleshooting guides, and explain the chemical principles behind the formation of side products to ensure the integrity and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing lithium tartrate?
The most prevalent and straightforward method is the acid-base neutralization reaction between L-tartaric acid and a high-purity lithium base. The two most common lithium sources are lithium hydroxide (LiOH) and lithium carbonate (Li₂CO₃).[1][2]
-
Using Lithium Hydroxide: C₄H₆O₆ (Tartaric Acid) + 2 LiOH → C₄H₄Li₂O₆ (Lithium Tartrate) + 2 H₂O This reaction is often preferred as the only byproduct is water, simplifying purification.
-
Using Lithium Carbonate: C₄H₆O₆ (Tartaric Acid) + Li₂CO₃ → C₄H₄Li₂O₆ (Lithium Tartrate) + H₂O + CO₂↑ This route is also effective, but care must be taken to ensure the complete removal of carbon dioxide gas, as its dissolution can affect the pH and potentially lead to bicarbonate impurities.[3]
Q2: What are the primary side products I should be aware of during synthesis?
The formation of side products is typically linked to reaction conditions and the purity of starting materials. The main categories of impurities are:
-
Thermal Decomposition Products of Tartaric Acid: Tartaric acid is thermally sensitive. Heating above its melting point (approx. 170°C) can cause decomposition into a variety of byproducts, including pyruvic acid, acetic acid, and polymeric tar-like substances.[4][5][6]
-
Unreacted Starting Materials: Incomplete reactions can leave residual tartaric acid or lithium hydroxide/carbonate in the final product.
-
Metallic Impurities: The purity of the lithium source is critical. Technical-grade lithium salts can contain significant levels of other metal ions like sodium, potassium, calcium, and magnesium.[7][8] These can co-precipitate as their respective tartrate salts.
-
Tartaric Acid Dehydration Products: Under certain heating conditions, tartaric acid can undergo intramolecular dehydration to form lactide-like compounds.[4]
Q3: How critical is temperature control during the reaction?
Temperature control is arguably the most critical parameter in preventing side product formation.
-
Below 100°C: Ideal for the reaction itself. It provides sufficient energy for the acid-base reaction to proceed efficiently without inducing significant degradation of the tartaric acid.
-
Above 150°C: Risk of decomposition increases. As the temperature approaches the melting point of tartaric acid (~170°C), dehydration and decarboxylation pathways become significant, leading to a complex mixture of impurities and a discolored (yellow to brown) product.[4][5]
The diagram below illustrates the critical divergence between the desired synthesis pathway and the side-reaction pathway induced by excessive heat.
Caption: Reaction pathways for lithium tartrate synthesis.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiment.
Problem 1: My final product is yellow or brown instead of a white crystalline powder.
-
Primary Cause: This discoloration is a classic indicator of thermal decomposition of tartaric acid.[4] The formation of pyruvic acid and its subsequent polymerization creates colored, often tarry, impurities.
-
Troubleshooting Protocol:
-
Verify Reaction Temperature: Ensure your reaction vessel's internal temperature does not exceed 100°C. Use a calibrated thermometer placed directly in the reaction mixture. Do not rely solely on the hot plate's dial setting.
-
Control Exothermic Reaction: The neutralization reaction is exothermic. Add the lithium base to the tartaric acid solution slowly and in portions to prevent a rapid temperature spike. Using an ice bath to modulate the temperature can be beneficial.
-
Purification via Activated Carbon:
-
Dissolve the impure lithium tartrate in a minimum amount of hot deionized water.
-
Add a small amount (typically 1-2% w/w) of activated carbon to the solution.
-
Stir the mixture at 60-70°C for 15-30 minutes. The activated carbon will adsorb the colored polymeric impurities.
-
Perform a hot filtration through a celite pad to remove the carbon.
-
Allow the clear filtrate to cool slowly for recrystallization.
-
-
Problem 2: The yield of my reaction is significantly lower than expected.
-
Potential Causes:
-
Incomplete reaction due to incorrect stoichiometry or insufficient reaction time.
-
Loss of product during filtration and washing steps due to the solubility of lithium tartrate in water.
-
Decomposition of the starting material (tartaric acid) as described in Problem 1.
-
-
Troubleshooting Workflow: The following decision tree can guide your investigation.
Caption: Troubleshooting workflow for low yield of lithium tartrate.
Problem 3: Analytical results (ICP-OES, NMR) show unexpected signals.
-
Primary Cause: Contamination from starting materials or side reactions.
-
Data Interpretation and Solutions:
| Analytical Technique | Observation | Probable Cause | Recommended Action |
| ICP-OES | Signals for Na, K, Ca, Mg, Fe detected above acceptable limits.[8] | Impure lithium carbonate or lithium hydroxide source.[7][9] | Source a higher purity grade (e.g., battery grade, >99.5%) of the lithium starting material.[10] |
| ¹H NMR (in D₂O) | Small, sharp peaks in the 1.5-2.5 ppm range. | Acetic acid or other small organic acid byproducts from thermal decomposition. | Follow the purification protocol for discoloration (Problem 1). Re-run the reaction with stricter temperature control. |
| FT-IR | Broad O-H stretch, but weak or shifted carboxylate peaks. | Incomplete reaction, leaving free tartaric acid. | Ensure the reaction goes to completion by monitoring the pH until it is neutral (~7.0). |
| Elemental Analysis | Carbon percentage is higher than the theoretical value for C₄H₄Li₂O₆. | Presence of carbon-rich decomposition (tarry) products. | Purify the product using activated carbon and recrystallization. |
Experimental Protocol: High-Purity Recrystallization
This protocol is designed to remove both colored impurities and trace levels of unreacted starting materials.
Objective: To purify crude lithium tartrate to >99% purity.
Materials:
-
Crude lithium tartrate
-
Deionized water
-
Ethanol (200 proof), chilled to <0°C
-
Activated carbon (decolorizing grade)
-
Celite 545 (or equivalent filter aid)
-
Büchner funnel, filter flask, and filter paper
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, add the crude lithium tartrate. Add a minimal volume of deionized water (start with a ratio of ~5 mL per 1 g of crude product).
-
Heating: Gently heat the mixture on a stirrer hot plate to 70-80°C to fully dissolve the solid. Do not boil.
-
Decolorization (if needed): If the solution is colored, remove it from the heat and add activated carbon (approx. 1% of the crude product's weight). Stir for 20 minutes.
-
Hot Filtration: Prepare a Büchner funnel with a layer of celite over the filter paper. Pre-heat the funnel by pouring hot deionized water through it. Discard the water. Filter the hot lithium tartrate solution quickly to remove the activated carbon and other insoluble impurities. A clear, colorless filtrate should be obtained.
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 1-2 hours. White, needle-like crystals should form.
-
Isolation: Collect the crystals by vacuum filtration using a clean Büchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of ice-cold ethanol. This removes residual water and any highly soluble impurities without significantly dissolving the product.
-
Drying: Dry the purified crystals in a vacuum oven at 60-80°C to a constant weight.
References
-
Chattaway, D., & Ray, F. E. (1921). The Decomposition of Tartaric Acid by Heat. Journal of the Chemical Society, Transactions, 119, 34-39. [Link]
-
AIP Publishing. (2019). Chemical nature and thermal decomposition behavior of tartaric acid multilayers on rutile TiO 2 (110). AIP Publishing. [Link]
-
Patsnap Eureka. (2024). How to Assess Tartaric Acid Stability in Heat Exposure. Patsnap. [Link]
-
Multidisciplinary Digital Publishing Institute. (2022). Perspectives and Limitations of Tartaric Acid Diamides as Phase Change Materials for Sustainable Heat Applications. Polymers. [Link]
-
ChemBK. (2024). LITHIUM TARTRATE. ChemBK. [Link]
-
National Center for Biotechnology Information. (n.d.). Lithium tartrate. PubChem. [Link]
- Google Patents. (n.d.). US9382126B2 - Processes for preparing lithium carbonate.
-
Pearson. (n.d.). Carbonic acid occurs in carbonated beverages. When allowed to react with lithium hydroxide, it produces lithium carbonate. Brown 14th Edition Ch 2 Problem 110. [Link]
-
AZoM. (2021). Impurities in Lithium Materials. AZoM. [Link]
-
ACS Publications. (2024). Analysis of Trace Impurities in Lithium Carbonate. ACS Omega. [Link]
-
Analytik Jena. (n.d.). Analysis of Lithium Carbonate for Lithium-Ion Battery Applications. Analytik Jena. [Link]
-
CNKI. (n.d.). Crystallization process optimization for preparation of lithium carbonate. CNKI. [Link]
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- 3. US9382126B2 - Processes for preparing lithium carbonate - Google Patents [patents.google.com]
- 4. II.—The decomposition of tartaric acid by heat - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. How to Assess Tartaric Acid Stability in Heat Exposure [eureka.patsnap.com]
- 6. Perspectives and Limitations of Tartaric Acid Diamides as Phase Change Materials for Sustainable Heat Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. analytik-jena.com [analytik-jena.com]
Technical Support Center: Optimizing the Diffraction Quality of Lithium Tartrate Monohydrate Crystals
Welcome to the technical support center for the crystallization of lithium tartrate monohydrate. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to grow high-quality single crystals suitable for X-ray diffraction analysis. Achieving a well-diffracting crystal is often the rate-limiting step in structure determination. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process. The methodologies described herein are grounded in established crystallographic principles to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the quality of this compound crystals?
The quality of any crystal, including this compound, is primarily governed by a delicate balance of thermodynamic and kinetic factors. The most critical parameters to control are:
-
Purity of the Starting Material: Impurities can inhibit crystal growth, introduce defects into the crystal lattice, or even co-crystallize, leading to poor diffraction.[1][2][3] It is recommended to use lithium tartrate with the highest possible purity (>95%).[1]
-
Solvent Selection: The choice of solvent is paramount. A suitable solvent should provide moderate solubility for lithium tartrate.[4] If the compound is too soluble, it may lead to the formation of oils or very small crystals.[5]
-
Supersaturation Rate: Crystallization occurs from a supersaturated solution. The rate at which supersaturation is achieved dictates the number of nucleation events and the subsequent crystal growth rate. A slow approach to supersaturation is generally preferred for growing larger, higher-quality crystals.[3][6]
-
Temperature: Temperature directly affects the solubility of lithium tartrate and the rate of solvent evaporation. Stable temperature conditions are crucial to prevent rapid changes in supersaturation.[3][6]
-
Mechanical Stability: Vibrations and mechanical disturbances can induce excessive nucleation, resulting in a large number of small crystals instead of a few large ones.[4][7][8]
Q2: Which crystallization methods are most effective for this compound?
For small, water-soluble molecules like this compound, several common techniques are effective:
-
Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a near-saturated solution, gradually increasing the concentration and leading to crystallization.[5][7][9]
-
Vapor Diffusion: This technique involves dissolving the lithium tartrate in a "good" solvent and placing it in a sealed container with a "bad" solvent (a precipitant) in which the compound is insoluble. The vapor of the bad solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[5][9][10] This method is gentle and allows for fine control over the rate of supersaturation.[10]
-
Slow Cooling: If the solubility of lithium tartrate is significantly temperature-dependent, a saturated solution can be prepared at a higher temperature and then cooled slowly.[6][10] This gradual decrease in temperature reduces solubility and promotes the growth of high-quality crystals.[10]
Q3: My crystals look beautiful to the naked eye, but the diffraction is very poor. Why is this?
The visual quality of a crystal does not always correlate with its diffraction quality.[11] A visually perfect crystal can have significant internal disorder at the molecular level, which is what ultimately determines the diffraction resolution. Common reasons for poor diffraction despite good morphology include:
-
Internal Defects: The crystal lattice may contain dislocations, vacancies, or incorporated impurities that disrupt the long-range order.[12]
-
High Mosaicity: Mosaicity refers to the distribution of crystallite orientations within a single crystal. High mosaicity leads to broadened diffraction spots and lower resolution. This can be caused by rapid growth or mechanical stress.
-
Solvent Content: High solvent content within the crystal lattice can lead to disorder and poor diffraction.[13][14]
-
Twinning: Twinning occurs when two or more crystals are intergrown in a specific, symmetrical orientation. This can complicate data collection and analysis.
Troubleshooting Guide
This section addresses specific problems you may encounter during your crystallization experiments and provides actionable solutions.
Problem 1: No crystals are forming; only clear solution, oil, or amorphous precipitate.
This is a common and often frustrating issue that points to problems with the fundamental crystallization conditions.
Causality Analysis:
-
Sub-saturation: The solution may not have reached the necessary level of supersaturation for nucleation to occur.
-
Excessive Solubility: The chosen solvent may be too good for lithium tartrate, preventing it from precipitating out as a crystalline solid.[5]
-
Inhibition by Impurities: Certain impurities can inhibit nucleation.[2][3]
-
Rapid Supersaturation: If supersaturation is achieved too quickly, the system may favor the formation of an amorphous precipitate or oil over an ordered crystal lattice.[5]
Troubleshooting Protocol:
-
Verify Purity: Ensure the purity of your lithium tartrate. If necessary, consider an additional purification step such as recrystallization.
-
Solvent Screening: If you suspect excessive solubility, experiment with different solvents or solvent mixtures. For this compound, which is water-soluble, you can try adding a miscible co-solvent that reduces its solubility (e.g., ethanol, isopropanol).
-
Increase Concentration: Carefully increase the initial concentration of your solution. If using the slow evaporation method, you can gently warm the solution to dissolve more solute before allowing it to cool and evaporate.
-
Control Evaporation Rate: If using slow evaporation, reduce the rate of solvent removal by using a container with a smaller opening or by covering it with parafilm and punching a few small holes.[7][8][9]
-
Introduce Nucleation Sites (Seeding): If you have previously obtained even a tiny crystal of lithium tartrate, you can use it as a "seed" to induce further crystallization.[3][15][16]
Experimental Workflow for Seeding:
Caption: Workflow for microseed crystallization.
Problem 2: Crystals are very small, needle-like, or form as a powder.
This issue typically indicates that the nucleation rate is too high, leading to the formation of many small crystals rather than the growth of a few large ones.
Causality Analysis:
-
Rapid Supersaturation: The most common cause is achieving supersaturation too quickly.[6]
-
Too Many Nucleation Sites: Dust particles, scratches on the container surface, or mechanical agitation can all act as nucleation sites.[4]
-
High Solute Concentration: A very high initial concentration can lead to rapid and uncontrolled precipitation.[3]
Troubleshooting Protocol:
-
Slow Down the Process:
-
Reduce Nucleation Sites:
-
Optimize Concentration: Experiment with slightly lower initial concentrations of lithium tartrate.
-
Thermal Cycling: A variation of the slow cooling method is thermal cycling, where the temperature is cycled up and down across the saturation point. This can help dissolve smaller, less stable crystals and promote the growth of larger, more stable ones.[10]
Table 1: Impact of Key Parameters on Crystal Size and Quality
| Parameter | To Achieve Larger, Higher-Quality Crystals | Potential Negative Outcome of Incorrect Setting |
| Purity | Use highest purity available (>95%) | Impurities can inhibit growth or cause defects.[2][3] |
| Cooling Rate | Slow and controlled | Rapid cooling leads to small crystals.[6] |
| Evaporation Rate | Slow and steady | Rapid evaporation results in a powder or small needles.[3] |
| Mechanical Agitation | Minimize or eliminate | Vibrations can cause excessive nucleation.[4] |
| Initial Concentration | Moderately saturated | Too high leads to rapid precipitation; too low, no crystals.[3] |
Problem 3: Crystals are twinned, intergrown, or have poor morphology.
This indicates a disruption during the crystal growth phase, where individual crystals either fuse together or their growth is impeded in certain directions.
Causality Analysis:
-
High Supersaturation During Growth: If the level of supersaturation remains too high after nucleation, it can lead to dendritic or otherwise poorly formed crystals.
-
Presence of Specific Impurities: Some impurities can selectively adsorb to certain crystal faces, inhibiting growth in those directions and altering the crystal habit.[2]
-
Contact Between Growing Crystals: If crystals are not physically separated during growth, they can become intergrown.
Troubleshooting Protocol:
-
Refine Supersaturation Control: The goal is to have a period of higher supersaturation to induce nucleation, followed by a period of lower supersaturation to support slow, orderly growth. This is often best achieved with vapor diffusion or very slow cooling methods.
-
Re-evaluate Purity: If you consistently observe a particular undesirable morphology, it could be due to a persistent impurity.
-
Consider Additives: In some cases, the deliberate addition of a small amount of a substance that modifies the crystal habit can be beneficial, although this should be approached with caution as it can also negatively impact diffraction.
-
Physical Separation: If multiple crystals nucleate, it can be beneficial to carefully transfer a few of the best-looking single crystals to a new, slightly undersaturated solution and allow them to grow larger in isolation.
Problem 4: Crystals have been obtained, but diffraction needs improvement.
When you have crystals that diffract but the resolution is not sufficient for your needs, post-crystallization treatments can often improve the internal order of the crystal lattice.[14][17]
Causality Analysis:
-
High Solvent Content and Lattice Disorder: The crystal may have large solvent channels and a loosely packed structure, which contributes to poor diffraction.[13][14]
-
Stress from Cryocooling: The process of flash-cooling the crystal for data collection can introduce stress and disorder if not done properly.
-
Inherent Crystal Packing Issues: Sometimes, the way the molecules pack in the crystal lattice is inherently disordered.
Troubleshooting Protocol:
-
Crystal Dehydration: Controlled dehydration is a powerful technique to improve crystal packing and diffraction resolution.[1][13][14] This can be achieved by:
-
Crystal Annealing: This involves briefly and carefully warming a cryocooled crystal to allow the molecules in the lattice to relax into a more ordered state, and then re-cooling it. This can sometimes be as simple as lifting the crystal out of the cryostream for a few seconds and then re-plunging it.[14][18]
-
Optimize Cryoprotection: Experiment with different cryoprotectants or concentrations to minimize damage during freezing. For a hydrophilic compound like lithium tartrate, glycerol, ethylene glycol, or low molecular weight PEGs are common choices.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting crystal growth.
References
-
Growth and characterization of pure and lithium doped strontium tartrate tetrahydrate crystals by solution–gel technique. Indian Academy of Sciences.[Link]
-
Growing Quality Crystals. MIT Department of Chemistry.[Link]
-
X-ray Crystallography. Chemistry LibreTexts.[Link]
-
Improving diffraction resolution using a new dehydration method. PubMed Central (PMC).[Link]
-
How to grow crystals for X-ray crystallography. International Union of Crystallography (IUCr).[Link]
-
Guide for crystallization. Unknown Source.[Link]
-
Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure.[Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central (PMC).[Link]
-
Seeding in Crystallisation. ResearchGate.[Link]
-
Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate.[Link]
-
Facts You Need to Know About the Quality of Your Crystals. Tali & Loz.[Link]
-
Slow Evaporation Method. University of Florida Department of Chemistry.[Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.[Link]
-
Evaporators and crystallizers for lithium extraction and refining. Condorchem Enviro Solutions.[Link]
-
Post-crystallization treatments for improving diffraction quality of protein crystals. IUCr Journals.[Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.[Link]
-
Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications.[Link]
-
What are the factors that affect crystallization. Filo.[Link]
-
Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. PubMed Central (PMC) - NIH.[Link]
-
Lithium Refining Using Crystallization. Swenson Technology.[Link]
-
How Do Impurities Affect Crystal Structures? YouTube.[Link]
-
Crystal-seeding. Diamond Light Source.[Link]
-
Jessica Burch: Tips n Tricks Troubleshooting Sample Preparation for Electron Diffraction. DECTRIS.[Link]
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The Factors Influencing Lithium Carbonate Crystallization in Spent Lithium-Ion Battery Leachate. MDPI.[Link]
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Key Factors Affecting the Efficiency of Crystallizers. Zhanghua - Filter Dryer.[Link]
-
Seed crystal. Wikipedia.[Link]
-
X-ray Diffraction Topography (Imaging) of Crystals Grown from Solution: A Short Review. ACS Publications.[Link]
-
Optimizing lithium concentration and refining with vacuum evaporators and crystallizers. YouTube.[Link]
-
How to grow single crystals by slow evaporation method? ResearchGate.[Link]
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How should I deal with a beautiful crystal with a bad diffraction? ResearchGate.[Link]
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Post-crystallization treatments for improving diffraction quality of protein crystals. UQ eSpace - The University of Queensland.[Link]
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Key Considerations for Crystallization Studies. H.E.L Group.[Link]
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The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications.[Link]
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Is there any way to improve the diffraction of a protein crystal? ResearchGate.[Link]
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What is Crystallization ? | Factors affecting Crystallization | Importance of Crystallization. YouTube.[Link]
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Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing).[Link]
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How to Solve Diffraction Grating Physics Problems. YouTube.[Link]
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Developing seeding protocols through secondary nucleation measurements on the Crystalline. Technobis Crystallization Systems.[Link]
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Technical Support Center: Scaling Up Lithium Tartrate Monohydrate Production
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the crystallization and scale-up of lithium tartrate monohydrate. As a chiral salt with specific hydration requirements, scaling its production presents unique challenges. This center provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in the principles of chemical engineering and crystallography, to help you navigate the complexities of moving from the laboratory bench to pilot and production scales.
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up of this compound crystallization. Each solution is framed to not only solve the immediate problem but also to enhance your understanding of the underlying process dynamics.
Q1: Upon scale-up, we are observing a wide particle size distribution (PSD) with an excess of fine particles. Our lab-scale process yielded larger, more uniform crystals. What is causing this, and how can we fix it?
A1: This is a classic scale-up challenge often rooted in altered supersaturation and mixing dynamics.[1]
-
Causality: In larger vessels, achieving the same level of mixing homogeneity as in a small flask is difficult.[1][2] This can create localized zones of high supersaturation, particularly where reactants are introduced. High supersaturation favors primary nucleation (the birth of new crystals) over crystal growth, leading to a large population of fine particles.[3] Furthermore, heat transfer is less efficient at scale; slower cooling can prolong the time spent in the metastable zone where nucleation is more likely.[4]
-
Troubleshooting Protocol:
-
Control Reactant Addition:
-
Subsurface Addition: Introduce the lithium source (e.g., lithium hydroxide) or tartaric acid solution below the surface of the solvent, directly into a well-agitated area. This promotes rapid dispersion and minimizes local supersaturation spikes.
-
Controlled Feed Rate: Slow down the addition rate. A slower feed rate allows the system to equilibrate and for the newly generated solute to deposit onto existing crystals rather than forming new nuclei.[5]
-
-
Optimize Agitation:
-
Geometric Similarity: Ensure the impeller design and its position relative to the vessel dimensions are geometrically similar to the lab-scale setup to approximate similar flow patterns.
-
Tip Speed Analysis: Instead of simply scaling the RPM, aim to maintain a similar impeller tip speed or power input per unit volume. This is a more reliable parameter for replicating mixing effectiveness.[4]
-
-
Implement Seeding:
-
Introduce Seed Crystals: Add a controlled amount (typically 1-5% by weight of the final product) of well-characterized this compound crystals at the beginning of the crystallization process. Seeding provides a surface for growth, directing the process away from spontaneous nucleation.[6] The seed slurry should be introduced once the solution is slightly supersaturated to avoid dissolution of the seeds.
-
-
Q2: The purity of our scaled-up batch is lower than expected. We are detecting higher levels of unreacted starting materials and potential sodium or potassium salt impurities. What is the likely cause?
A2: Purity issues at scale often stem from inefficient mixing, improper pH control, and the co-precipitation of impurities that were negligible at the lab scale.[7]
-
Causality:
-
Occlusion & Trapping: Faster crystal growth rates, driven by higher supersaturation at scale, can lead to the entrapment of impurity-rich mother liquor within the crystal lattice.[4][7]
-
Co-precipitation: If using starting materials like lithium chloride with sodium carbonate, residual sodium can co-precipitate, especially if the solubility of sodium tartrate is exceeded locally.[8] The common ion effect can also play a role in reducing the solubility of impurity salts.[9]
-
pH Effects: The solubility of lithium tartrate and potential impurities is pH-dependent. Poor mixing can lead to pH gradients, causing precipitation in regions where the pH is optimal for impurity crystallization.[8][10]
-
-
Troubleshooting Protocol:
-
Enhance Mixing During Reaction: As with PSD control, ensure vigorous and efficient mixing throughout the reaction and crystallization phases to maintain uniform stoichiometry and pH.
-
Precise pH Control:
-
Monitor pH in real-time using a calibrated probe.
-
If adjusting pH, add the reagent slowly and into a high-shear zone to prevent localized precipitation. A target pH range of 9.5-11 is often used for the precipitation of similar lithium salts to ensure the desired product is the stable solid phase.[8]
-
-
Washing & Isolation:
-
Displacement Wash: After filtration, wash the filter cake with a chilled, saturated solution of pure this compound. This "displacement wash" removes surface impurities without dissolving the product.
-
Solvent Wash: Follow with a wash using a cold, non-solubilizing organic solvent (e.g., ethanol) to remove the aqueous mother liquor.
-
-
Purification via Recrystallization: If purity issues persist, a recrystallization step may be necessary. Dissolve the product in a minimal amount of hot water and allow it to cool slowly to re-form purer crystals.
-
Q3: Our final product is losing its water of hydration, or conversely, is clumping and difficult to handle. How can we optimize the drying process at scale?
A3: This indicates a problem with drying temperature, time, or atmospheric conditions. This compound's stability is tied to its crystal water, which can be lost if drying is too aggressive. Clumping suggests insufficient drying or exposure to humidity.
-
Causality:
-
Dehydration: The monohydrate form is stable within a specific temperature and humidity range. Excessive temperature or very low humidity (low water vapor pressure) can drive off the water of hydration, converting the material to its anhydrous form and altering its physical properties. The thermal decomposition of related tartrate salts begins at temperatures around 212-267°C (485–540 K), but dehydration can occur at much lower temperatures.[11] For many hydrated salts, this transition can start at temperatures as low as 70°C.[12]
-
Clumping (Agglomeration): Residual moisture on the crystal surfaces can cause particles to stick together, especially under the pressure of bulk storage. This is exacerbated if the material is hygroscopic.
-
-
Troubleshooting Protocol:
-
Determine Thermal Stability: Use Thermogravimetric Analysis (TGA) on a small sample to precisely identify the onset temperature of dehydration for your specific material.
-
Controlled Drying Conditions:
-
Temperature: Dry the product at a temperature well below the dehydration onset determined by TGA. A temperature range of 40-60°C is often a safe starting point.
-
Vacuum Drying: Utilize a vacuum oven. Lowering the pressure allows water to evaporate at a lower temperature, minimizing the risk of thermal degradation and dehydration.[13]
-
Atmosphere: For sensitive materials, drying under a flow of dry, inert gas like nitrogen can be beneficial. This helps to carry away moisture without reacting with the product.
-
-
Fluid Bed Drying: For larger scales, a fluid bed dryer can be highly effective. It allows for gentle handling and uniform drying of each particle, preventing wet spots and clumping.[12]
-
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of this compound crystallization?
A: Based on extensive experience with pharmaceutical crystallization, the following CPPs are vital:
-
Temperature: Directly affects solubility and the width of the metastable zone. Precise control is crucial for reproducibility.
-
Agitation Rate: Influences mixing, heat transfer, and secondary nucleation. It's a key factor in controlling particle size.[1]
-
Reactant Addition Rate: Controls the rate of supersaturation generation, which dictates the balance between nucleation and growth.[5]
-
pH: Affects the solubility of both the product and potential impurities, thereby influencing yield and purity.[8]
-
Seeding Protocol: The amount, size, and timing of seed addition are critical for controlling the final crystal size and morphology.
Q: How do I select the right analytical techniques to ensure the quality of my scaled-up this compound?
A: A multi-faceted approach is necessary to control the critical quality attributes (CQAs) of your product.
| Quality Attribute | Primary Technique | Confirmatory/Secondary Technique | Purpose |
| Purity (Elemental) | ICP-OES or ICP-MS | Atomic Absorption Spectroscopy (AAS) | Quantifies trace metal impurities (e.g., Na, K, Ca, Mg) which can be critical for pharmaceutical applications.[14][15][16] |
| Phase Identity & Purity | Powder X-Ray Diffraction (PXRD) | Confirms the correct crystalline form (monohydrate vs. anhydrous or other polymorphs) and identifies crystalline impurities.[14][17][18] | |
| Hydration State | Thermogravimetric Analysis (TGA) | Karl Fischer Titration | TGA measures the mass loss corresponding to the water of hydration. Karl Fischer provides a direct measure of water content. |
| Particle Size Distribution | Laser Diffraction | Sieve Analysis, Microscopy | Determines the size and distribution of crystals, which impacts filtration, flowability, and dissolution rate.[6] |
| Chemical Identity | FTIR / Raman Spectroscopy | Confirms the presence of characteristic functional groups of the tartrate molecule. |
Q: Why is chirality important in the scale-up of lithium L-tartrate, and what challenges does it introduce?
A: Chirality is critical because, in pharmaceutical applications, often only one enantiomer (the L-form in this case) is therapeutically active, while the other may be inactive or even cause adverse effects.
-
Challenges in Scale-Up:
-
Maintaining Enantiomeric Purity: The primary challenge is preventing racemization (conversion of the desired L-enantiomer to a mixture of L and D forms). This can be triggered by harsh pH or high-temperature conditions during the reaction or crystallization.
-
Chiral Crystallization: The crystallization process itself must be robust enough to exclusively crystallize the desired enantiomer. While tartaric acid is often used as a chiral resolving agent, in this case, it is part of the product. The process must be designed to avoid the crystallization of any residual D-tartrate or the racemic mixture.
-
Process Control: Tight control over temperature, pH, and residence time is even more critical than for achiral compounds to avoid conditions that could compromise the stereochemical integrity of the tartrate molecule.
-
References
-
U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). SOLUBILITY OF LITHIUM HYDROXIDE IN WATER AND VAPOR PRESSURE OF SOLUTIONS OF LITHIUM HYDROXIDE ABOVE 220 F. UNT Digital Library. Retrieved from [Link]
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MDPI. (2024). Solubility and Thermodynamics of Lithium Carbonate in Its Precipitation Mother Liquors. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020). Thermal Stability of Lithium Ion Battery Electrolyte. Retrieved from [Link]
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Xin, N., et al. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. UC Berkeley. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Thermal Decomposition of Molten Lithium Carbonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Lithium sulfate. Retrieved from [Link]
-
ACS Publications. (2024). Analysis of Trace Impurities in Lithium Carbonate. Retrieved from [Link]
-
MDPI. (2024). The Factors Influencing Lithium Carbonate Crystallization in Spent Lithium-Ion Battery Leachate. Retrieved from [Link]
-
Analytik Jena. (n.d.). Analysis of Lithium Carbonate for Lithium-Ion Battery Applications (EN). Retrieved from [Link]
-
Agilent. (2023). Determination of Elemental Impurities in Lithium Carbonate Using ICP-OES. Retrieved from [Link]
-
ACS Publications. (2024). Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. Retrieved from [Link]
-
YouTube. (2023). Crystallization Process Development, Optimization, and Scale up by Digital Twin and Knowledge Map. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray diffractograms of a lithium sulfate monohydrate (Li2SO4·H2O), b.... Retrieved from [Link]
-
The Royal Society. (n.d.). The thermal decomposition of dehydrated d-lithium potassium tartrate monohydrate: molecular modification by a homogeneous melt mechanism. Retrieved from [Link]
-
APC Ltd. (2021). [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Analytical determination techniques for lithium – A review. Retrieved from [Link]
-
ResearchGate. (2014). single crystal growth and chracterisation of lithium hydrogen tartrate. Retrieved from [Link]
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ResearchGate. (n.d.). Influence of pH value of the solution on the extraction of lithium. Retrieved from [Link]
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MIT DSpace. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]
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MDPI. (2021). Monitoring of Lithium Contents in Lithium Ores and Concentrate-Assessment Using X-ray Diffraction (XRD). Retrieved from [Link]
-
AZoM. (2021). Impurities in Lithium Materials. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (n.d.). Review of analytical techniques for the determination of lithium. Retrieved from [Link]
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ACS Publications. (2020). Thermal Dehydration of Lithium Sulfate Monohydrate Revisited with Universal Kinetic Description over Different Temperatures and Atmospheric Water Vapor Pressures. Retrieved from [Link]
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from [Link]
-
ResearchGate. (2014). Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. Retrieved from [Link]
-
National Institutes of Health. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray diffraction (XRD) pattern of lithium powder (a) Control (b).... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Influence of Inorganic Solution Components on Lithium Carbonate Crystal Growth. Retrieved from [Link]
-
Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Retrieved from [Link]
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Condorchem Enviro Solutions. (n.d.). Evaporators and crystallizers for lithium extraction and refining. Retrieved from [Link]
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BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
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AZoM. (2023). Lithium Carbonate Quality Control via X-Ray Diffraction (XRD) Analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of Sulfate and Carbonate Ions on Lithium Carbonate Precipitation from a Low Concentration Lithium Containing Solution. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Properties of Lithium Tartrate Monohydrate and Anhydrous Lithium Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Hydration State in Tartrate Salts
In the realm of pharmaceutical development and materials science, the hydration state of a compound is a critical parameter that can profoundly influence its physicochemical properties and, consequently, its performance. Lithium tartrate, a salt of tartaric acid, is utilized in various applications, including as a reagent in organic synthesis and potentially in pharmaceutical formulations.[1] This guide provides an in-depth comparison of the key properties of lithium tartrate monohydrate (Li₂C₄H₄O₆·H₂O) and its anhydrous counterpart (Li₂C₄H₄O₆), offering experimental insights and theoretical considerations for researchers selecting the appropriate form for their specific application.
The presence or absence of a water molecule within the crystal lattice dictates significant differences in stability, solubility, and handling characteristics. Understanding these distinctions is paramount for ensuring reproducibility in experimental work and for the rational design of drug products and other advanced materials.
Fundamental Physicochemical Properties
A foundational understanding begins with the basic chemical identities of the two forms.
| Property | This compound | Anhydrous Lithium Tartrate |
| Chemical Formula | Li₂C₄H₄O₆·H₂O | Li₂C₄H₄O₆ |
| Molecular Weight | ~179.97 g/mol [2] | ~161.95 g/mol [3] |
| CAS Number | 6108-32-3[2] | 868-17-7[3] |
| Appearance | White crystalline powder | White crystalline powder[4] |
Crystallography: The Structural Role of Water
The arrangement of atoms in the solid state is fundamental to a compound's properties. The water molecule in this compound is not merely adsorbed on the surface; it is an integral part of the crystal lattice, forming hydrogen bonds and coordinating with the lithium ions.
Anhydrous Lithium Tartrate: Research has revealed the existence of several anhydrous polymorphs of lithium tartrate, synthesized through solvothermal methods. These structures are described as three-dimensional inorganic-organic frameworks.[5] In these anhydrous forms, the lithium ions are coordinated by oxygen atoms from the tartrate ligands, forming chains of corner-sharing LiO₄ tetrahedra.[5] The specific arrangement of these chains and how they are linked by the tartrate molecules defines the different polymorphs.
This compound: While a detailed crystal structure for the monohydrate is not as readily available in the cited literature, it is established that water of hydration is incorporated directly into the crystal lattice.[1][6] Generally, in hydrated salts, water molecules can coordinate directly to the metal cation, in this case, the Li⁺ ion, and/or form hydrogen bonds with the anion (the tartrate molecule).[6] It is known that dilithium tartrate can also form a trihydrate, where the water molecules play a crucial role in the coordination network.[7] For lithium thallium tartrate monohydrate, which is isomorphous with lithium ammonium tartrate monohydrate, the structure is well-defined, suggesting a predictable packing arrangement for such hydrated tartrate salts.[8]
The presence of water in the monohydrate form leads to a different crystal packing and unit cell parameters compared to the anhydrous form. This structural variance is the root cause of the differences in their physical properties.
Caption: Relationship between anhydrous and monohydrate forms of lithium tartrate.
Thermal Analysis: Stability and Dehydration
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing the stability of hydrated and anhydrous compounds.
Expected Thermal Behavior: Based on the typical thermal decomposition of hydrated metal tartrates, this compound is expected to exhibit a distinct two-stage decomposition profile.[9][10][11]
-
Dehydration: The first stage involves the loss of the water molecule. This is an endothermic process, which would be observed as a weight loss in TGA corresponding to approximately 10% of the total mass (the molar mass of water divided by the molar mass of the monohydrate), and an endothermic peak in the DSC curve.
-
Decomposition: Following dehydration, at higher temperatures, the anhydrous lithium tartrate will decompose. This process is typically complex and can involve multiple steps, leading to the formation of lithium carbonate and eventually lithium oxide, with the release of various gaseous byproducts.[10]
Anhydrous lithium tartrate, on the other hand, would be thermally stable until it reaches its decomposition temperature.
Experimental Protocol: TGA-DSC Analysis
This protocol describes a standard method for evaluating the thermal properties of this compound.
Caption: Workflow for TGA-DSC analysis of this compound.
Solubility and Dissolution Rate
While both forms are described as being soluble in water, the presence of the hydrate water molecule can influence both the thermodynamic solubility and the kinetic dissolution rate.[4]
Generally, an anhydrous form of a pharmaceutical salt that forms a stable hydrate is often considered to have a higher apparent solubility and a faster dissolution rate than its corresponding hydrate.[1][12] This is because the anhydrous form is thermodynamically less stable in an aqueous environment and will readily dissolve to form the more stable hydrated species in solution. However, there are exceptions, and in some cases, the hydrate can be more soluble than the anhydrous form.[13]
For lithium tartrate, it is reasonable to hypothesize that the anhydrous form will initially dissolve faster than the monohydrate. However, without specific experimental data, this remains a theoretical consideration. The choice between the two forms in a formulation would depend on the desired dissolution profile and the stability of the final product.
Hygroscopicity: Interaction with Atmospheric Moisture
Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[14] This is a critical property to consider, as moisture uptake can lead to physical and chemical instability.
Expected Hygroscopic Behavior:
-
Anhydrous Lithium Tartrate: Being devoid of water, the anhydrous form is expected to be hygroscopic. When exposed to a humid environment, it will likely adsorb water from the atmosphere, and depending on the relative humidity (RH), it may convert to the more stable monohydrate form.
-
This compound: As a stable hydrate, the monohydrate is expected to be significantly less hygroscopic than the anhydrous form under typical ambient conditions. It will likely only show significant water uptake at very high relative humidities.
The hygroscopic nature of a material is typically characterized by its moisture sorption isotherm, which plots the equilibrium water content as a function of relative humidity at a constant temperature.[15]
Experimental Protocol: Gravimetric Sorption Analysis
This protocol outlines a method for determining the moisture sorption isotherm.
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A Comparative Analysis of Lithium Tartrate and Sodium Potassium Tartrate for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of lithium tartrate and sodium potassium tartrate, also known as Rochelle salt.[1] It is designed for researchers, scientists, and drug development professionals, offering a technical examination of their properties and applications, supported by experimental data and established scientific principles.
Introduction: Distinguishing Two Key Tartrates
Both lithium tartrate and sodium potassium tartrate are salts of tartaric acid, a naturally occurring organic acid found in many plants.[2][3] While they share a common parent acid, the distinct properties imparted by their respective cations—lithium versus a combination of sodium and potassium—lead to significantly different applications in research and industry. This guide will explore these differences to inform material selection and experimental design.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these two tartrates is crucial for their effective application.
| Property | Lithium Tartrate | Sodium Potassium Tartrate (Rochelle Salt) | References |
| Chemical Formula | C₄H₄Li₂O₆ | KNaC₄H₄O₆·4H₂O | [4][5],[6][7] |
| Molar Mass | 161.95 g/mol | 282.22 g/mol (tetrahydrate) | [4][5],[7] |
| Appearance | White crystalline powder | Colorless to white crystalline powder/needles | [4],[6][7] |
| Solubility in Water | Good solubility | Highly soluble | [4],[8][9] |
| Melting Point | 57-61°C | 75°C | [4],[6] |
| Boiling Point | 172°C (at 20 mm Hg) | 220°C | [4],[6] |
| Density | 1.05 g/cm³ | 1.79 g/cm³ | ,[6] |
| pH (5% solution) | Not specified | 6.5 - 8.5 | [10],[1][6] |
| Piezoelectric Effect | Not a primary characteristic | Significant | [7],[6] |
Key Insights: The most striking difference lies in the piezoelectric nature of sodium potassium tartrate, a property not prominently associated with lithium tartrate.[7] This divergence in physical behavior dictates their primary fields of application. Furthermore, the presence of four water molecules in the crystal structure of Rochelle salt (tetrahydrate) contributes to its higher molar mass and different crystal morphology compared to the anhydrous lithium tartrate.[7]
Core Applications and Functional Differences
The distinct properties of lithium tartrate and sodium potassium tartrate translate into specialized applications across various scientific and industrial domains.
Lithium Tartrate: Focus on Pharmaceuticals and Analytical Chemistry
Lithium tartrate's primary applications leverage the therapeutic and electrochemical properties of the lithium ion.
-
Pharmaceutical Development: Lithium salts are foundational in the treatment of bipolar disorder, acting as mood stabilizers.[11][12] Lithium tartrate serves as a key ingredient in some of these pharmaceutical formulations.[11] The therapeutic action is attributed to the lithium ion's ability to modulate neurotransmitter systems and intracellular signaling pathways.[13]
-
Analytical Chemistry: It is utilized as a standard in analytical techniques such as NMR spectroscopy for instrument calibration.[11] Its role extends to being a component in buffers for maintaining pH in biochemical reactions.[11]
-
Material Science: There is exploratory research into its use in the development of lithium-ion batteries.[11]
Sodium Potassium Tartrate (Rochelle Salt): A Material of Diverse Functionality
Sodium potassium tartrate's applications are broader, stemming from its piezoelectric properties and its role as a complexing agent.[7][8]
-
Piezoelectricity and Electronics: Rochelle salt was one of the first materials discovered to exhibit piezoelectricity, leading to its extensive use in early electro-acoustic transducers like microphones and phonograph cartridges.[1][7] While largely superseded by more stable materials, its piezoelectric properties remain a subject of interest.[7]
-
Analytical and Clinical Chemistry: It is a critical component of Fehling's solution and the Biuret reagent.[1][6][7] In these reagents, the tartrate ions act as a chelating agent, complexing with copper(II) ions to keep them soluble in an alkaline solution, which is essential for testing for reducing sugars and proteins, respectively.[1]
-
Food Industry: With the E number E337, it is used as a food additive, functioning as an emulsifier, sequestrant, and acidity regulator.[1]
-
Electroplating and Mirror Silvering: It is employed in electroplating baths to create more uniform metal coatings and is used in the process of silvering mirrors, where it acts as a reducing agent.[1][14]
-
Organic Synthesis: In aqueous workups, it is used to break up emulsions, particularly in reactions involving aluminum-based hydride reagents.[7]
Experimental Protocols: A Comparative Perspective
To illustrate the practical differences in handling and application, this section outlines key experimental workflows for both compounds.
Experiment 1: Crystal Growth
The ability to grow large, high-quality single crystals is crucial for applications that rely on the material's physical properties, such as piezoelectricity.
Objective: To compare the crystal growth characteristics of lithium tartrate and sodium potassium tartrate from aqueous solutions.
Methodology for Sodium Potassium Tartrate (Rochelle Salt):
Rochelle salt is well-known for its ability to form large, clear crystals with relative ease.[15]
-
Preparation of a Saturated Solution:
-
Dissolve potassium bitartrate (cream of tartar) in hot water.[15]
-
Slowly add sodium bicarbonate (baking soda) until effervescence ceases. This indicates the completion of the reaction: KHC₄H₆O₆ + NaHCO₃ → KNaC₄H₄O₆ + H₂O + CO₂.[15]
-
Alternatively, react potassium bitartrate with a calculated amount of sodium carbonate.[6]
-
Filter the hot, saturated solution to remove any impurities.[16]
-
-
Crystal Seeding and Growth:
-
Allow the solution to cool slowly to room temperature. Small seed crystals will form.
-
Select a well-formed seed crystal and suspend it via a thin thread in a freshly prepared, slightly undersaturated solution.
-
Allow the solvent to evaporate slowly over several days to weeks. The seed crystal will grow in size.[15]
-
Methodology for Lithium Tartrate:
Information on the specific growth of large lithium tartrate crystals is less prevalent, but a general approach can be derived from its solubility properties.
-
Preparation of a Saturated Solution:
-
Prepare lithium tartrate by reacting tartaric acid with lithium carbonate: H₂C₄H₄O₆ + Li₂CO₃ → Li₂C₄H₄O₆ + H₂O + CO₂.[4]
-
Dissolve the resulting lithium tartrate powder in distilled water at an elevated temperature to create a saturated solution.
-
-
Crystal Growth by Slow Cooling/Evaporation:
-
Filter the hot solution to remove any undissolved particles.
-
Allow the solution to cool slowly to induce crystallization.
-
Alternatively, use the slow evaporation method as described for Rochelle salt.
-
Expected Outcomes and Causality:
Sodium potassium tartrate is expected to yield larger and more well-defined crystals more readily than lithium tartrate under similar conditions.[15] This is due to its specific crystal habit and the ordered incorporation of water molecules into its lattice, which facilitates the growth of large single crystals.
Experimental Workflow: Crystal Growth Comparison
Caption: Comparative workflow for growing crystals of lithium tartrate and sodium potassium tartrate.
Experiment 2: Assay of Purity by Titration
Ensuring the purity of the tartrate salt is critical for its use in pharmaceutical and analytical applications. Acid-base titration is a standard method for this purpose.
Objective: To determine the purity of synthesized or purchased lithium tartrate and sodium potassium tartrate.
Methodology for Sodium Potassium Tartrate (ACS Reagent Grade):
This protocol is based on a nonaqueous titration method.[10]
-
Sample Preparation: Accurately weigh approximately 0.5 g of the sodium potassium tartrate sample.
-
Dissolution: Dissolve the sample in 3 mL of 96% formic acid.
-
Titration Preparation: Add 5 mL of acetic anhydride and 50 mL of glacial acetic acid.
-
Titration: Titrate with a standardized 0.1 N perchloric acid solution in glacial acetic acid, using crystal violet as an indicator, to a green endpoint.[10]
-
Calculation: One milliliter of 0.1 N perchloric acid is equivalent to 0.01411 g of KNaC₄H₄O₆·4H₂O.[10]
Methodology for Lithium Tartrate:
A similar acid-base titration can be adapted for lithium tartrate.
-
Sample Preparation: Accurately weigh a sample of lithium tartrate.
-
Dissolution: Dissolve the sample in a suitable solvent, such as deionized water.
-
Titration: Titrate with a standardized solution of a strong acid (e.g., HCl) using a suitable indicator or a pH meter to determine the equivalence point. The tartrate ion will be protonated by the strong acid.
Trustworthiness and Self-Validation:
The accuracy of these titrations relies on the precise standardization of the titrant (perchloric acid or HCl) against a primary standard. Running a blank titration (without the tartrate sample) is essential to account for any acidity or basicity of the solvent and reagents. The sharpness of the endpoint, whether determined by an indicator color change or the inflection point of a titration curve, provides an internal validation of the method's precision.
Advanced Applications and Future Directions
Piezoelectric Performance
While Rochelle salt's piezoelectric applications have historical significance, modern research often focuses on lead-free piezoelectric ceramics.[17][18] Interestingly, lithium is a component in some of these advanced materials, such as (K,Na,Li)NbO₃-based ceramics, which exhibit excellent piezoelectric properties.[19] This highlights a convergence where lithium, not in its tartrate form but as a cationic dopant, contributes to the development of next-generation piezoelectric materials. A piezoelectric coefficient (d₃₃) of around 30 pC/N has been reported for Rochelle salt composites, while some advanced lead-free ceramics can achieve values well over 200 pC/N.[7][17]
Pharmaceutical Formulations
In pharmaceuticals, the choice of a salt form for a drug is critical as it can influence solubility, stability, and bioavailability.[20] While lithium carbonate is a common choice, other salts like lithium citrate and tartrate are also used.[11][13] Comparative studies between different lithium salts, such as immediate-release versus slow-release formulations, are ongoing to improve tolerability and patient adherence to treatment.[12][21] The tartrate anion itself is widely used in pharmaceutical formulations as an excipient or to form salts with active pharmaceutical ingredients to enhance their properties.[20][22]
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A Comparative Guide to Lithium-Based Compounds in Battery Applications: The Established Role of Lithium Carbonate and an Exploratory Outlook on Lithium Tartrate Monohydrate
Introduction
To our fellow researchers, scientists, and professionals in drug development, this guide delves into the performance characteristics of lithium compounds crucial to the advancement of energy storage technologies. The de facto standard in many applications, lithium carbonate, serves as our benchmark. In the spirit of scientific exploration, we also turn our attention to a lesser-known candidate: lithium tartrate monohydrate. While empirical data on the latter's performance in batteries is not present in current scientific literature, this guide will provide a comprehensive comparison based on the established performance of lithium carbonate and a theoretical exploration of the potential of this compound. We will dissect their chemical attributes, established applications, and a hypothetical framework for the electrochemical evaluation of lithium tartrate.
Lithium Carbonate (Li₂CO₃): The Incumbent Precursor for High-Performance Cathodes
Lithium carbonate is a cornerstone of the lithium-ion battery industry, primarily serving as a critical precursor in the synthesis of cathode materials.[1][2] Its widespread use is a testament to its cost-effectiveness and well-understood chemical properties.[3]
Role in Cathode Synthesis
Lithium carbonate is the primary source of lithium for a variety of cathode materials, including Lithium Cobalt Oxide (LiCoO₂), Lithium Iron Phosphate (LFP), and certain compositions of Lithium Nickel Manganese Cobalt Oxide (NMC).[3][4] The synthesis process typically involves a solid-state reaction where lithium carbonate is mixed with transition metal oxides or phosphates and heated to high temperatures. The purity of the lithium carbonate is paramount; battery-grade lithium carbonate typically exceeds 99.5% purity to ensure optimal electrochemical stability and performance of the final cathode material.[5]
Impact on Electrochemical Performance
The characteristics of the lithium carbonate precursor directly influence the morphology, crystal structure, and ultimately, the electrochemical performance of the synthesized cathode material. While not typically used as an active electrode material itself, its properties are critical. For instance, impurities in industrial-grade lithium carbonate can negatively affect the performance and cycle life of a battery.[6]
A critical consideration in modern battery research is the comparison between lithium carbonate and lithium hydroxide (LiOH) as precursors, particularly for high-nickel cathodes (e.g., NMC811). Lithium hydroxide is often favored in these applications due to its lower decomposition temperature, which can lead to cathode materials with better structural integrity and electrochemical stability.
This compound (Li₂C₄H₄O₆·H₂O): A Theoretical Exploration of its Potential
Currently, there is a notable absence of published experimental or theoretical studies on the performance of this compound as an active electrode material in lithium-ion batteries. However, based on the electrochemical activity of other metal tartrates, such as copper tartrate which has been investigated as a high-capacity anode material, we can hypothesize its potential behavior.
Theoretical Capacity
A key metric for any potential electrode material is its theoretical specific capacity. This can be calculated based on the molar mass of the compound and the number of lithium ions that can be reversibly cycled.
The molar mass of this compound (Li₂C₄H₄O₆·H₂O) is approximately 177.98 g/mol . Assuming both lithium ions are electrochemically active, the theoretical capacity can be estimated.
This theoretical value, while substantial, must be considered with caution. The actual reversible capacity is often a fraction of the theoretical value due to factors such as incomplete reactions, structural degradation, and the formation of a solid electrolyte interphase (SEI).
Potential Advantages and Challenges
Potential Advantages:
-
Organic Framework: The tartrate anion is an organic molecule, which could potentially offer different electrochemical reaction mechanisms compared to inorganic oxides and phosphates.
-
Chelating Properties: Tartaric acid is a known chelating agent, which might influence the solid electrolyte interphase (SEI) formation in a beneficial way.[6]
Anticipated Challenges:
-
Electrochemical Stability: Organic electrode materials can sometimes suffer from poor stability and dissolution into the electrolyte, leading to rapid capacity fading.
-
Conductivity: The electronic conductivity of this compound is likely to be low, which would necessitate strategies such as carbon coating to enhance performance.
-
Voltage Hysteresis: Conversion-type reactions, which are likely for such organic-based anodes, often exhibit significant voltage hysteresis between charge and discharge cycles.
Comparative Overview
Due to the lack of experimental data for this compound, a direct quantitative comparison is not feasible. The following table provides a high-level conceptual comparison.
| Feature | Lithium Carbonate | This compound (Hypothetical) |
| Primary Role in Batteries | Precursor for cathode synthesis. | Potential as an active anode or cathode material (unexplored). |
| Purity Requirements | High (Battery-grade > 99.5%) for optimal cathode performance.[5] | Would require high purity for electrochemical evaluation. |
| Electrochemical Activity | Generally considered electrochemically inactive in the typical operating voltage window of a Li-ion battery. | Potentially electrochemically active, with a theoretical capacity to be determined experimentally. |
| Known Performance Data | Extensive data available on its impact on various cathode materials. | No published data available. |
Hypothetical Experimental Workflow for Evaluating this compound
To ascertain the viability of this compound as a battery electrode material, a systematic experimental investigation would be required. The following outlines a potential research workflow.
Material Synthesis and Characterization
A sol-gel or hydrothermal method could be employed for the synthesis of this compound to control particle size and morphology, which are crucial for electrochemical performance.
Caption: Synthesis and characterization workflow for this compound.
Electrode Preparation and Cell Assembly
The synthesized this compound powder would be mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) to form a slurry, which is then cast onto a current collector (e.g., copper foil for an anode). Coin cells (e.g., CR2032) would then be assembled in an argon-filled glovebox using lithium metal as the counter and reference electrode.
Electrochemical Characterization
A suite of electrochemical tests would be necessary to evaluate the performance of the this compound electrode.
Caption: Electrochemical testing workflow for a novel electrode material.
Detailed Protocol for Cyclic Voltammetry (CV):
-
Cell Connection: Connect the assembled coin cell to a potentiostat.
-
Parameter Setup:
-
Set the potential window (e.g., 0.01 V to 3.0 V vs. Li/Li⁺ for an anode).
-
Define the scan rate (e.g., 0.1 mV/s).
-
Set the number of cycles (e.g., 3-5 cycles).
-
-
Data Acquisition: Initiate the scan and record the current response as a function of the applied potential.
-
Analysis: Analyze the resulting voltammogram to identify the potentials of lithium insertion and extraction, and to assess the reversibility of the electrochemical reactions.
Detailed Protocol for Galvanostatic Charge-Discharge (GCD):
-
Cell Connection: Connect the coin cell to a battery cycler.
-
Parameter Setup:
-
Set the charge and discharge current densities (e.g., C/10, where C is the theoretical capacity).
-
Define the voltage cut-off limits (e.g., 0.01 V and 3.0 V).
-
-
Cycling: Initiate the cycling process. The cell is charged at a constant current until the upper voltage limit is reached, then held at that voltage until the current drops to a set value (constant current-constant voltage, CC-CV charging). It is then discharged at a constant current to the lower voltage limit.
-
Data Analysis: Calculate the specific capacity (mAh/g), coulombic efficiency (%), and energy efficiency (%) for each cycle.
Conclusion
Lithium carbonate remains a vital, industrially significant material in the production of lithium-ion batteries, primarily as a precursor for cathode materials. Its impact on the final performance of the battery is well-documented and a subject of ongoing optimization.
In contrast, this compound represents an unexplored territory in battery research. While theoretical considerations based on its chemical structure suggest it could be electrochemically active, a complete lack of experimental and computational data means its potential remains purely speculative. The hypothetical workflow presented in this guide provides a roadmap for future research that could uncover the potential of this and other novel organic lithium compounds. For now, the comparison remains one of an established industry standard versus an intriguing but unproven scientific curiosity. Further investigation is required to determine if this compound can transition from a hypothetical candidate to a viable component in next-generation energy storage systems.
References
- Patsnap Eureka. (2025, August 28). Lithium Hydroxide Vs Lithium Carbonate: Efficiency In Batteries.
- Unknown. (n.d.). The difference between industrial grade lithium carbonate and battery grade lithium carbonate.
- Nanografi Advanced Materials. (2022, March 11). Lithium Carbonate in Lithium-Ion Battery Applications.
- ResearchGate. (2019, February 5). Selective extraction of lithium (Li) and preparation of battery grade lithium carbonate (Li 2 CO 3 ) from spent Li-ion batteries in nitrate system.
- RSC Publishing. (n.d.). Formulation and mechanism of copper tartrate – a novel anode material for lithium-ion batteries.
- Unknown. (2025, August 9). Electrochemical properties of LiMn2O4 prepared with tartaric acid chelating agent.
- Unknown. (n.d.). Lithium Hydroxide vs lithium carbonate for a batter-powered future?
- Noah Chemicals. (2023, July 25). Energizing the Future with Lithium Carbonate.
- Albemarle Corporation. (2025, October 23). What's the Difference Between Lithium Hydroxide and Lithium.
- EurekAlert!. (n.d.). High safety and cycling stability of ultrahigh energy lithium ion batteries.
- Unknown. (n.d.). The Comparison of Lithium Carbonate Recovered from Single Type and Unknown Mixed Type of Lithium-Ion Batteries through a Simple.
- PubMed Central. (n.d.). Cycling Stability of Lithium‐Ion Batteries Based on Fe–Ti‐Doped LiNi0.5Mn1.5O4 Cathodes, Graphite Anodes, and the Cathode‐Additive Li3PO4.
- Analytik Jena. (n.d.). Analysis of Lithium Carbonate for Lithium-Ion Battery Applications (EN).
- Unknown. (n.d.). Stability of Li2CO3 in Cathode of Lithium Ion Battery and Its Influence on Electrochemical Performance | Request PDF.
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A Comparative Guide to the Thermal Analysis of Alkali Metal Tartrates
For researchers, scientists, and professionals in drug development, understanding the thermal properties of pharmaceutical salts is paramount for ensuring stability, processing efficiency, and product quality. Alkali metal tartrates, common counter-ions and process intermediates, exhibit distinct thermal behaviors dictated by the properties of the cation. This guide provides an in-depth comparison of the thermal analysis of these salts, grounded in experimental data and fundamental chemical principles.
The Crucial Role of Thermal Analysis
Thermal analysis encompasses a suite of techniques that measure a material's physical and chemical properties as a function of temperature. For alkali metal tartrates, which are often hydrated crystalline solids, the primary techniques of interest are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated.[1] This is ideal for quantifying water loss (dehydration) and the decomposition of the tartrate anion. The output is a plot of mass versus temperature.
-
Differential Thermal Analysis (DTA): Measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program.[2] This reveals whether a process is endothermic (heat-absorbing, e.g., dehydration, melting) or exothermic (heat-releasing, e.g., oxidative decomposition).
-
Differential Scanning Calorimetry (DSC): Measures the heat flow required to maintain a sample at the same temperature as a reference. It provides quantitative enthalpic data for transitions, such as the energy required to melt the substance or remove water of hydration.
Often, these techniques are combined in a simultaneous TGA/DTA or TGA/DSC instrument, which provides complementary mass and heat flow data from a single experiment under identical conditions, simplifying data interpretation.
Experimental Protocol: A Self-Validating System
To ensure reproducibility and accuracy, a robust experimental protocol is essential. The following procedure is a standard methodology for the thermal analysis of hydrated organic salts like alkali metal tartrates.
Instrumentation and Parameters
-
Instrument: Simultaneous Thermogravimetric Analyzer with DTA/DSC capabilities (e.g., Shimadzu DTG-60, TA Instruments SDT Q600).
-
Sample Mass: 5–10 mg of finely ground powder to ensure uniform heat transfer.[2]
-
Crucible: Alumina or platinum crucibles are typically used for their inertness at high temperatures.
-
Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 30-50 mL/min) to study the decomposition in an inert environment, preventing oxidative side reactions.
-
Thermal Program:
-
Equilibrate at 25-30 °C.
-
Heat from ambient temperature to 600-900 °C at a constant heating rate of 10 °C/min. A controlled heating rate is critical for kinetic analysis and resolving thermal events.
-
Workflow Diagram
The causality behind this workflow ensures that the instrument is calibrated and the sample is representative, leading to reliable and interpretable data.
Caption: Standard workflow for TGA/DSC analysis of alkali metal tartrates.
Comparative Thermal Behavior of Alkali Metal Tartrates
The thermal decomposition of alkali metal tartrates generally proceeds through two main stages: the loss of water of hydration (dehydration) followed by the decomposition of the anhydrous tartrate anion at higher temperatures.
Dehydration Stage
Most alkali metal tartrates are hydrated. The water molecules are lost at relatively low temperatures (< 250 °C), a process that is clearly observed as a mass loss in the TGA curve and an endothermic peak in the DTA/DSC curve.
A well-studied example is Potassium Sodium Tartrate Tetrahydrate (Rochelle Salt, KNaC₄H₄O₆·4H₂O) . Its dehydration occurs in two distinct steps when heated in a nitrogen atmosphere.[2]
-
Step 1: The first mole of water is lost between approximately 30 °C and 71 °C.[2]
-
Step 2: The remaining three moles of crystal water are lost in a broader temperature range, from 71 °C up to 258 °C.[2]
Similarly, Sodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O) is known to be a stable, non-hygroscopic solid. It has a stoichiometric water content of 15.66%, which is lost upon heating to 150 °C, making it a suitable certified reference material for Karl Fischer titration.[3]
Decomposition of the Anhydrous Tartrate
Once dehydrated, the anhydrous salt remains stable until a higher onset temperature, after which the tartrate anion decomposes. This process is complex, often involving the formation of intermediate species like oxalates and carbonates before yielding a final residue.[4]
The general decomposition pathway in an inert atmosphere is: Metal Tartrate → Metal Oxalate → Metal Carbonate → Metal Oxide (for Li) or stable Carbonate (for Na, K, Rb, Cs)
Caption: Generalized decomposition pathway for alkali metal tartrates.
The thermal stability of the final carbonate product increases significantly down the group. Lithium carbonate (Li₂CO₃) decomposes to lithium oxide (Li₂O) and CO₂ above 800 °C, whereas the carbonates of sodium, potassium, rubidium, and cesium are thermally stable well beyond this temperature, often melting without decomposition.[5]
Summary of Thermal Decomposition Data
The table below summarizes available experimental data and expected trends for the thermal decomposition of various alkali metal tartrates.
| Alkali Metal Tartrate | Formula | Dehydration Range (°C) | Anhydrous Decomposition Onset (°C) | Final Residue (in N₂) |
| Lithium Potassium Tartrate | LiKC₄H₄O₆·H₂O | Rapidly dehydrates before decomposition | ~212 - 267 | LiKCO₃ |
| Sodium Tartrate | Na₂C₄H₄O₆·2H₂O | ~150 | >250 | Na₂CO₃ |
| Sodium Potassium Tartrate | KNaC₄H₄O₆·4H₂O | 30 - 258 | ~260 | KNaCO₃ |
| Potassium Tartrate | K₂C₄H₄O₆·0.5H₂O | Expected < 200 | Expected > 260 | K₂CO₃ |
| Rubidium Tartrate | Rb₂C₄H₄O₆ | Data not available | Expected > K-Tartrate | Rb₂CO₃ |
| Cesium Tartrate | Cs₂C₄H₄O₆ | Data not available | Expected > Rb-Tartrate | Cs₂CO₃ |
Note: Data for Rubidium and Cesium tartrates are based on established chemical trends, as specific experimental TGA data was not available in the cited literature.
The Influence of the Alkali Metal Cation: A Discussion of Causality
The observed differences in thermal stability can be directly attributed to the properties of the alkali metal cation (M⁺). As one descends Group 1 from Lithium to Cesium:
-
Ionic Radius Increases: The size of the cation increases significantly.
-
Charge Density Decreases: The +1 charge is distributed over a larger volume.
-
Polarizing Power Decreases: The ability of the cation to distort the electron cloud of the anion weakens.
This trend in polarizing power is the key determinant of thermal stability for salts with large polyatomic anions like carbonates and tartrates.[6]
The small, high-charge-density Li⁺ ion strongly polarizes the large tartrate anion, weakening the C-C and C-O bonds within it. This facilitates decomposition at a lower temperature compared to the other alkali metals. Conversely, the large Cs⁺ ion has a very low charge density and exerts minimal polarizing effect on the anion. This results in a more stable crystal lattice where the tartrate anion is less distorted, requiring more thermal energy to induce decomposition.
Therefore, the thermal stability of the anhydrous alkali metal tartrates is expected to increase down the group: Li < Na < K < Rb < Cs
This principle holds true for many simple inorganic salts like carbonates and nitrates.[6] However, it is worth noting that for some complex organic ligands, such as fluorinated β-diketonates, the trend can be reversed, with cesium complexes showing lower thermal stability than potassium complexes.[7] This highlights that while the polarizing power of the cation is a dominant factor, the specific decomposition mechanism of the anion also plays a critical role.
Conclusion
The thermal analysis of alkali metal tartrates reveals a clear pattern of behavior governed by fundamental chemical principles. The process is characterized by an initial dehydration stage at lower temperatures, followed by the decomposition of the anhydrous salt at higher temperatures. The primary factor influencing the thermal stability of the anhydrous tartrate is the polarizing power of the alkali metal cation. As the cation size increases from Li⁺ to Cs⁺, its polarizing power decreases, leading to a more stable salt that decomposes at a higher temperature. This comparative understanding is essential for drug development professionals and scientists in selecting appropriate salts and defining stable processing and storage conditions for pharmaceutical products.
References
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-
Neuman, W. F. (1949). Sodium Tartrate Dihydrate as Primary Standard for Karl Fischer Reagent. Analytical Chemistry, 21(9), 1157-1157. [Link]
-
Patil, K. C., et al. (1985). A comparative study on the thermal decomposition of some transition metal carboxylates. Thermochimica Acta, 96(1-2), 103-110. [Link]
-
Perederii, M. A., et al. (2021). Potassium and Cesium Fluorinated β-Diketonates: Effect of a Cation and Terminal Substituent on Structural and Thermal Properties. Molecules, 26(16), 4995. [Link]
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Fiveable. (n.d.). Thermal Decomposition Definition. Inorganic Chemistry I Key Term. [Link]
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Wang, X. (2012). Kinetics of Thermal Decomposition of Potassium Sodium Tartrate Tetrahydrate. ResearchGate. [Link]
-
Ostrovan, A., et al. (2018). Mechanism of Thermal Decomposition of Alkaline-Earth Carbonates. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Water Content in Sodium Tartrate Dihydrate with EVA V1 Volumetric KF Titration. [Link]
-
Johnson, D. R., et al. (1983). Acute Toxicity of Cesium and Rubidium Compounds. CDC Stacks. [Link]
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El-Mekkawi, D. M., et al. (2015). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 17(1), 478-489. [Link]
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Kelley, G. J. (2016). Preliminary development of thermal stability criterion for alkali nitrates. OSTI.GOV. [Link]
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A Comparative Guide to Tartrate-Derived Chiral Ligands: Uncovering the Potential of Lithium Tartrate Monohydrate
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The selection of an effective chiral ligand is paramount in asymmetric catalysis, dictating the stereochemical outcome of a reaction. Among the pantheon of "privileged ligands," tartaric acid derivatives have long been celebrated for their versatility, affordability, and efficacy.[1][2][3] This guide provides an in-depth comparison of common tartrate-based chiral ligands, with a particular focus on contrasting the well-established tartrate esters, such as diethyl tartrate (DET) and diisopropyl tartrate (DIPT), with the less explored potential of lithium tartrate monohydrate.
The Legacy of Tartrates in Asymmetric Synthesis
The journey of tartrates in stereochemistry is historic, beginning with Louis Pasteur's seminal 1848 work on the manual separation of sodium ammonium tartrate crystals, which laid the foundation for our understanding of molecular chirality.[4][5] Today, tartaric acid and its derivatives are indispensable tools in asymmetric synthesis, valued for their natural abundance as a chiral pool starting material. They are broadly employed in two primary capacities: as chiral resolving agents and as chiral ligands in catalytic systems.[2][4]
As resolving agents, tartaric acid and its derivatives are used to separate racemic mixtures by forming diastereomeric salts with differing solubilities, allowing for separation via fractional crystallization.[5][6][7] However, their role as chiral ligands in asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of a chiral product, is arguably of greater significance in modern drug development.
The Workhorses: Diethyl Tartrate (DET) and Diisopropyl Tartrate (DIPT)
Diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are the most extensively studied and utilized tartrate-derived chiral ligands, most notably in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols.[8][9] This Nobel Prize-winning reaction utilizes a titanium(IV) isopropoxide catalyst in conjunction with a chiral tartrate ester and an oxidant (tert-butyl hydroperoxide) to produce epoxy alcohols with high enantioselectivity.[8][9]
The choice between DET and DIPT often comes down to empirical optimization for a specific substrate, though DIPT is frequently reported to provide higher enantiomeric excess (ee). The steric bulk of the isopropyl groups in DIPT is thought to create a more defined chiral pocket, leading to enhanced facial selectivity in the delivery of the oxygen atom to the alkene.
Comparative Performance in Sharpless Asymmetric Epoxidation
The following table summarizes the performance of (+)-DET and (+)-DIPT in the asymmetric epoxidation of various allylic alcohols, providing a benchmark for the efficacy of tartrate ester ligands.
| Substrate | Ligand | Yield (%) | ee (%) |
| Geraniol | (+)-DET | 95 | 91 |
| Geraniol | (+)-DIPT | 94 | 95 |
| (E)-2-Hexen-1-ol | (+)-DET | 90 | 90 |
| (E)-2-Hexen-1-ol | (+)-DIPT | 91 | 95 |
| Cinnamyl alcohol | (+)-DET | 85 | 96 |
| Cinnamyl alcohol | (+)-DIPT | 87 | >98 |
Data compiled from representative literature.
This compound: An Unexplored Frontier
In contrast to the extensive literature on tartrate esters, this compound as a chiral ligand in asymmetric catalysis is a largely uncharted territory. Most of the scientific focus on lithium tartrate has been on its solid-state chemistry and crystal structure.[6][10] However, an analysis of its chemical properties suggests several potential advantages and disadvantages compared to its ester counterparts.
Potential Advantages of this compound:
-
Enhanced Lewis Acidity: The lithium cation is a stronger Lewis acid than the proton of the hydroxyl groups in tartrate esters. This could lead to stronger coordination to the metal center of a catalyst and potentially altered reactivity and selectivity.
-
Different Solubility Profile: Lithium tartrate's solubility in various organic solvents will differ significantly from that of DET and DIPT. This could open up the use of different reaction media, including more polar or protic solvents, which might be beneficial for certain reaction types.
-
Bidentate Chelation: The tartrate dianion can act as a bidentate ligand through its carboxylate and hydroxyl groups, potentially forming more rigid and well-defined metal complexes compared to the corresponding esters.
Potential Challenges:
-
Limited Solubility: The ionic nature of lithium tartrate may render it insoluble in many common aprotic organic solvents used in asymmetric catalysis, which could limit its applicability.
-
Hygroscopicity: The monohydrate form indicates a propensity to absorb water, which can be detrimental in many sensitive catalytic reactions that require anhydrous conditions.
While direct comparative data is scarce, the use of other chiral lithium salts, such as lithium binaphtholates in asymmetric Michael additions and cyanohydrin synthesis, demonstrates the potential of lithium-based chiral ligands.[11][12] These systems leverage the Lewis acidity of the lithium ion to activate substrates and organize the transition state.
Expanding the Scope: Tartrates in Other Asymmetric Transformations
The utility of tartrate-derived ligands extends beyond epoxidation. They have been employed in a variety of other asymmetric reactions, including:
-
Asymmetric Aziridination: The nitrogen analogues of epoxides, aziridines are important building blocks in organic synthesis. Chiral catalysts bearing tartrate-derived ligands have been explored for the enantioselective synthesis of these heterocycles.
-
Diels-Alder Reactions: Tartrate derivatives have been used as chiral auxiliaries to control the stereochemical outcome of this powerful cycloaddition reaction.[4]
-
Aldol and Michael Additions: While less common, the principles of chiral ligand design with tartrates can be applied to these fundamental carbon-carbon bond-forming reactions.[4][13]
Experimental Protocols
To provide a practical context, detailed protocols for the well-established applications of tartrate ligands are presented below.
Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol using (+)-DIPT
Objective: To synthesize (2S,3S)-2,3-epoxygeraniol with high enantioselectivity.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
(+)-Diisopropyl L-tartrate ((+)-DIPT)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in decane (5.5 M)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular sieves, powdered
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 4 Å molecular sieves (0.5 g).
-
Add anhydrous DCM (50 mL) and cool the flask to -20 °C in a cryostat.
-
To the cooled suspension, add (+)-DIPT (1.2 mmol) followed by Ti(OiPr)4 (1.0 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Add geraniol (10 mmol) to the mixture.
-
Slowly add TBHP (20 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction mixture at -20 °C for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 10 mL of a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired epoxy alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware, anhydrous solvent, and molecular sieves is crucial as the titanium catalyst is highly sensitive to moisture, which would lead to catalyst deactivation and lower yields and enantioselectivity.
-
Low Temperature: The reaction is performed at -20 °C to enhance the stability of the catalyst and improve the enantioselectivity of the epoxidation.
-
Pre-formation of the Catalyst: The tartrate ligand and titanium isopropoxide are pre-mixed to allow for the formation of the active chiral catalyst before the introduction of the substrate and oxidant.
Protocol 2: Chiral Resolution of Racemic 1-Phenylethylamine using (+)-Tartaric Acid
Objective: To separate the enantiomers of racemic 1-phenylethylamine via diastereomeric salt formation.
Materials:
-
(±)-1-Phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
10% Aqueous sodium hydroxide
Procedure:
-
Dissolve (+)-tartaric acid (10 mmol) in methanol (50 mL) in an Erlenmeyer flask with gentle warming.
-
In a separate beaker, dissolve (±)-1-phenylethylamine (20 mmol) in methanol (20 mL).
-
Slowly add the amine solution to the warm tartaric acid solution with stirring.
-
Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether.
-
To liberate the free amine, dissolve the crystalline salt in a minimal amount of water and add 10% aqueous sodium hydroxide until the solution is strongly basic (pH > 12).
-
Extract the liberated amine with diethyl ether (3 x 20 mL).
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-phenylethylamine.
-
Determine the enantiomeric excess by chiral HPLC or by measuring the optical rotation.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Key components of the Sharpless asymmetric epoxidation.
Conclusion and Future Outlook
Tartrate esters like DET and DIPT are well-entrenched as reliable and effective chiral ligands in asymmetric synthesis, particularly for the epoxidation of allylic alcohols. Their performance is well-documented, providing a solid foundation for the development of new synthetic methodologies.
This compound, while currently underutilized as a chiral ligand, presents an intriguing alternative. Its unique properties, stemming from its ionic nature and the Lewis acidity of the lithium cation, suggest that it could offer novel reactivity and selectivity in certain asymmetric transformations. Further research is warranted to explore the catalytic applications of lithium tartrate, particularly in reactions where other lithium-based chiral ligands have shown promise. For researchers in drug development and fine chemical synthesis, the exploration of such readily available and cost-effective chiral ligands could unlock new and more efficient pathways to valuable enantiomerically pure molecules.
References
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(2016). Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis. In ResearchGate. Retrieved from [Link]
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Yeung, H. H. M., Kosa, M., Parrinello, M., & Cheetham, A. K. (2013). Chiral, Racemic, and Meso-Lithium Tartrate Framework Polymorphs: A Detailed Structural Analysis. Crystal Growth & Design, 13(8), 3705-3715. Retrieved from [Link]
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Yeung, H. H. M., Kosa, M., Parrinello, M., & Cheetham, A. K. (2013). Chiral, Racemic, and Meso-Lithium Tartrate Framework Polymorphs: A Detailed Structural Analysis. Crystal Growth & Design, 13(8), 3705-3715. Retrieved from [Link]
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Wikipedia. Chiral resolution. Retrieved from [Link]
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Suto, Y., Kumagai, N., Matsunaga, S., & Shibasaki, M. (2023). Lithium Binaphtholate-Catalyzed Asymmetric Michael Reaction of Acrylamides. Chemical & Pharmaceutical Bulletin, 71(10), 792-797. Retrieved from [Link]
- Alonso, D. A., Nájera, C., & Varea, M. (2004). Asymmetric Michael Addition of β-Ketoesters to Enones Catalyzed by the Lithium Salt of a Primary β-Amino Acid. Organic Letters, 6(25), 4583-4586.
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Stoll, A. H., & Shair, M. D. (2010). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries. Journal of the American Chemical Society, 132(26), 9004-9006. Retrieved from [Link]
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Shi, L., & He, J. (2011). Orientated intercalation of tartrate as chiral ligand to impact asymmetric catalysis. Catalysis Communications, 12(11), 1015-1018. Retrieved from [Link]
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Fogassy, E., Nógrádi, M., Kozma, D., & Egri, G. (2006). Recent Developments in Optical Resolution. Organic & Biomolecular Chemistry, 4(16), 3011-3030. Retrieved from [Link]
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de Sousa, P. H., de Almeida, A. C., Ellena, J., & de Sousa, M. B. (2019). Diastereomeric salts of (S,S)-sertraline with L- and D-tartaric acids: an investigation into chiral supramolecular discrimination. CrystEngComm, 21(30), 4566-4575. Retrieved from [Link]
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Wikipedia. Tartrate. Retrieved from [Link]
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Zeng, Y., Han, Y., & Row, K. H. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(15), 6462-6485. Retrieved from [Link]
- Gawroński, J., & Gawrońska, K. (1999). Tartaric and Malic Acids in Synthesis: A Source Book of Building Blocks, Ligands, Auxiliaries, and Resolving Agents. John Wiley & Sons.
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Ghosh, A. K., & Carrow, B. P. (2001). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Synthesis, 2001(09), 1281-1301. Retrieved from [Link]
- Hill, J. G., Sharpless, K. B., Exon, C. M., & Regenye, R. (1985). Enantioselective Epoxidation of Allylic Alcohols: (2S,3S)-3-Propyloxiranemethanol. Organic Syntheses, 63, 66.
- Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976.
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Crimmins, M. T., & She, J. (2004). Asymmetric propionate aldol reactions of a chiral lithium enolate accessible from direct enolization with n-butyllithium. The Journal of Organic Chemistry, 69(3), 887-895. Retrieved from [Link]
- Koga, K. (1994). Asymmetric Synthesis Mediated by Chiral Ligands. Pure and Applied Chemistry, 66(7), 1487-1494.
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Hall, M., & Bommarius, A. S. (2011). Biocatalytic asymmetric Michael addition reaction of l-arginine to fumarate for the green synthesis of N-(([(4S)-4-amino-4-carboxy-butyl]amino)iminomethyl)-l-aspartic acid lithium salt (l-argininosuccinic acid lithium salt). Green Chemistry, 13(6), 1465-1470. Retrieved from [Link]
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Ager, D. J., & Prakash, I. (2011). Asymmetric catalysis with chiral oxazolidine ligands. Chemical Reviews, 111(3), 2098-2131. Retrieved from [Link]
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Khan Academy. (2014, January 11). Mixed (crossed) aldol condensation using a lithium enolate [Video]. YouTube. Retrieved from [Link]
-
Knettle, B. W., & Flowers, R. A. (2008). Analysis of an asymmetric addition with a 2:1 mixed lithium amide/n-butyllithium aggregate. The Journal of Organic Chemistry, 73(11), 4059-4065. Retrieved from [Link]
-
Pálvölgyi, A., & Soós, T. (2023). Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry, 19, 674-712. Retrieved from [Link]
-
Hatano, M., Ikeno, T., Miyamoto, T., & Ishihara, K. (2005). Chiral Lithium Binaphtholate Aqua Complex as a Highly Effective Asymmetric Catalyst for Cyanohydrin Synthesis. Journal of the American Chemical Society, 127(31), 10776-10777. Retrieved from [Link]
- Yanagisawa, A., Ishihara, K., & Yamamoto, H. (2000). Catalytic Asymmetric Protonation of Achiral Lithium Enolates Mediated by a Chiral Tetraamine Ligand with Water as a Proton Source.
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Yeung, H. H. M., Kosa, M., Parrinello, M., & Cheetham, A. K. (2013). Chiral, Racemic, and Meso-Lithium Tartrate Framework Polymorphs: A Detailed Structural Analysis. University of Birmingham Research Portal. Retrieved from [Link]
-
Gibson, S. E., & Ibrahim, H. (2002). Application of chiral lithium amide base chemistry to the synthesis of planar chiral (arene)tricarbonylchromium(0) complexes. Chemical Communications, (10), 1076-1077. Retrieved from [Link]
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Yeung, H. H. M., Kosa, M., & Parrinello, M. (2013). Chiral, Racemic, and Meso-Lithium Tartrate Framework Polymorphs. ETH Zurich Research Collection. Retrieved from [Link]
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A Comparative Guide to the Purity Validation of Lithium Tartrate Monohydrate by Titration
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a cornerstone of reliable and reproducible results. Lithium tartrate monohydrate (C₄H₄Li₂O₆·H₂O), a key compound in various research and pharmaceutical applications, is no exception.[1][2] This guide provides an in-depth analysis of the validation of this compound purity, with a primary focus on the robust and widely applicable method of non-aqueous acid-base titration.
This document moves beyond a simple recitation of procedural steps. It delves into the rationale behind the chosen methodology, offers a detailed, self-validating experimental protocol, and presents a critical comparison with alternative analytical techniques. The aim is to equip the reader with the expertise to confidently assess the purity of this important chemical.
The Critical Role of Purity in Scientific Applications
Lithium tartrate finds use in diverse fields, from a component in biological buffers to a precursor in materials science. In pharmaceutical development, particularly, the purity of an active pharmaceutical ingredient (API) or an excipient is non-negotiable. Impurities can alter the compound's physicochemical properties, affect its therapeutic efficacy, and even introduce toxicity. Therefore, a precise and accurate analytical method for purity determination is paramount.
Non-Aqueous Titration: The Method of Choice for Lithium Tartrate
While lithium tartrate is soluble in water, the tartrate anion is the salt of a weak acid (tartaric acid).[1] Titrating this weak base in an aqueous medium with a strong acid can lead to an indistinct endpoint, compromising the accuracy of the determination. To overcome this, we turn to non-aqueous titration.
By dissolving the sample in a non-aqueous solvent, such as glacial acetic acid, the basicity of the tartrate ion is enhanced. Titrating with a strong acid in a non-aqueous medium, like perchloric acid in glacial acetic acid, results in a much sharper and more easily detectable endpoint.[3][4]
The underlying chemistry involves the reaction of the tartrate ion (C₄H₄O₆²⁻) with the strong acid titrant. In a non-aqueous protic solvent like glacial acetic acid, perchloric acid (HClO₄) behaves as a very strong acid. The tartrate ion, being a weak base, will accept protons from the titrant.
The Stoichiometric Reaction
The titration reaction proceeds in a stoichiometric manner. The tartrate dianion will react with two protons from the perchloric acid. The overall reaction can be represented as:
Li₂C₄H₄O₆ + 2HClO₄ → 2LiClO₄ + H₂C₄H₄O₆
Each mole of lithium tartrate reacts with two moles of perchloric acid. This 1:2 stoichiometry is crucial for the accurate calculation of purity.
Experimental Protocol: Purity Assay of this compound by Non-Aqueous Potentiometric Titration
This protocol is designed as a self-validating system, incorporating best practices for accuracy and reliability. While searches for an official monograph for this compound in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP) did not yield a specific methodology, the following procedure is based on established principles for the non-aqueous titration of salts of weak acids.[1][3][4][5]
Instrumentation and Reagents
-
Titrator: An automatic potentiometric titrator is highly recommended for precise endpoint detection.
-
Electrode: A combination glass pH electrode designed for non-aqueous titrations (e.g., with a lithium chloride in ethanol or glacial acetic acid electrolyte) is essential.[1][4]
-
Solvent: Glacial Acetic Acid (analytical grade, with low water content).
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid. This can be purchased commercially or prepared by dissolving perchloric acid in glacial acetic acid, followed by the addition of acetic anhydride to remove excess water.
-
Standard for Titrant Standardization: Potassium Hydrogen Phthalate (PHP), primary standard grade, dried at 120°C for 2 hours.
Step-by-Step Methodology
1. Standardization of 0.1 N Perchloric Acid Titrant:
-
Accurately weigh approximately 0.5 g of dried primary standard Potassium Hydrogen Phthalate (PHP) into a beaker.
-
Dissolve the PHP in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Titrate the solution with the 0.1 N perchloric acid titrant potentiometrically. The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the exact normality of the perchloric acid solution.
2. Assay of this compound:
-
Accurately weigh approximately 0.3 g of the this compound sample into a clean, dry beaker.
-
Add 50 mL of glacial acetic acid to dissolve the sample.
-
Immerse the electrode in the solution and ensure it is properly calibrated and conditioned for non-aqueous titrations.
-
Titrate the sample solution with the standardized 0.1 N perchloric acid. Record the volume of titrant consumed at the potentiometric endpoint.
-
Perform a blank titration using 50 mL of glacial acetic acid to account for any acidic or basic impurities in the solvent.
3. Calculation of Purity:
The percentage purity of this compound is calculated using the following formula:
Where:
-
V_sample = Volume of perchloric acid consumed for the sample (mL)
-
V_blank = Volume of perchloric acid consumed for the blank (mL)
-
N = Normality of the perchloric acid titrant (mol/L)
-
MEW = Molar Equivalent Weight of this compound (Molecular Weight / 2, which is 161.97 / 2 = 80.985 g/mol )[1]
-
W_sample = Weight of the this compound sample (g)
Experimental Workflow Diagram
Caption: Workflow for the purity validation of this compound by non-aqueous potentiometric titration.
Comparison with Alternative Purity Assessment Methods
While non-aqueous titration is a robust and cost-effective method for determining the overall purity of this compound, a comprehensive quality assessment often involves orthogonal techniques that can provide information on specific impurities.
| Method | Principle | Advantages | Disadvantages | Applicability for Lithium Tartrate |
| Non-Aqueous Titration | Acid-base reaction in a non-aqueous solvent to quantify the tartrate content. | High precision and accuracy for assay; cost-effective; well-established technique. | Not specific for impurities; requires careful handling of corrosive reagents. | Excellent for determining the overall purity based on the tartrate content. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measures the elemental composition of the sample by detecting the electromagnetic radiation emitted by atoms in a high-temperature plasma. | Highly sensitive for detecting and quantifying elemental impurities (e.g., other metals). | Destructive to the sample; higher equipment cost; does not provide information on the tartrate counter-ion or organic impurities. | Ideal for assessing the presence of trace metal impurities.[6] |
| Ion Chromatography (IC) | Separates and quantifies ions based on their affinity for an ion-exchange resin. | Can simultaneously determine the concentration of both lithium and tartrate ions; can also detect other ionic impurities. | Requires specialized instrumentation; may require more complex sample preparation. | A powerful method for directly quantifying both the cation and anion, and for identifying ionic impurities. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Provides an accurate determination of the water content (hydration). | Does not provide information on other impurities; requires a dedicated instrument. | Useful for confirming the monohydrate nature of the compound and for loss on drying assessments. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Can separate and quantify tartrate as well as any related organic impurities. | Can be more time-consuming for method development; higher solvent consumption. | A valuable tool for identifying and quantifying organic impurities that would not be detected by titration or ICP-OES. |
Conclusion: An Integrated Approach to Purity Validation
For a comprehensive and reliable assessment of this compound purity, a multi-faceted approach is recommended. Non-aqueous potentiometric titration serves as an excellent primary method for an accurate and precise assay of the bulk material. Its simplicity, cost-effectiveness, and high degree of accuracy make it an indispensable tool for routine quality control.
However, to build a complete purity profile, especially for high-stakes applications like pharmaceutical development, this should be complemented by orthogonal methods. ICP-OES is invaluable for controlling elemental impurities, while Ion Chromatography can provide a direct measure of both the lithium and tartrate content. For a thorough investigation of organic purity, HPLC is the method of choice. By understanding the strengths and limitations of each technique, researchers and scientists can confidently validate the purity of their this compound, ensuring the integrity and success of their scientific endeavors.
References
- Banick, W. M., Jr., & Holzer, R. A. (1963). Titration of Acids in Nonaqueous Solvents. Potentiometric Titration of Lithium(I) and Sodium(I) in Pyridine. Analytical Chemistry, 35(10), 1412–1414.
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BrainKart. (2018, March 20). Assay by Non-Aqueous Titrations. [Link]
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Xylem Analytics. Titration of Bases with perchloric acid (non-aqueous). [Link]
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Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Acid-Base Titration. [Link]
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Mettler Toledo. Lithium Ion Content Determination by Potentiometric Titration. [Link]
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AZoM. (2020, December 2). Lithium Salts: Quality Control by Potentiometric Titration. [Link]
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U.S. Pharmacopeia. USP Monographs: Lithium Carbonate. [Link]
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European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.). [Link]
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A Senior Application Scientist's Guide to the Piezoelectric Properties of Tartrate Salts
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the piezoelectric properties of tartrate salts, with a primary focus on the well-characterized Rochelle salt and a discussion on other tartrate-derived crystals. We will delve into the fundamental principles governing piezoelectricity in these organic materials, present available experimental data, and provide detailed protocols for their characterization.
Introduction: The Enduring Legacy of Tartrate Salts in Piezoelectricity
The story of piezoelectricity is inextricably linked with tartrate salts. In 1880, Pierre and Jacques Curie first demonstrated the direct piezoelectric effect in a selection of crystals, with Rochelle salt (sodium potassium tartrate tetrahydrate) exhibiting one of the most pronounced responses.[1] This discovery laid the groundwork for a century of innovation in transducers, sensors, and actuators.
While modern piezoelectric applications are dominated by synthetic ceramics like lead zirconate titanate (PZT), there is a renewed interest in organic piezoelectric materials, including tartrate salts. This resurgence is driven by the demand for biocompatible, biodegradable, and lead-free materials for applications in medical devices, bio-sensors, and sustainable electronics.[2] Tartrate salts, derived from naturally abundant tartaric acid, are an attractive class of compounds in this context.
This guide aims to provide researchers with a foundational understanding of the piezoelectric properties of tartrate salts, enabling them to explore their potential in novel applications. We will compare the known properties of Rochelle salt with the potential of other tartrate salts and provide the necessary experimental framework for their characterization.
Fundamental Principles: Crystal Symmetry and the Origin of Piezoelectricity in Tartrates
Piezoelectricity is the generation of an electrical charge in a material in response to applied mechanical stress.[1] This effect is a direct consequence of the material's crystal structure. For a material to exhibit piezoelectricity, its crystal lattice must lack a center of inversion (i.e., be non-centrosymmetric). When a mechanical stress is applied to a non-centrosymmetric crystal, the atoms are displaced in a way that causes a net separation of positive and negative charge centers, resulting in a macroscopic electric dipole moment, or polarization.
Tartaric acid is a chiral molecule, existing as two enantiomers (D-(-)-tartaric acid and L-(+)-tartaric acid) and a meso form. The chirality of the tartaric acid molecule plays a crucial role in the formation of non-centrosymmetric crystal structures in its salts.
-
Rochelle Salt (Sodium Potassium L-(+)-tartrate tetrahydrate) : Crystallizes in the orthorhombic system (space group P2₁2₁2) at room temperature, which is non-centrosymmetric and therefore piezoelectric.[3]
-
Ammonium Tartrate : Diammonium tartrate crystallizes in the monoclinic system with the space group P2₁, which is also non-centrosymmetric, indicating that it should exhibit piezoelectricity.[4]
The piezoelectric effect is described by the piezoelectric tensor, which relates the applied stress or strain to the resulting electrical polarization or field. The piezoelectric charge coefficient, d, and the piezoelectric voltage coefficient, g, are two key parameters used to quantify the magnitude of the piezoelectric effect.
-
Piezoelectric Charge Coefficient (d) : Relates the electric polarization generated to the applied mechanical stress. It is a measure of the material's ability to generate charge under stress.
-
Piezoelectric Voltage Coefficient (g) : Relates the generated electric field to the applied mechanical stress. It is a measure of the material's ability to generate a voltage under stress.
Comparative Analysis of Piezoelectric Properties
While Rochelle salt is a historically significant and well-studied piezoelectric material, quantitative data for other tartrate salts like ammonium tartrate and lithium tartrate is scarce in publicly available literature. This section focuses on the known properties of Rochelle salt and discusses the potential of other tartrates based on their structural characteristics.
Table 1: Piezoelectric and Related Properties of Selected Tartrate Salts
| Property | Rochelle Salt (Sodium Potassium Tartrate) | Ammonium Tartrate | Lithium Tartrate |
| Piezoelectric Charge Coefficient (d) | d₁₄ is the largest component, with values reported to be greater than 100 pC/N.[2] For composites, d₃₃ values range from 30-120 pC/N.[2][5] | No quantitative data readily available. Expected to be piezoelectric due to its non-centrosymmetric crystal structure. | No quantitative data readily available. |
| Piezoelectric Voltage Coefficient (g) | g₁₄ is significant. | No quantitative data readily available. | No quantitative data readily available. |
| Electromechanical Coupling Factor (k) | For composites, kₚ values of 0.15-0.25 have been reported.[1] | No quantitative data readily available. | No quantitative data readily available. |
| Relative Permittivity (εr) | ~9.5[6] | No quantitative data readily available. | No quantitative data readily available. |
| Crystal System | Orthorhombic (at room temp.)[3] | Monoclinic[4] | Data not available. |
| Crystal Class | 222 | 2 | Data not available. |
| Solubility in Water | High | Soluble | Data not available. |
Discussion:
Rochelle Salt stands out for its remarkably high piezoelectric coefficients, particularly the shear coefficient d₁₄. Its properties are, however, highly dependent on temperature and humidity, which has limited its widespread application in the past. It exhibits ferroelectric behavior between its two Curie points at -18°C and +24°C.
Ammonium Tartrate possesses a non-centrosymmetric crystal structure, a prerequisite for piezoelectricity. While quantitative data is lacking, its structural properties suggest it is a promising candidate for investigation.
Lithium Tartrate remains largely uncharacterized in terms of its piezoelectric properties. Further research into its crystal structure and electromechanical behavior is needed to assess its potential.
Experimental Protocols for Characterization
The characterization of the piezoelectric properties of tartrate salts requires careful sample preparation and standardized measurement techniques. Due to their water-soluble nature, special considerations must be taken when preparing and handling these crystals.
Crystal Growth of Tartrate Salts
High-quality single crystals are essential for accurate piezoelectric measurements. A common method for growing tartrate salt crystals is the slow evaporation of a saturated aqueous solution.
Protocol for Growing Rochelle Salt Crystals:
-
Prepare a Saturated Solution:
-
Dissolve potassium sodium tartrate tetrahydrate in distilled water at a slightly elevated temperature (e.g., 40-50°C) until no more salt dissolves.
-
Allow the solution to cool to room temperature. Some salt may precipitate out.
-
-
Seed Crystal Selection:
-
Filter the saturated solution to remove any undissolved particles.
-
Allow a small amount of the solution to evaporate in a shallow dish to obtain small seed crystals.
-
Select a well-formed, transparent seed crystal.
-
-
Crystal Growth:
-
Tie the seed crystal to a fine thread and suspend it in the filtered saturated solution.
-
Cover the container with a perforated lid to allow for slow evaporation.
-
Place the setup in a location with a stable temperature and minimal vibrations.
-
Monitor the crystal growth over several days to weeks.
-
Caption: Workflow for growing single crystals of tartrate salts.
Sample Preparation for Piezoelectric Measurements
Due to their solubility in water, tartrate salt crystals cannot be prepared using water-based slurries or cutting fluids.
-
Cutting and Shaping:
-
Use a wire saw with a non-aqueous lubricant (e.g., mineral oil) to cut the crystal into the desired geometry (e.g., a rectangular plate or a disc).
-
Gently polish the surfaces using fine-grit sandpaper with a non-aqueous lubricant.
-
-
Electroding:
-
Clean the crystal surfaces with a solvent like ethanol or isopropanol.
-
Apply conductive electrodes to the desired faces. Common methods for water-soluble crystals include:
-
Evaporated Metal Electrodes: Gold or silver can be deposited onto the crystal surfaces using a vacuum evaporator.
-
Conductive Paint/Epoxy: Silver paint or epoxy can be carefully applied to the surfaces.
-
-
Measurement of the Piezoelectric Charge Coefficient (d₃₃) using the Berlincourt Method
The Berlincourt method is a quasi-static technique for directly measuring the d₃₃ coefficient.
Principle: A small, low-frequency sinusoidal force is applied to the crystal, and the resulting charge generated is measured.
Experimental Setup:
Caption: Schematic of the Berlincourt method for d₃₃ measurement.
Protocol:
-
Place the electroded crystal in the d₃₃ meter, ensuring good electrical contact with the probes.
-
Apply a static pre-load to the crystal to ensure it remains in contact with the probes.
-
The instrument applies a low-frequency (typically ~100 Hz) sinusoidal force to the crystal.
-
The charge generated by the crystal is measured by a charge amplifier.
-
The d₃₃ coefficient is calculated as the ratio of the generated charge to the applied force and is displayed by the instrument.
Characterization by Resonance-Antiresonance Method
This dynamic method allows for the determination of several piezoelectric and elastic constants by analyzing the electrical impedance of the crystal as a function of frequency.
Principle: A piezoelectric crystal will exhibit mechanical resonance at certain frequencies when an alternating electric field is applied. These resonances appear as a minimum (resonance) and a maximum (anti-resonance) in the impedance spectrum.
Experimental Setup:
Caption: Setup for the resonance-antiresonance measurement.
Protocol:
-
Place the electroded crystal in a suitable holder and connect it to an impedance analyzer.
-
Sweep the frequency of the applied AC voltage over a range that is expected to contain the resonance frequencies of the crystal.
-
Record the impedance magnitude and phase as a function of frequency.
-
Identify the frequencies of minimum impedance (resonance frequency, fr) and maximum impedance (anti-resonance frequency, fa).
-
Using the measured resonance and anti-resonance frequencies, along with the crystal's dimensions and density, various material constants, including the electromechanical coupling factor (k), elastic constants, and piezoelectric coefficients, can be calculated based on the appropriate equations for the specific vibrational mode, as outlined in standards such as IEEE Standard 176.
Conclusion
Tartrate salts, particularly Rochelle salt, hold a significant place in the history and future of piezoelectric materials. Their biocompatibility and origin from renewable resources make them highly attractive for a new generation of electronic devices. While quantitative piezoelectric data for many tartrate salts remains to be explored, the established properties of Rochelle salt demonstrate the high potential of this class of materials. This guide provides the foundational knowledge and experimental protocols to encourage further research and development in this promising field. By applying rigorous characterization techniques, the full potential of tartrate salts in advanced applications can be unlocked.
References
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Wikipedia. (n.d.). Piezoelectricity. Retrieved from [Link]
-
Hare, J. (n.d.). Trade secrets... Piezoelectric crystals. Royal Society of Chemistry. Retrieved from [Link]
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Lemaire, E., et al. (2021). Rochelle Salt-Based Ferroelectric and Piezoelectric Composite Produced with Simple Additive Manufacturing Techniques. National Center for Biotechnology Information. Retrieved from [Link]
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(2018). Piezoelectric Effect in Rochelle Salt. ResearchGate. Retrieved from [Link]
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Kathuria, A. (2022). Creating a Piezoelectric Material — Rochelle Salt. Medium. Retrieved from [Link]
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(2015). Learn Piezo Lecture 8D: Lab measurement of piezoelectric resonance and antiresonance. YouTube. Retrieved from [Link]
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Lemaire, E., et al. (2021). Rochelle Salt-Based Ferroelectric and Piezoelectric Composite Produced with Simple Additive Manufacturing Techniques. MDPI. Retrieved from [Link]
-
(n.d.). IEEE Standard on Piezoelectricity. IEEE Xplore. Retrieved from [Link]
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(n.d.). Measurement Good Practice Guide No. 44 Measuring Piezoelectric d33 coefficients using the Direct Method. NPL Publications. Retrieved from [Link]
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Piezotest. (n.d.). d33 PiezoMeter Systems (d33 Meters). Retrieved from [Link]
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(n.d.). Measurement - Good Practice Guide. NPL Publications. Retrieved from [Link]
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(n.d.). GROWTH AND CHARACTERIZATION OF SOLUTION GROWN NONLINEAR OPTICAL AMMONIUM TARTRATE CRYSTAL. Rasayan Journal of Chemistry. Retrieved from [Link]
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A Comparative Guide for Pharmaceutical Formulation: Lithium Tartrate vs. Lithium Citrate
In the landscape of mood-stabilizing agents, lithium remains a cornerstone for the management of bipolar disorder. The selection of the appropriate lithium salt is a critical decision in the drug development process, directly impacting the final product's stability, bioavailability, and patient tolerability. This guide provides an in-depth comparison of two commonly considered salts: lithium tartrate and lithium citrate, offering a technical resource for researchers, scientists, and drug development professionals to make informed formulation decisions.
Foundational Physicochemical Properties: The Basis of Formulation Strategy
The intrinsic properties of a salt form are the bedrock upon which a successful pharmaceutical formulation is built. Differences in solubility, hygroscopicity, and stability between lithium tartrate and lithium citrate dictate manufacturing processes, excipient selection, and even the final dosage form.
Solubility Profile
A drug's solubility is a primary determinant of its dissolution rate and subsequent bioavailability. A comparative analysis reveals distinct differences between the two salts.
Lithium Citrate is characterized as being highly soluble in water.[1] This property is advantageous for developing oral solutions or syrups, which can be beneficial for patients who have difficulty swallowing solid dosage forms.[2][3][4] The high water solubility also facilitates rapid dissolution in the gastrointestinal tract, a prerequisite for efficient absorption.
Lithium Tartrate , while also described as having good solubility in water, may not match the high degree of solubility exhibited by the citrate salt.[5] This can have implications for the formulation of liquid dosage forms, potentially requiring specific pH adjustments or the use of co-solvents to achieve desired concentrations.
Table 1: Comparative Physicochemical Properties
| Property | Lithium Tartrate | Lithium Citrate | References |
| Molecular Formula | C₄H₄Li₂O₆ | C₆H₅Li₃O₇ | [6][7] |
| Molecular Weight | 162.0 g/mol | 209.92 g/mol | [6][7] |
| Appearance | White crystalline powder | White crystalline powder or granules | [1] |
| Water Solubility | Good | High | [1] |
| Stability | Stable under standard conditions | Stable under standard storage conditions | [1][8] |
Hygroscopicity and Stability
Hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding environment, is a critical parameter influencing manufacturing, packaging, and storage. Lithium citrate is known to be deliquescent, meaning it can absorb enough moisture to dissolve.[2] This necessitates controlled humidity environments during manufacturing and the use of moisture-protective packaging.
Lithium tartrate's hygroscopic nature is less prominently documented, suggesting it may be less susceptible to moisture-induced degradation. However, as with any powdered solid, appropriate storage in sealed containers in a dry and cool place is recommended to maintain its integrity.
Both salts are generally considered stable under standard storage conditions.[1][8] However, the potential for moisture absorption with lithium citrate could lead to physical changes (e.g., caking) and potentially impact chemical stability over the long term if not properly managed.
Biopharmaceutical Considerations: Bioavailability and Dosing Equivalence
The ultimate goal of any formulation is to deliver the active pharmaceutical ingredient (API) to its site of action in a predictable and reproducible manner.
In Vivo Performance
While direct comparative clinical trials between lithium tartrate and lithium citrate are not extensively published, the rapid and complete absorption of lithium ions from the gastrointestinal tract is a well-established principle. Peak plasma concentrations of lithium are typically reached within 0.5 to 1 hour after administration of lithium citrate syrup.[2] This rapid absorption is a direct consequence of its high solubility.
For lithium tartrate, one can infer that its good solubility would also lead to efficient absorption. However, any slight differences in dissolution rate could translate to minor variations in the time to reach peak plasma concentration (Tmax).
It is crucial to understand that the therapeutic effect is derived from the lithium ion (Li⁺). Therefore, dosing must be based on the equivalent amount of elemental lithium provided by each salt. Due to the difference in molecular weights and the number of lithium ions per molecule (three for citrate, two for tartrate), the mass of the salt required to deliver a specific dose of lithium will differ.
Formulation and Manufacturing: Practical Implications
The choice between lithium tartrate and lithium citrate has significant downstream consequences for the entire drug development and manufacturing workflow.
Workflow for Salt Selection and Formulation Development
Caption: Workflow for pharmaceutical salt selection and formulation.
Experimental Protocols
Protocol 1: Comparative Dissolution Rate Analysis
-
Objective: To compare the in vitro dissolution rates of lithium tartrate and lithium citrate.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Medium: 900 mL of 0.1 N HCl, maintained at 37 ± 0.5 °C.
-
Procedure:
-
Prepare compressed tablets of each lithium salt, containing an equivalent amount of elemental lithium.
-
Place one tablet in each dissolution vessel.
-
Begin paddle rotation at 50 RPM.
-
Withdraw samples (5 mL) at 5, 10, 15, 30, 45, and 60 minutes. Replace withdrawn volume with fresh medium.
-
Analyze the samples for lithium content using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Plot the percentage of drug dissolved against time.
-
-
Rationale: This experiment simulates the acidic environment of the stomach and provides a direct comparison of how quickly each salt dissolves and releases the active lithium ion. Faster dissolution is often a predictor of faster absorption.
Protocol 2: Hygroscopicity Assessment
-
Objective: To quantify and compare the moisture uptake of lithium tartrate and lithium citrate.
-
Apparatus: Dynamic Vapor Sorption (DVS) analyzer.
-
Procedure:
-
Place a known mass of each salt in the DVS instrument.
-
Equilibrate the sample at 0% relative humidity (RH).
-
Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH, allowing the sample to equilibrate at each step.
-
Decrease the RH in a similar stepwise manner back to 0%.
-
Record the change in mass at each RH step.
-
-
Rationale: DVS analysis provides a precise measurement of how much water each salt absorbs at different humidity levels. This data is critical for determining appropriate manufacturing controls and packaging requirements to prevent product degradation.
Conclusion and Recommendations
The choice between lithium tartrate and lithium citrate is a nuanced decision driven by the desired final dosage form and the manufacturing capabilities.
-
Lithium Citrate is the salt of choice for liquid oral formulations due to its high water solubility. Its established use in commercially available syrups provides a clear regulatory and formulation pathway. However, its deliquescent nature demands stringent control over humidity during manufacturing and the selection of appropriate moisture-barrier packaging for solid dosage forms.
-
Lithium Tartrate presents a viable alternative, particularly if a less hygroscopic solid is desired for tablet or capsule development . While its solubility is good, it may require more formulation optimization to achieve rapid dissolution comparable to the citrate salt. Its potentially lower hygroscopicity could simplify manufacturing processes like direct compression and reduce packaging costs.
Ultimately, the selection process must be guided by robust experimental data. The protocols outlined above for comparative dissolution and hygroscopicity are fundamental starting points. Further studies on excipient compatibility, long-term stability under various conditions, and potentially, pilot bioavailability studies, will provide the comprehensive data package needed to justify the selection of one salt over the other for a specific pharmaceutical product development program.
References
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Heeger Materials. (n.d.). Lithium Tartrate. Retrieved from [Link]
-
ChemBK. (2024). LITHIUM TARTRATE. Retrieved from [Link]
-
Grokipedia. (n.d.). Lithium citrate. Retrieved from [Link]
-
Drugs.com. (2025). Lithium Citrate Syrup: Package Insert / Prescribing Info. Retrieved from [Link]
-
Pharmascience Inc. (2013). PRODUCT MONOGRAPH pms-LITHIUM CITRATE. Retrieved from [Link]
-
GlobalRx. (n.d.). Lithium Citrate Tetrahydrate for Compounding: Comprehensive Clinical Profile. Retrieved from [Link]
-
Axiom Corporation. (n.d.). Lithium Citrate – High-Purity Pharmaceutical Grade Supplier. Retrieved from [Link]
-
PubChem. (n.d.). Lithium tartrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Lithium citrate. Retrieved from [Link]
-
PubChem. (n.d.). Lithium Citrate. Retrieved from [Link]
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- 7. Lithium Citrate | C6H5Li3O7 | CID 13520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lithium Citrate EP BP Ph Eur USP Grade n Pure Manufacturers, with SDS [mubychem.com]
A Guide to the Structural Labyrinth of Lithium Tartrate Polymorphs for Pharmaceutical Development
In the realm of pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate therapeutic efficacy. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly influence crucial properties such as solubility, stability, and bioavailability[1][2]. For lithium salts, the cornerstone of treatment for bipolar disorder, understanding and controlling polymorphism is paramount to ensuring consistent and safe therapeutic outcomes[3][4][5]. This guide provides an in-depth structural comparison of the known polymorphs of lithium tartrate, a system rich in crystalline diversity. We will delve into the synthesis, crystallographic characterization, and thermal analysis of these forms, offering a practical framework for researchers and drug development professionals.
The Significance of Polymorphism in Lithium-Based Therapeutics
Lithium tartrate, a salt of a simple and chiral organic acid, serves as an excellent model system for studying the nuances of polymorphism. The tartrate anion's stereochemistry—existing as chiral (D- and L-), racemic (D,L-), and achiral meso isomers—gives rise to a fascinating array of crystalline frameworks[6][7]. Each of these polymorphs possesses a unique three-dimensional lattice, which in turn dictates its macroscopic properties. For an API like lithium, which has a narrow therapeutic window, variations in solubility and dissolution rate due to polymorphism can lead to significant fluctuations in plasma concentrations, posing a safety risk to patients[4][5]. Therefore, a thorough characterization of the polymorphic landscape is not merely an academic exercise but a regulatory and clinical necessity.
Comparative Structural Analysis of Lithium Tartrate Polymorphs
A significant body of work by Yeung et al. has illuminated the rich structural diversity within the lithium tartrate system. Through systematic crystallizations using different tartaric acid isomers and solvent systems, a multitude of anhydrous and hydrated polymorphs have been identified and characterized primarily using single-crystal X-ray diffraction[6][7][8][9]. The key to this diversity lies in the flexible coordination of the lithium cation and the varied hydrogen bonding motifs established by the tartrate hydroxyl and carboxylate groups.
Crystallographic Data Summary
The following table summarizes the crystallographic data for several reported anhydrous dilithium tartrate polymorphs, showcasing the structural variations arising from the use of different tartaric acid isomers.
| Compound | Tartrate Isomer | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Li₂(L-tart) | L-tartaric acid | P2₁2₁2₁ | 7.489 | 7.643 | 8.815 | 90 | 90 | 90 | [7] |
| Li₂(L-tart) polymorph | L-tartaric acid | C222₁ | 7.498 | 7.579 | 9.006 | 90 | 90 | 90 | [7] |
| Li₂(D,L-tart) | D,L-tartaric acid | C2/c | 16.136 | 7.545 | 7.747 | 90 | 100.28 | 90 | [7] |
| Li₂(meso-tart) | meso-tartaric acid | P2₁/c | 7.509 | 8.834 | 7.734 | 90 | 100.73 | 90 | [7] |
| Li₂(meso-tart) polymorph | meso-tartaric acid | P2₁/c | 8.653 | 7.558 | 13.064 | 90 | 109.08 | 90 | [6] |
| Li₂(meso-tart) polymorph | meso-tartaric acid | Cc | 13.036 | 7.554 | 8.706 | 90 | 108.85 | 90 | [6] |
| Li₂(D,L-tart) polymorph | D,L-tartaric acid | P2₁/c | 7.544 | 16.142 | 7.747 | 90 | 100.28 | 90 | [6] |
| Li₂(L-tart) polymorph | L-tartaric acid | C2 | 9.006 | 7.579 | 7.498 | 90 | 90 | 90 | [6] |
This table is a representative selection and not an exhaustive list of all known polymorphs.
The data clearly indicates that even with the same chemical formula (Li₂C₄H₄O₆), the arrangement of atoms in the crystal lattice varies significantly, leading to different space groups and unit cell dimensions. These differences in the fundamental building blocks of the crystal directly impact the material's physicochemical properties.
Experimental Workflows for Polymorph Characterization
A multi-technique approach is essential for the comprehensive characterization of polymorphic systems. The following sections detail the key experimental protocols and the rationale behind their application.
Polymorph Synthesis and Crystallization
The controlled synthesis of specific polymorphs is the first critical step. The choice of solvent, temperature, and stoichiometry can direct the crystallization towards a desired form.
Objective: To selectively crystallize different polymorphs of lithium tartrate.
Rationale: Polymorphism is often kinetically controlled. By varying the crystallization conditions, different energy barriers for nucleation and growth can be overcome, leading to the formation of distinct crystalline phases. The use of different stereoisomers of tartaric acid is a fundamental variable in generating structural diversity[6][7].
Step-by-Step Protocol:
-
Reactant Preparation: Prepare separate solutions of lithium acetate and the desired tartaric acid isomer (L-, D,L-, or meso-). A typical solvent system is a mixture of water and ethanol[6].
-
Mixing and Reaction: Combine the reactant solutions in a stoichiometric ratio (e.g., 2:1 lithium acetate to tartaric acid).
-
Crystallization Conditions:
-
Solvothermal Method: Transfer the reaction mixture to a sealed vessel and heat to a specific temperature (e.g., 100-200 °C) for a defined period (e.g., 24-72 hours)[7]. This method explores the thermodynamic landscape at elevated temperatures.
-
Slow Evaporation: Allow the solvent to evaporate slowly from the reaction mixture at room temperature. This kinetically controlled method can often yield different polymorphs than the solvothermal route.
-
-
Crystal Isolation: After the crystallization period, allow the vessel to cool to room temperature. Isolate the resulting crystals by filtration, wash with the mother liquor or a suitable solvent, and dry under ambient conditions.
Caption: Workflow for the synthesis of lithium tartrate polymorphs.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for unambiguous structure determination of a crystalline material.
Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the space group of a single crystal.
Rationale: By analyzing the diffraction pattern of X-rays passing through a single crystal, we can construct an electron density map of the unit cell, providing a definitive structural fingerprint of the polymorph[10][11]. This is the only technique that can provide the absolute structure.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: Carefully select a single, well-formed crystal with no visible defects under a microscope. Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. Cool the crystal (e.g., to 100 K) to minimize thermal vibrations.
-
Unit Cell Determination and Data Integration: Collect a series of diffraction images while rotating the crystal. Index the diffraction spots to determine the unit cell parameters and Bravais lattice. Integrate the intensities of all collected reflections.
-
Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and generate an initial structural model. Refine the atomic positions, and thermal parameters against the experimental data until the model converges with a good fit.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and powerful technique for polymorph screening and identification of bulk crystalline materials.
Objective: To obtain a characteristic diffraction pattern from a polycrystalline sample for phase identification and to distinguish between different polymorphs.
Rationale: Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint. By comparing the PXRD pattern of a sample to a database of known polymorphs (often calculated from SC-XRD data), the polymorphic form of the bulk material can be identified[12][13][14]. It is also crucial for assessing the phase purity of a synthesized sample.
Step-by-Step Protocol:
-
Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder to ensure random orientation of the crystallites.
-
Data Collection: Mount the powdered sample in a sample holder and place it in a powder diffractometer. Scan the sample with a monochromatic X-ray beam over a defined range of 2θ angles.
-
Data Analysis: Process the resulting diffractogram to identify the peak positions and intensities. Compare the experimental pattern with reference patterns of known polymorphs for identification.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal behavior of the polymorphs.
Objective: To determine melting points, phase transition temperatures, and thermal stability.
Rationale: Different polymorphs will have different lattice energies and thus will exhibit unique thermal events such as melting, decomposition, or solid-solid phase transitions at distinct temperatures[15][16][17]. These thermal fingerprints are crucial for differentiating polymorphs and assessing their relative stability.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate pan (e.g., aluminum).
-
DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). Record the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) will appear as peaks.
-
TGA Analysis: Place the sample pan in the TGA furnace. Heat the sample at a constant rate under a controlled atmosphere. Record the change in mass as a function of temperature. Mass loss events correspond to decomposition or desolvation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for probing the local chemical environment and hydrogen bonding within the crystal lattice.
Objective: To obtain a vibrational spectrum that is sensitive to the molecular conformation and intermolecular interactions characteristic of a specific polymorph.
Rationale: The vibrational modes of molecules are influenced by their solid-state environment. Differences in hydrogen bonding and molecular packing between polymorphs will result in shifts in the positions and intensities of absorption bands in the FTIR spectrum, particularly in the O-H and C=O stretching regions for tartrates[18][19][20][21].
Step-by-Step Protocol:
-
Sample Preparation: Prepare the sample using an appropriate method, such as an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Collection: Place the sample in the FTIR spectrometer and collect the spectrum over a desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Spectral Analysis: Compare the spectra of different polymorphs, noting any differences in peak positions, shapes, or the appearance of new peaks.
Caption: Analytical workflow for the characterization of lithium tartrate polymorphs.
Physicochemical Properties and Pharmaceutical Implications
The structural differences outlined above have direct consequences for the physicochemical properties of the lithium tartrate polymorphs.
-
Solubility and Dissolution Rate: Metastable polymorphs generally exhibit higher solubility and faster dissolution rates than their more stable counterparts[2]. This is a critical consideration in drug formulation, as it directly impacts bioavailability. A more soluble form may be desirable for rapid drug release, but its propensity to convert to a less soluble, more stable form during storage must be carefully evaluated.
-
Stability: The thermodynamic stability of a polymorph determines its shelf-life and its tendency to transform into other crystalline forms. Stability studies under various conditions of temperature and humidity are essential to select a form that will remain unchanged throughout the lifecycle of the drug product[22].
-
Bioavailability: The rate and extent to which the active moiety (lithium) is absorbed and becomes available at the site of action is influenced by the solubility and dissolution of the solid form. Inconsistent bioavailability due to polymorphic variations can lead to therapeutic failure or toxicity[1].
Conclusion and Future Outlook
The lithium tartrate system is a compelling example of the complexity and importance of polymorphism in pharmaceutical solids. The existence of numerous, easily accessible polymorphs underscores the necessity for comprehensive solid-form screening and characterization during drug development. The application of a suite of analytical techniques, including single-crystal and powder XRD, thermal analysis, and FTIR spectroscopy, provides the necessary data to identify, differentiate, and select the optimal polymorphic form for a drug product.
Future research in this area should focus on quantifying the differences in solubility and dissolution rates between the various lithium tartrate polymorphs and correlating these properties with their detailed crystal structures. Furthermore, computational modeling of the crystal energy landscape can provide valuable insights into the relative stabilities of the polymorphs and guide experimental efforts to discover new forms[6][23][24]. By integrating experimental data with computational predictions, a more complete understanding of the polymorphic behavior of lithium tartrate can be achieved, ultimately leading to the development of safer and more effective lithium-based therapies.
References
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Yeung, H. H.-M., Kosa, M., Parrinello, M., & Cheetham, A. K. (2013). Chiral, Racemic, and Meso-Lithium Tartrate Framework Polymorphs: A Detailed Structural Analysis. Crystal Growth & Design, 13(8), 3705–3715. [Link]
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Yeung, H. H.-M., Kosa, M., Parrinello, M., Forster, P. M., & Cheetham, A. K. (2011). Structural Diversity and Energetics in Anhydrous Lithium Tartrates: Experimental and Computational Studies of Novel Chiral Polymorphs and Their Racemic and Meso Analogues. Crystal Growth & Design, 11(1), 221–230. [Link]
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Cruz-Cabeza, A. J., & Bernstein, J. (2014). From crystal structure prediction to polymorph prediction: interpreting the crystal energy landscape. Physical Chemistry Chemical Physics, 16(21), 9946-9957. [Link]
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Price, S. L. (2014). Can computed crystal energy landscapes help understand pharmaceutical solids? CrystEngComm, 16(43), 10005-10015. [Link]
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Day, G. M. (2009). Computed Crystal Energy Landscapes for Understanding and Predicting Organic Crystal Structures and Polymorphism. Accounts of Chemical Research, 42(1), 117–126. [Link]
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Yeung, H. H.-M., Kosa, M., Parrinello, M., Forster, P. M., & Cheetham, A. K. (2011). Structural Diversity and Energetics in Anhydrous Lithium Tartrates: Experimental and Computational Studies of Novel Chiral Polymorphs and Their Racemic and Meso Analogues. Crystal Growth & Design, 11(1), 221-230. Supporting Information. [Link]
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Hosmed. (n.d.). Measuring isomers and polymorphs. [Link]
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Larkin, P. J. (2011). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Spectroscopy, 26(3), 38-45. [Link]
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Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]
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EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]
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Yeung, H. H.-M., Kosa, M., Parrinello, M., & Cheetham, A. K. (2013). Chiral, Racemic, and Meso-Lithium Tartrate Framework Polymorphs: A Detailed Structural Analysis. Crystal Growth & Design. [Link]
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Smith, D. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]
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PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
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Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [Link]
-
Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
- Zaworotko, M. J., et al. (2017). Crystal form comprising lithium ions, pharmaceutical compositions thereof, methods for preparation and their uses for the treatment of depressive disease.
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Duggirala, N. K., et al. (2013). Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals. Molecular Pharmaceutics, 10(11), 4058–4067. [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. This is a general reference on the topic, a specific URL for the full text may require a subscription. A relevant open-access article is: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Giron, D. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. [Link]
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Duggirala, N. K., et al. (2013). Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals. ACS Publications. [Link]
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Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939. A related open-access article is: Elder, D. P., & Holm, R. (2013). The solid state of pharmaceutical development. American Pharmaceutical Review, 16(5), 10-18. Another useful resource is: Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. An open access alternative is: Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316. [Link]
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Roy, S., et al. (2007). The characterization of polymorphs by thermal analysis. ResearchGate. [Link]
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European Pharmaceutical Review. (2017, December 12). Application Note: The characterisation of polymorphs by thermal analysis. [Link]
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Sanii, R., et al. (2022). Polymorphism in Ionic Cocrystals Comprising Lithium Salts and l-Proline. Crystal Growth & Design, 22(6), 3848–3857. [Link]
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Navigating the Electrochemical Frontier: A Comparative Guide to Lithium Tartrate-Based Electrolytes
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for the Ideal Electrolyte and the Enigma of Lithium Tartrate
In the relentless pursuit of higher energy density and safer lithium-ion batteries, the electrolyte remains a critical focal point of innovation. Its electrochemical stability window (ESW) dictates the operational voltage of a battery, directly influencing energy density and cycle life. While conventional carbonate-based electrolytes have dominated the landscape, their limitations in terms of safety and stability have spurred the exploration of novel alternatives.
Among the myriad of candidates, lithium carboxylates have emerged as a class of salts with potential advantages, including high ionic conductivity. However, they are often plagued by poor electrochemical stability, particularly on the anodic side. This guide delves into the specific and largely unexplored territory of lithium tartrate-based electrolytes .
A Note on the Current State of Research: It is crucial to preface this guide by stating that, as of the time of writing, there is a significant lack of published experimental data specifically detailing the electrochemical stability window, ionic conductivity, and overall performance of non-aqueous electrolytes based primarily on lithium tartrate. Therefore, this guide will serve a dual purpose:
-
To provide a comprehensive, step-by-step methodology for the synthesis and rigorous electrochemical evaluation of a novel electrolyte system, using lithium tartrate as a prime example.
-
To offer a comparative framework against well-established electrolyte systems, highlighting the potential challenges and key performance indicators to assess, based on the general understanding of carboxylate-based electrolytes.
This guide is designed to empower researchers to systematically investigate the viability of lithium tartrate and similar novel compounds as next-generation electrolytes.
The Electrochemical Stability Window (ESW): A Critical Primer
The ESW of an electrolyte is the potential range within which the electrolyte remains electrochemically inert, neither undergoing oxidation at the cathode (positive electrode) nor reduction at the anode (negative electrode). A wide ESW is paramount for enabling the use of high-voltage cathodes and low-potential anodes, thereby maximizing the energy density of the battery. The anodic (oxidation) and cathodic (reduction) limits of the ESW are typically determined using voltammetric techniques.
Comparative Landscape: Where Does Lithium Tartrate Potentially Stand?
While specific data for lithium tartrate is scarce, we can extrapolate potential characteristics based on the broader class of lithium carboxylate electrolytes and compare them to the industry-standard LiPF₆ in a carbonate solvent mixture (e.g., ethylene carbonate/dimethyl carbonate, EC/DMC).
| Property | Conventional Electrolyte (1 M LiPF₆ in EC/DMC) | Potential Characteristics of Lithium Tartrate Electrolyte |
| Anodic Stability Limit | ~4.2 - 4.5 V vs. Li/Li⁺ | Data not available; potentially lower due to carboxylate group oxidation. |
| Cathodic Stability Limit | ~0.05 V vs. Li/Li⁺ (forms a stable SEI on graphite) | Data not available; compatibility with graphite anodes is unknown. |
| Electrochemical Stability Window | ~4.15 - 4.45 V | Data not available |
| Ionic Conductivity | ~10 mS/cm | Data not available; potentially high, a characteristic of some carboxylates. |
| Thermal Stability | Poor; LiPF₆ decomposes at elevated temperatures, generating HF.[1] | Data not available; potentially better than LiPF₆. |
| Safety (Flammability) | High; carbonate solvents are flammable. | Data not available; depends on the chosen solvent system. |
This table serves as a template for experimental investigation. The entries for lithium tartrate are intentionally left blank to emphasize the current knowledge gap and to provide a clear framework for future research.
Experimental Workflow for Characterizing a Novel Electrolyte
The following sections provide a detailed, self-validating protocol for the synthesis and comprehensive electrochemical characterization of a novel electrolyte, using lithium tartrate as a hypothetical candidate.
Part 1: Synthesis of Lithium Tartrate Electrolyte
Objective: To synthesize a lithium tartrate salt and prepare an electrolyte solution for electrochemical testing.
Causality Behind Experimental Choices: The synthesis of a high-purity, anhydrous lithium salt is critical. Any residual water or impurities can lead to side reactions during electrochemical testing, providing misleading results about the intrinsic stability of the electrolyte. The choice of solvent is equally important; for initial screening, a common and relatively stable solvent system like a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) is often used.
Protocol: Synthesis of Anhydrous Lithium Tartrate
-
Reaction Setup: In a nitrogen-filled glovebox, dissolve L-(+)-tartaric acid in anhydrous ethanol.
-
Lithiation: Slowly add a stoichiometric amount of lithium hydroxide (LiOH) dissolved in anhydrous ethanol to the tartaric acid solution while stirring. A white precipitate of lithium tartrate will form.
-
Purification: Filter the precipitate and wash it multiple times with anhydrous ethanol to remove any unreacted starting materials.
-
Drying: Dry the lithium tartrate precipitate under vacuum at an elevated temperature (e.g., 120 °C) for at least 24 hours to remove any residual solvent and water.
-
Characterization: Confirm the purity and structure of the synthesized lithium tartrate using techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD).
Protocol: Preparation of Lithium Tartrate Electrolyte
-
Solvent Preparation: Use battery-grade, anhydrous solvents (e.g., EC and DMC in a 1:1 volume ratio).
-
Dissolution: In a nitrogen-filled glovebox, dissolve the synthesized and dried lithium tartrate in the solvent mixture to the desired concentration (e.g., 1 M). Stir the solution until the salt is completely dissolved.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox to prevent moisture contamination.
Part 2: Determination of the Electrochemical Stability Window (ESW)
Objective: To determine the anodic and cathodic stability limits of the prepared lithium tartrate electrolyte using linear sweep voltammetry (LSV) and cyclic voltammetry (CV).
Causality Behind Experimental Choices: LSV and CV are powerful electrochemical techniques for probing the stability of an electrolyte.[2][3][4] A three-electrode setup is used to accurately control the potential of the working electrode against a stable reference electrode (lithium metal), while the current response, which indicates electrolyte decomposition, is measured.[5] Inert working electrodes (like platinum or glassy carbon) are used to ensure that the observed current is due to electrolyte decomposition and not reactions with the electrode material itself.[6]
Experimental Setup
-
Potentiostat: A multichannel potentiostat capable of performing LSV and CV.
-
Electrochemical Cell: A three-electrode coin cell or a specialized glass cell.
-
Working Electrode: Platinum (Pt) or Glassy Carbon (GC) disk electrode.
-
Reference Electrode: Lithium metal foil.
-
Counter Electrode: Lithium metal foil.
-
Separator: A glass fiber or polypropylene separator.
-
Electrolyte: The prepared 1 M lithium tartrate in EC/DMC.
Protocol: Linear Sweep Voltammetry (LSV) for Anodic Stability
-
Cell Assembly: Assemble the three-electrode cell inside a nitrogen or argon-filled glovebox.
-
Open Circuit Voltage (OCV) Measurement: Allow the cell to rest for at least one hour and record the stable OCV.
-
LSV Scan: Perform a linear sweep of the potential from the OCV to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).[7]
-
Data Analysis: Plot the resulting current density as a function of the applied potential. The potential at which a significant and sustained increase in current is observed is defined as the anodic stability limit. A cutoff current density (e.g., 0.01 mA/cm²) is often used to define this limit.
Protocol: Cyclic Voltammetry (CV) for Cathodic Stability
-
Cell Assembly: Assemble a three-electrode cell as described above.
-
CV Scan: Perform a cyclic scan from the OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺) and back to the OCV at a slow scan rate (e.g., 0.1 mV/s).
-
Data Analysis: Plot the current density versus the applied potential. The potential at which a sharp increase in cathodic current occurs, corresponding to electrolyte reduction, defines the cathodic stability limit.
Diagram of ESW Determination Workflow
Caption: Workflow for the determination of the electrochemical stability window of a novel electrolyte.
Interpreting the Results and Future Directions
The data obtained from these experiments will provide the first crucial insights into the viability of lithium tartrate as a lithium-ion battery electrolyte.
-
A wide ESW (> 4.5 V) would be a highly promising result, suggesting potential compatibility with high-voltage cathodes.
-
A narrow ESW , particularly a low anodic stability limit, would indicate that the tartrate anion is susceptible to oxidation. This is a known challenge for many carboxylate-based electrolytes.[8][9]
-
The cathodic stability will reveal whether a stable solid electrolyte interphase (SEI) can be formed on anode materials like graphite.
Should the initial results be promising, further investigations should include:
-
Ionic Conductivity Measurement: Using electrochemical impedance spectroscopy (EIS) to quantify the electrolyte's ability to conduct lithium ions.
-
Full-Cell Cycling: Assembling and testing full cells with standard cathodes (e.g., LiFePO₄ or NMC) and anodes (e.g., graphite or lithium metal) to evaluate long-term cycling performance, coulombic efficiency, and rate capability.
-
Computational Studies: Employing density functional theory (DFT) to theoretically calculate the oxidation and reduction potentials of the tartrate anion to complement experimental findings.[10][11]
Conclusion
While the book on lithium tartrate-based electrolytes is largely unwritten, the methodologies outlined in this guide provide a robust framework for its exploration. The path to novel electrolyte discovery is paved with systematic investigation and a deep understanding of the underlying electrochemical principles. By rigorously applying these protocols, researchers can begin to fill the knowledge gap and determine if lithium tartrate holds a place in the future of energy storage.
References
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ACS Fall 2023. Enhancing the ion conductivity of carboxylate-based single-ion conducting polymers through complexation with ionic compounds for lithium-ion batteries. [Link]
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ResearchGate. Ultralow-Temperature Carboxylate Electrolyte for High-Voltage Lithium Metal Batteries. [Link]
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Wikipedia. Linear sweep voltammetry. [Link]
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ResearchGate. Boosting Lithium Ion Conduction of Carboxylate‐Type Single‐Ion Conducting Polymers through Complexation with Ionic Liquids for Lithium‐Ion Batteries. [Link]
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PMC. Carboxylate ester-based electrolytes for Na-ion batteries. [Link]
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ResearchGate. a) Linear sweep voltammetry curves for different electrolytes at a.... [Link]
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ScienceDaily. Electrolyte additive offers lithium battery performance breakthrough. [Link]
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DNK Power. Overview Of Lithium Salts in Li Ion Battery Electrolyte. [Link]
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Suzhou Yacoo Science Co., Ltd. New lithium salt as electrolyte additives. [Link]
- Google Patents.
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ResearchGate. (PDF) Enhancing Ionic Conductivity of Carboxymethyl Cellulose-Lithium Perchlorate with Crosslinked Citric Acid as Solid Polymer Electrolytes for Lithium Polymer Batteries. [Link]
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ResearchGate. Linear sweep voltammograms of Li | electrolyte | C-coated Al foil cells.... [Link]
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ECS Meeting. Synthesis of New Lithium Salts for Application in Lithium Ion Batteries (227th ECS Meeting (May 24-28, 2015)). [Link]
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ResearchGate. Cathodic and anodic limits (E cathodic and E anodic vs. Ag/AgCl) and.... [Link]
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ResearchGate. Cyclic voltammetry of both electrolytes using platinum as working and.... [Link]
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eszoneo.com. Understanding Cyclic Voltammetry in Lithium-Ion Battery Research. [Link]
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eszoneo.com. Understanding Cyclic Voltammetry in Lithium-Ion Battery Research. [Link]
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ResearchGate. Cyclic voltammetry curves of low‐temperature Li–S cells using different.... [Link]
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Journal of Materials Chemistry A. Towards higher electrochemical stability of electrolytes: lithium salt design through in silico screening. [Link]
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PMC. Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review. [Link]
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ResearchGate. Synthesis of New Lithium Salts for Application in Lithium Ion Batteries. [Link]
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Journal of Electrochemical Science and Technology. Applications of Voltammetry in Lithium Ion Battery Research. [Link]
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ChemRxiv. Investigating oxidative stability of lithium-ion battery electrolytes using synthetic charge-discharge profile voltammetry. [Link]
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TUprints. The Impact of Polymer Electrolyte Properties on Lithium-Ion Batteries. [Link]
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MTX Labs. Linear Sweep Voltammetry. [Link]
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NIH. Evaluation of Alternative Lithium Salts for High‐Voltage Lithium Ion Batteries: Higher Relevance of Plated Li Morphology Than the Amount of Electrode Crosstalk. [Link]
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ResearchGate. (PDF) Electrochemical stability of lithium-ion battery electrolytes. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Lithium Tartrate Monohydrate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of lithium tartrate monohydrate. As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, from acquisition to disposal. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a substance is the foundation of its safe management. This compound (C₄H₄Li₂O₆·H₂O) is a salt that, while stable under normal conditions, presents specific hazards that must be respected.[1]
According to Safety Data Sheets (SDS), the primary hazards include:
-
Acute Oral Toxicity : The substance is classified as harmful if swallowed.
-
Serious Eye Irritation : Direct contact can cause significant eye irritation.
-
Aquatic Hazard : It is considered harmful to aquatic life, necessitating containment from environmental release.
Unlike the more volatile lithium metal or the reactive components in lithium-ion batteries, this compound does not have a high reactivity or flammability hazard under standard laboratory conditions.[1] However, like all chemical waste, it must be handled with care.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312+P330, P501 |
| Serious eye irritation | Category 2A | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Hazardous to the aquatic environment, acute hazard | Category 3 | H402: Harmful to aquatic life | P273 |
The Regulatory Landscape: A "Cradle-to-Grave" Responsibility
In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This legislation establishes a "cradle-to-grave" system, which means the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[3]
All generators must determine if their waste is hazardous and ensure it is properly identified, managed, and treated.[3] While some lithium compounds, particularly in batteries, are managed as hazardous waste due to ignitability and reactivity (D001 and D003 waste codes), the classification of pure this compound waste depends on its specific characteristics and any contaminants it may have been mixed with.[4][5]
Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the necessary steps for safely disposing of this compound waste generated in a laboratory setting.
Caption: Workflow for the disposal of solid this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, the appropriate PPE must be worn to mitigate exposure risks.
-
Eye Protection : Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1][6]
-
Body Protection : A standard laboratory coat or long-sleeved clothing is required to protect the skin.[7]
Step 2: Waste Segregation and Collection
Proper segregation is paramount to prevent accidental chemical reactions in the waste container.
-
Designate a Waste Container : Use a chemically compatible, sealable container clearly marked for "this compound" solid waste. Do not use a container that previously held incompatible materials, such as strong oxidizing agents.[1]
-
Collect Solid Waste : Carefully sweep or scoop the solid this compound waste and place it into the designated container.[1][7] Crucially, avoid generating dust during this process .[1][6] If the material is a fine powder, consider gently moistening it with a small amount of water to minimize airborne particles, but only if this is consistent with your facility's procedures.
-
Seal the Container : Once collection is complete, securely close the container lid to prevent spills or the release of dust.
Step 3: Labeling and Storage
Accurate labeling is a critical compliance and safety step, ensuring that everyone who handles the container understands its contents and associated hazards.
-
Attach a Hazardous Waste Label : Affix your institution's official hazardous waste tag or label to the container.
-
Complete the Label : Fill out all required information, which typically includes:
-
Generator Information : Your name, lab, and contact information.
-
Contents : List the full chemical name: "this compound." Do not use abbreviations.
-
Concentration and Quantity : Estimate the amount of waste in the container.
-
Hazards : Check the appropriate boxes for "Toxic" or "Irritant."
-
-
Temporary Storage : Store the sealed and labeled container in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and have secondary containment to control any potential leaks.[1]
Step 4: Arrange for Final Disposal
Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste. This is the role of your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
-
Schedule a Pickup : Follow your institution's specific procedures to request a waste pickup from your EHS office.
-
Documentation : Ensure all your internal records related to the waste generation are complete. The EHS office will manage the official manifest system that tracks the waste to its final destination.[8]
Emergency Procedures: Spill Management
In the event of an accidental release, prompt and correct action is essential.
-
Evacuate and Alert : If the spill is large or dust has become airborne, evacuate the immediate area and alert colleagues.
-
Don PPE : Before cleaning, don the appropriate PPE as outlined in Step 1.
-
Contain the Spill : For a solid spill, cover the area with a plastic sheet to prevent the further spread of dust.
-
Clean Up : Carefully sweep up the material and place it in a designated hazardous waste container.[1] Avoid dry sweeping that creates dust.[6]
-
Decontaminate : Clean the spill area with soap and water.[9]
-
Dispose of Materials : All cleanup materials (gloves, wipes, etc.) must be placed in the hazardous waste container along with the spilled chemical.
-
Report : Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Caption: The cyclical relationship between hazard assessment and safe laboratory practices.
Conclusion
The proper disposal of this compound is a straightforward process when guided by the principles of safety and regulatory compliance. By understanding the material's hazards, adhering to a structured disposal protocol, and working in partnership with your institution's EHS department, you uphold your professional responsibility to protect yourself, your colleagues, and the environment. Always leave chemicals in their original containers for disposal when possible and never mix different waste streams without explicit approval from EHS.[10]
References
- San Lan Technologies Co.,Ltd. (2025, July 6). Hazardous Waste Management: Classification and Disposal of Residues After Lithium Battery Recycling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
